molecular formula C26H37NO4 B580227 N-Cyclopropyl Bimatoprost

N-Cyclopropyl Bimatoprost

Katalognummer: B580227
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: DOLPNGMQVSAVIX-DVTMXPNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl Bimatoprost (CAS 1138395-12-6) is a synthetic structural analog of the prostaglandin F2α analog bimatoprost, modified with a cyclopropyl group . It is identified in scientific literature as a derivative of bimatoprost and is monitored as a specified compound in research analyses of cosmetic products . With a molecular formula of C26H37NO4 and a molecular weight of 427.58 g/mol, this compound is supplied for research and development purposes . As a prostaglandin analog, this class of compounds is known to function as agonists at prostaglandin receptors, which are involved in various biological processes . Prostaglandin analogs like bimatoprost are extensively studied for their ability to lower intraocular pressure by enhancing aqueous humor outflow, and their cosmetic applications related to hair growth are a well-documented area of investigation . This product is intended for laboratory research and analysis only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLPNGMQVSAVIX-DVTMXPNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-Cyclopropyl Bimatoprost (B1667075), a prostaglandin (B15479496) F2α analog. The synthesis is based on established methods for the preparation of the closely related drug, bimatoprost, beginning with the well-known Corey lactone diol. This document outlines the key intermediates, reaction conditions, and expected outcomes for each synthetic step.

Introduction

N-Cyclopropyl Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α. Like bimatoprost, it is anticipated to be a potent ocular hypotensive agent. The synthesis of such complex molecules requires precise control of stereochemistry and the strategic use of protecting groups. The pathway detailed below follows a convergent approach, wherein the upper and lower side chains of the prostaglandin scaffold are installed sequentially onto a core cyclopentane (B165970) ring system derived from Corey lactone diol.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing from the commercially available (-)-Corey lactone diol. The key stages of this synthesis are:

  • Protection of Hydroxyl Groups: The two free hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

  • Oxidation to the Aldehyde: The primary alcohol is selectively oxidized to an aldehyde to facilitate the introduction of the omega (lower) side chain.

  • Horner-Wadsworth-Emmons Reaction: The omega side chain is installed via a Horner-Wadsworth-Emmons reaction, forming an α,β-unsaturated ketone.

  • Stereoselective Reduction of the Ketone: The C-15 ketone is stereoselectively reduced to the desired (S)-alcohol, a critical step for biological activity.

  • Deprotection and Lactone Reduction: The protecting groups on the cyclopentane core are removed, and the lactone is reduced to a lactol (a hemiacetal).

  • Wittig Reaction: The alpha (upper) side chain is introduced via a Wittig reaction, forming the carboxylic acid precursor, "bimatoprost acid".

  • Amidation: The terminal carboxylic acid is coupled with cyclopropylamine (B47189) to yield the final product, this compound.

Detailed Experimental Protocols and Intermediates

Step 1: Protection of Corey Lactone Diol

The synthesis begins with the protection of the hydroxyl groups of (-)-Corey lactone diol (1). Tetrahydropyranyl (THP) ethers are commonly used for this purpose due to their stability under various reaction conditions and ease of removal under acidic conditions.

Experimental Protocol:

  • To a solution of (-)-Corey lactone diol (1) in dichloromethane (B109758) (DCM), add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the bis-THP protected Corey lactone (2).

StepReactantsReagentsSolventTemperatureTimeYield
1(-)-Corey lactone diol (1)3,4-dihydro-2H-pyran, PPTS (cat.)DCMRoom Temp.2-4 h>95%
Step 2: Oxidation to Corey Aldehyde

The protected lactone is then oxidized to the corresponding aldehyde. A Swern oxidation or a similar mild oxidation protocol is typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add dimethyl sulfoxide (B87167) (DMSO) dropwise, followed by a solution of the protected Corey lactone (2) in DCM.

  • Stir the mixture at -78 °C for the prescribed time, then add triethylamine (B128534) (TEA).

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude aldehyde (3) is often used in the next step without further purification.

StepReactantReagentsSolventTemperatureTimeYield
2Bis-THP Corey Lactone (2)Oxalyl chloride, DMSO, TEADCM-78 °C to RT1-2 h~90-95%
Step 3: Horner-Wadsworth-Emmons Reaction

The omega side chain is introduced by reacting the aldehyde (3) with a suitable phosphonate (B1237965) ylide. This reaction establishes the α,β-unsaturated enone system.

Experimental Protocol:

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add dimethyl (2-oxo-4-phenylbutyl)phosphonate dropwise.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

  • Cool the reaction mixture to -78 °C and add a solution of the crude aldehyde (3) in THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the enone intermediate (4).

StepReactantsReagentsSolventTemperatureTimeYield
3Corey Aldehyde (3), PhosphonateSodium hydrideTHF-78 °C to RT3-5 h~80-85%
Step 4: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)

The stereoselective reduction of the C-15 ketone to the (S)-alcohol is crucial for the biological activity of the prostaglandin analog. The Luche reduction is a highly effective method for this transformation.

Experimental Protocol:

  • Dissolve the enone (4) in methanol (B129727) and cool the solution to -78 °C.

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and stir until it dissolves.

  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining the low temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding acetone.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to afford the desired (S)-allylic alcohol (5).

StepReactantReagentsSolventTemperatureTimeYield
4Enone (4)Sodium borohydride, CeCl₃·7H₂OMethanol-78 °C1-2 h>90%
Step 5: Deprotection and Lactone Reduction

The THP protecting groups are removed under acidic conditions, followed by the reduction of the lactone to the corresponding lactol.

Experimental Protocol:

  • Deprotection: Dissolve the protected diol (5) in a mixture of acetic acid, THF, and water. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the product.

  • Lactone Reduction: Dissolve the resulting triol in anhydrous toluene (B28343) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise. Stir for 1-2 hours at -78 °C. Quench the reaction with methanol, followed by a saturated aqueous solution of sodium potassium tartrate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude lactol (6), which is often used directly in the next step.

StepReactantReagentsSolventTemperatureTimeYield (2 steps)
5Protected Diol (5)Acetic acid/H₂O/THF, then DIBAL-HToluene/THF-78 °C to RT3-5 h~75-85%
Step 6: Wittig Reaction

The alpha side chain is installed via a Wittig reaction between the lactol (6) and a phosphonium (B103445) ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.

Experimental Protocol:

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF and cool to 0 °C.

  • Add a strong base, such as potassium tert-butoxide, to generate the ylide.

  • Cool the resulting deep red solution to -20 °C and add a solution of the lactol (6) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield bimatoprost acid (7).

StepReactantsReagentsSolventTemperatureTimeYield
6Lactol (6), Wittig SaltPotassium tert-butoxideTHF-20 °C to RT12-16 h~60-70%
Step 7: Amidation to this compound

The final step is the coupling of bimatoprost acid (7) with cyclopropylamine to form the desired N-cyclopropyl amide. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.

Experimental Protocol (using a coupling agent):

  • Dissolve bimatoprost acid (7) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add cyclopropylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound (8).

StepReactantsReagentsSolventTemperatureTimeYield
7Bimatoprost Acid (7), CyclopropylamineEDC, HOBt, DIPEADCM/DMFRoom Temp.4-8 h~70-85%

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound from Corey lactone diol.

N_Cyclopropyl_Bimatoprost_Synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product Corey Lactone Diol (1) Corey Lactone Diol (1) Bis-THP Protected Corey Lactone (2) Bis-THP Protected Corey Lactone (2) Corey Lactone Diol (1)->Bis-THP Protected Corey Lactone (2) 1. Protection (THP) Corey Aldehyde (3) Corey Aldehyde (3) Bis-THP Protected Corey Lactone (2)->Corey Aldehyde (3) 2. Oxidation Enone Intermediate (4) Enone Intermediate (4) Corey Aldehyde (3)->Enone Intermediate (4) 3. HWE Reaction (S)-Allylic Alcohol (5) (S)-Allylic Alcohol (5) Enone Intermediate (4)->(S)-Allylic Alcohol (5) 4. Luche Reduction Lactol (6) Lactol (6) (S)-Allylic Alcohol (5)->Lactol (6) 5. Deprotection & Lactone Reduction Bimatoprost Acid (7) Bimatoprost Acid (7) Lactol (6)->Bimatoprost Acid (7) 6. Wittig Reaction This compound (8) This compound (8) Bimatoprost Acid (7)->this compound (8) 7. Amidation

Caption: Synthesis pathway of this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from the starting material to the final product, highlighting the key transformations.

Synthesis_Workflow cluster_core Core Structure Preparation cluster_sidechains Side Chain Installation cluster_final_step Final Modification start Corey Lactone Diol protected_lactone Protected Lactone start->protected_lactone Hydroxyl Protection aldehyde Corey Aldehyde protected_lactone->aldehyde Oxidation enone Enone Intermediate aldehyde->enone Omega-Chain Addition (HWE Reaction) allylic_alcohol Allylic Alcohol enone->allylic_alcohol Stereoselective Reduction lactol Lactol allylic_alcohol->lactol Deprotection & Reduction bimatoprost_acid Bimatoprost Acid lactol->bimatoprost_acid Alpha-Chain Addition (Wittig Reaction) final_product This compound bimatoprost_acid->final_product Amidation with Cyclopropylamine

Caption: Logical workflow of this compound synthesis.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for researchers in drug development. The pathway outlined in this guide, which leverages the well-established chemistry of prostaglandin synthesis, provides a robust framework for its preparation. Careful execution of each step, with particular attention to the stereoselective reduction and the final amidation, is critical for obtaining the target molecule in high purity and yield. This guide serves as a comprehensive resource for the planning and execution of the synthesis of this compound and related prostaglandin analogs.

An In-depth Technical Guide to the Mechanism of Action of N-Cyclopropyl Bimatoprost on Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl bimatoprost (B1667075), a structural analog of the potent ocular hypotensive agent bimatoprost, is presumed to exert its therapeutic effects through interaction with the prostaglandin (B15479496) F (FP) receptor. This technical guide delineates the mechanism of action, drawing upon the extensive research conducted on its parent compound, bimatoprost. The prevailing evidence suggests a dual-action model: N-Cyclopropyl bimatoprost likely acts as a prodrug, undergoing hydrolysis in ocular tissues to its corresponding free acid, a potent FP receptor agonist. Concurrently, the intact molecule may exhibit activity at a distinct prostamide receptor. Activation of the Gq-coupled FP receptor initiates a well-defined signaling cascade involving phospholipase C activation and intracellular calcium mobilization, ultimately leading to increased aqueous humor outflow and a reduction in intraocular pressure. This document provides a comprehensive overview of the receptor binding, G-protein coupling, and downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line treatment for managing elevated IOP. Bimatoprost, a synthetic prostamide, is a highly efficacious ocular hypotensive agent. This compound is a derivative of bimatoprost, and while specific pharmacological data for this analog is limited in publicly available literature, its mechanism of action is expected to closely mirror that of bimatoprost.

This guide will explore the molecular interactions of this compound with prostaglandin receptors, focusing on the well-established prodrug hypothesis and the associated signaling pathways.

The Dual-Action Hypothesis: Prodrug and Prostamide Activity

The mechanism of action of bimatoprost, and by extension this compound, is understood through a dual-action hypothesis involving both direct action and action as a prodrug.

  • The Prodrug Hypothesis: The predominant theory posits that bimatoprost is a prodrug that undergoes enzymatic hydrolysis by amidases present in ocular tissues, such as the cornea, to form its corresponding free acid, 17-phenyl-trinor PGF2α.[1][2][3] This free acid is a potent agonist of the prostaglandin F (FP) receptor.[4][5]

  • Prostamide Receptor Activity: An alternative, and not mutually exclusive, hypothesis suggests that bimatoprost itself can act on a distinct, yet to be fully characterized, "prostamide receptor."[6] This is supported by studies showing that bimatoprost can elicit cellular responses independently of the FP receptor.

Due to the lack of specific data for this compound, this guide will focus on the well-documented FP receptor-mediated mechanism of its presumed active metabolite.

Interaction with the Prostaglandin F (FP) Receptor

The FP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating aqueous humor dynamics. The binding of the active free acid of this compound to the FP receptor is the initiating step in its IOP-lowering effect.

Receptor Binding Affinity

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki). While specific Ki values for this compound are not available, data for bimatoprost and its free acid provide a strong reference.

CompoundReceptorRadioligandTissue/Cell LineKi (nM)
BimatoprostProstaglandin FP[3H]-Travoprost acidCloned human ciliary body FP receptor (HEK-293 cells)9250 ± 846
Bimatoprost Free AcidProstaglandin FP[3H]-Travoprost acidCloned human ciliary body FP receptor (HEK-293 cells)59 ± 6
Bimatoprost Free AcidProstaglandin FPNot SpecifiedNot Specified83

Table 1: Binding Affinities (Ki) of Bimatoprost and its Free Acid for the Prostaglandin FP Receptor.[4][5][7]

FP Receptor-Mediated Signaling Pathways

Activation of the FP receptor by the this compound free acid initiates a cascade of intracellular signaling events.

G-Protein Coupling

The FP receptor is primarily coupled to the Gq family of heterotrimeric G-proteins.[8] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.

G_Protein_Coupling G-Protein Coupling Workflow cluster_membrane Cell Membrane Receptor FP Receptor (Inactive) G_Protein Gq Protein (GDP-bound) PLC Phospholipase C (Inactive) Ligand N-Cyclopropyl Bimatoprost Free Acid Active_Receptor FP Receptor (Active) Ligand->Active_Receptor Binding Active_G_Protein Gq Protein (GTP-bound) Active_Receptor->Active_G_Protein Activation Active_PLC Phospholipase C (Active) Active_G_Protein->Active_PLC Activation

G-Protein Coupling Workflow
Second Messenger Generation

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of FP receptor activation.[4][9]

CompoundReceptorCell LineEC50 (nM)
BimatoprostCloned human ciliary body FPHEK-2933070 ± 1330
Bimatoprost Free AcidCloned human ciliary body FPHEK-29315 ± 3
BimatoprostEndogenous rat FPA7r53940
Bimatoprost Free AcidEndogenous rat FPA7r549.0
BimatoprostEndogenous mouse FP3T33070
Bimatoprost Free AcidEndogenous mouse FP3T323.3

Table 2: Potency (EC50) for Intracellular Calcium Mobilization.[4][9]

Downstream Signaling: MAPK/ERK and Akt Pathways

The increase in intracellular calcium and the activation of DAG can lead to the activation of various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Akt pathway. These pathways are involved in regulating cellular processes such as gene expression, cell proliferation, and survival, which may contribute to the remodeling of the trabecular meshwork and uveoscleral pathways, enhancing aqueous humor outflow.

Signaling_Pathway FP Receptor Signaling Pathway Ligand N-Cyclopropyl Bimatoprost Free Acid FP_Receptor FP Receptor Ligand->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Ca2_release->PKC co-activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Akt_pathway Akt Pathway PKC->Akt_pathway activates Cellular_Response Increased Aqueous Humor Outflow MAPK_pathway->Cellular_Response Akt_pathway->Cellular_Response

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of prostaglandin analogs with their receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes, radioligand, and competitor to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]-PGF2α) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound Competitor_Prep->Incubate Filtration Rapid filtration through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Scintillation counting to quantify bound radioactivity Washing->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Competitive Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells transfected with the human FP receptor).

    • Harvest the cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α).

    • Add varying concentrations of the unlabeled competitor (this compound).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each competitor concentration.

    • Plot the data and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to activate Gq-coupled receptors by detecting the resulting increase in intracellular calcium.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the FP receptor into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in an appropriate buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature.

  • Compound Plate Preparation:

    • Prepare a plate with serial dilutions of this compound at a concentration higher than the final desired concentration.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).

    • The FLIPR will measure the baseline fluorescence of the cells.

    • The instrument will then add the compound from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

G-Protein Coupling Assay ([35S]GTPγS Binding)

This assay directly measures the activation of G-proteins by a GPCR agonist.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the FP receptor as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a microplate, combine the cell membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP in an assay buffer.

    • Add varying concentrations of this compound.

    • Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Filtration:

    • Stop the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Subtract non-specific binding to determine the specific binding of [35S]GTPγS.

    • Plot the specific binding against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

While direct experimental data on this compound is not extensively available, its structural similarity to bimatoprost strongly suggests a conserved mechanism of action. It is highly probable that this compound functions as a prodrug, being hydrolyzed in ocular tissues to its active free acid, which then potently activates the prostaglandin FP receptor. This activation, through the Gq-PLC-IP3-Ca2+ signaling pathway and subsequent downstream cascades, leads to an increase in aqueous humor outflow, thereby lowering intraocular pressure. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel prostaglandin analogs in development. Future research should focus on obtaining specific binding affinity and potency data for this compound to definitively confirm its pharmacological profile.

References

N-Cyclopropyl Bimatoprost (CAS: 1138395-12-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl Bimatoprost is a synthetic analog of Bimatoprost, a well-established prostaglandin (B15479496) F2α analogue used in the management of glaucoma and ocular hypertension.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physicochemical characteristics, and inferred pharmacological profile based on its parent compound. The document details generalized experimental protocols for the synthesis, purification, and analysis of prostaglandin analogs, and outlines in-vitro and in-vivo methodologies for assessing their biological activity. Furthermore, this guide presents signaling pathways and experimental workflows in a visual format to aid in the understanding of its mechanism of action and evaluation.

Introduction

Bimatoprost, a prostamide and structural analog of prostaglandin F2α, is a potent ocular hypotensive agent.[3][4] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[5][6] this compound, as a derivative, is of significant interest for its potential therapeutic applications, particularly in epithelial-related conditions such as hair loss.[2][7] Understanding its core properties is crucial for researchers and drug development professionals exploring its therapeutic potential.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C26H37NO4 and a molecular weight of 427.58 g/mol .[8][9] It is soluble in various organic solvents, including methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1138395-12-6[11][12]
Molecular Formula C26H37NO4[11][13]
Molecular Weight 427.58 g/mol [8][9]
IUPAC Name (5Z)-N-Cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide[2][13]
Synonyms Bimatoprost cyclopropyl (B3062369) amide, 17-phenyl trinor Prostaglandin F2α cyclopropyl amide[11]
Appearance Crystalline solid[10]
Solubility Methanol, DMF, DMSO[8][10]
Storage Store at -20°C[10]

Pharmacology

While specific pharmacological data for this compound is limited, its mechanism of action is inferred from its parent compound, Bimatoprost.

Mechanism of Action

Bimatoprost is a prostamide analog that mimics the effects of endogenous prostamides.[4] It is believed to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[5][6] This action is mediated through the activation of prostaglandin F (FP) receptors.[14]

Signaling Pathway

The binding of prostaglandin F2α analogs to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of the drug.[5][15][16]

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCB N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor NCB->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Increased Aqueous Outflow) Ca_Release->Physiological_Effects PKC->Physiological_Effects

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies for the synthesis, purification, and biological evaluation of prostaglandin analogs.

Synthesis and Purification

The synthesis of N-substituted prostaglandin F2α amides typically involves the coupling of the corresponding prostaglandin F2α carboxylic acid with the desired amine.

4.1.1. General Synthesis Method

A common method for amide bond formation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Synthesis_Workflow Start Bimatoprost Acid Reaction Stir at Room Temperature Start->Reaction Reagents Cyclopropylamine EDC, DMAP DCM Reagents->Reaction Workup Aqueous Workup (e.g., wash with aq. HCl, aq. NaHCO₃, brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: General Synthesis Workflow.

4.1.2. Purification

Purification is typically achieved using column chromatography on silica (B1680970) gel. The choice of eluent system depends on the polarity of the product and impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of prostaglandin analogs.

Table 2: General HPLC Method Parameters for Prostaglandin Analogs

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[17]

In-Vitro Assays

4.3.1. Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Receptor_Binding_Assay Prepare_Receptor Prepare cell membranes expressing FP receptor Incubate Incubate membranes with radiolabeled ligand and varying concentrations of This compound Prepare_Receptor->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki values Quantify->Analyze

Caption: Receptor Binding Assay Workflow.

4.3.2. Cell-Based Functional Assays

Functional assays measure the biological response of cells to the compound. For FP receptor agonists, this often involves measuring the mobilization of intracellular calcium.

In-Vivo Models

Animal models are used to assess the efficacy and safety of new drug candidates. For glaucoma research, models with induced ocular hypertension are commonly used.[1][18]

Table 3: Common In-Vivo Models for Glaucoma Research

ModelSpeciesMethod of InductionKey Parameters Measured
Steroid-Induced Ocular Hypertension Rabbit, MonkeyTopical or intravitreal corticosteroid administrationIntraocular Pressure (IOP)
Laser-Induced Ocular Hypertension Monkey, RatLaser photocoagulation of the trabecular meshworkIOP, Aqueous humor outflow facility
Microbead Occlusion Model Rat, MouseInjection of microbeads into the anterior chamberIOP, Retinal ganglion cell loss

Stability

The stability of prostaglandin analogs is a critical factor for formulation and storage. Bimatoprost has been shown to be stable under various thermal stress conditions.[19][20] Stability studies for this compound should be conducted according to ICH guidelines, assessing the impact of temperature, humidity, and light on the compound's purity and potency.[21][22]

Conclusion

This compound is a promising prostaglandin F2α analog with potential therapeutic applications. While specific data on its pharmacological profile is still emerging, its structural similarity to Bimatoprost provides a strong foundation for further investigation. The experimental protocols and methodologies outlined in this guide offer a framework for researchers to explore the properties and potential of this compound in drug discovery and development. Further studies are warranted to fully elucidate the unique characteristics of this compound and its potential advantages over existing therapies.

References

In Vitro Characterization of N-Cyclopropyl Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl Bimatoprost (B1667075) is a synthetic prostamide, an analog of Prostaglandin (B15479496) F2α (PGF2α), with potential applications in epithelial-related conditions.[1][2] As a structural analog of Bimatoprost, it is presumed to exert its primary pharmacological effects through interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize the pharmacological profile of N-Cyclopropyl Bimatoprost, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and robust characterization.

Introduction

Bimatoprost, a well-established ocular hypotensive agent, is known to act on the FP receptor to increase aqueous humor outflow.[4] this compound, a derivative of Bimatoprost, is of significant interest for its potential therapeutic applications.[1][2][6] A thorough in vitro characterization is paramount to understanding its mechanism of action, potency, and selectivity, which are critical for further drug development. This guide outlines the key in vitro assays for this purpose.

Physicochemical Properties

PropertyValueSource
Chemical Name (5Z)-N-Cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide[1]
Molecular Formula C26H37NO4[6]
Molecular Weight 427.58 g/mol [6]
CAS Number 1138395-12-6[1]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, DMSO[1]

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor.[7] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, in this case, this compound.

Competition Binding Assay

This assay determines the inhibitory constant (Ki) of this compound for the FP receptor.

Table 1: Representative Data from a Competition Binding Assay

CompoundKi (nM) for FP Receptor
Prostaglandin F2αValue
BimatoprostValue
This compoundValue

Note: Specific values would be determined experimentally.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human FP receptor.

  • Radioligand: [³H]-Prostaglandin F2α or a suitable high-affinity radiolabeled FP receptor agonist/antagonist.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).[9]

    • Increasing concentrations of this compound or a reference compound.

    • Membrane preparation (e.g., 50-120 µg protein for tissue).[8]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare FP Receptor Membranes setup Set up 96-well plate: - Buffer - Radioligand - this compound - Membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Radioligand Binding Assay Workflow.

Functional Activity

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the FP receptor.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the FP receptor upon ligand binding.[10][11] An increase in [³⁵S]GTPγS binding indicates agonist activity.

Table 2: Representative Data from a GTPγS Binding Assay

CompoundEC50 (nM)Emax (% of PGF2α)
Prostaglandin F2αValue100%
BimatoprostValueValue
This compoundValueValue

Note: Specific values would be determined experimentally.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).[12]

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled GTPγS for determining non-specific binding.

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • GDP (typically in the µM range).[13]

    • Increasing concentrations of this compound.

    • Membrane preparation.

    • [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).[12]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[10]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.[12]

  • Washing: Wash the filters with ice-cold wash buffer.[12]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[12]

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.[12] Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

G cluster_pathway GTPγS Binding Assay Principle Agonist N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor Agonist->FP_Receptor Binds G_Protein Gαβγ-GDP (Inactive) FP_Receptor->G_Protein Activates GDP_GTP_Exchange GDP/[³⁵S]GTPγS Exchange G_Protein->GDP_GTP_Exchange G_Protein_Active Gα-[³⁵S]GTPγS (Active) GDP_GTP_Exchange->G_Protein_Active

GTPγS Binding Assay Principle.

Intracellular Calcium Mobilization Assay

The FP receptor is primarily coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[14][15]

Table 3: Representative Data from a Calcium Mobilization Assay

CompoundEC50 (nM) for Calcium Mobilization
Prostaglandin F2αValue
BimatoprostValue
This compoundValue

Note: Specific values would be determined experimentally.

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

  • Mammalian cells expressing the FP receptor (e.g., HEK293 or CHO cells).[16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[15][17]

  • This compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[16][18]

Procedure:

  • Cell Culture: Seed cells in black-walled, clear-bottom 96-well plates and grow to near confluency.[17]

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.[19]

  • Compound Preparation: Prepare a plate with different concentrations of this compound.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the this compound solution and continue to monitor the fluorescence intensity over time.[16]

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium.[16] Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Analysis

Activation of the FP receptor initiates a cascade of intracellular signaling events.

G cluster_pathway FP Receptor Signaling Pathway Ligand N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor Ligand->FP_Receptor Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

References

A Technical Guide to the Structural and Pharmacological Differences Between N-Cyclopropyl Bimatoprost and Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of N-Cyclopropyl Bimatoprost (B1667075) and its parent compound, Bimatoprost. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel ophthalmic therapeutics.

Core Structural Differences and Physicochemical Properties

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, and is a well-established treatment for glaucoma and ocular hypertension. N-Cyclopropyl Bimatoprost is an analog of Bimatoprost, distinguished by the substitution of a cyclopropyl (B3062369) group for the ethyl group on the amide nitrogen. This seemingly minor alteration can influence the molecule's physicochemical properties, receptor interactions, and metabolic stability.

The core structural difference lies in the amide moiety. Bimatoprost possesses an N-ethyl amide, whereas this compound features an N-cyclopropyl amide. This modification impacts the molecule's overall lipophilicity, conformation, and potential interactions with its biological targets.

Table 1: Comparative Physicochemical Properties
PropertyBimatoprostThis compound
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide[1]
Molecular Formula C25H37NO4[2]C26H37NO4[1]
Molecular Weight 415.6 g/mol [2]427.6 g/mol [1]
LogP (calculated) 2.83.1
Solubility Soluble in ethanol, methanol, and dimethyl sulfoxide.Soluble in MEOH, DMF, DMSO, and Ethanol. Slightly soluble in PBS.[3][4]
CAS Number 155206-00-11138395-12-6[1]

Mechanism of Action and Signaling Pathways

Both Bimatoprost and its N-cyclopropyl analog are believed to exert their primary therapeutic effect—the reduction of intraocular pressure (IOP)—by acting as agonists at the prostaglandin F (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, and to a lesser extent, enhanced trabecular outflow.[5]

The canonical signaling pathway for FP receptor activation involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events within the ciliary muscle and trabecular meshwork cells is thought to remodel the extracellular matrix and alter cellular contractility, thereby facilitating aqueous humor outflow and reducing IOP.

FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Bimatoprost or This compound FP_Receptor FP Receptor Agonist->FP_Receptor Gq_protein Gq/11 FP_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Increased Aqueous Humor Outflow Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Cascade

Pharmacological Activity: A Comparative Overview

Table 2: Receptor Binding Affinity
CompoundReceptorRadioligandKᵢ (nM)Source
Bimatoprost Human FP[³H]-Travoprost acid9250 ± 846[6]
Human FP[³H]-Prostaglandin F₂α6310 ± 1650[1]
Bimatoprost Acid Human FP[³H]-Travoprost acid59 ± 6[6]
This compound Human FP-Data not available-

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 3: In Vitro Functional Activity (Calcium Mobilization)
CompoundCell LineAssayEC₅₀ (nM)Source
Bimatoprost HEK-293 (human FP receptor)Intracellular Ca²⁺ mobilization3070 ± 1330[6]
HEK-293 (human FP receptor)Intracellular Ca²⁺ mobilization2940 ± 1663[1]
3T3 mouse fibroblasts (native FP)Intracellular Ca²⁺ mobilization2200 ± 670[1]
Bimatoprost Acid HEK-293 (human FP receptor)Intracellular Ca²⁺ mobilization15 ± 3[6]
This compound --Data not available-

EC₅₀ represents the half-maximal effective concentration, a measure of the compound's potency in a given assay.

Key Experimental Protocols

The following sections detail the standard methodologies employed to characterize and compare the pharmacological properties of prostaglandin analogs like Bimatoprost and this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with: - Radioligand ([³H]-PG) - Unlabeled Competitor (Bimatoprost or this compound) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Ki_Calculation Calculate IC₅₀ and Kᵢ Competition_Curve->Ki_Calculation

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cells expressing the target receptor (e.g., HEK-293 cells transfected with the human FP receptor) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Bimatoprost or this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium concentration.

Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells Expressing FP Receptor into Microplates Dye_Loading Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add Varying Concentrations of Test Compound Baseline->Compound_Addition Fluorescence_Change Record Change in Fluorescence Over Time Compound_Addition->Fluorescence_Change Dose_Response Generate Dose-Response Curve Fluorescence_Change->Dose_Response EC50_Calculation Calculate EC₅₀ Dose_Response->EC50_Calculation

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are plated in microtiter plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye enters the cells and is cleaved to its active, fluorescent form.

  • Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: Upon receptor activation and subsequent calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity. This change is monitored in real-time.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to construct a dose-response curve, from which the EC₅₀ value is determined.

In Vivo Measurement of Intraocular Pressure

This protocol outlines a typical procedure for evaluating the IOP-lowering efficacy of a test compound in an animal model.

Methodology:

  • Animal Acclimation and Baseline IOP Measurement: Animals (e.g., rabbits or non-human primates) are acclimated to the laboratory environment. Baseline IOP is measured using a tonometer.

  • Test Compound Administration: A single drop of the test compound formulation (e.g., this compound or Bimatoprost ophthalmic solution) is administered topically to one eye of each animal. The contralateral eye may receive a vehicle control.

  • IOP Monitoring: IOP is measured in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The efficacy of the test compound is determined by the magnitude and duration of the IOP reduction compared to the vehicle-treated eye.

Conclusion

References

Pharmacological Profile of N-Cyclopropyl Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for N-Cyclopropyl Bimatoprost (B1667075) is limited. This guide provides a comprehensive overview of the well-characterized pharmacological profile of its parent compound, Bimatoprost, to serve as a foundational reference. The introduction of a cyclopropyl (B3062369) group on the amide nitrogen may influence the compound's binding affinity, selectivity, and pharmacokinetic properties, warranting direct experimental investigation.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension.[1][2] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[3][4] N-Cyclopropyl Bimatoprost is a derivative of Bimatoprost, characterized by the substitution of the ethyl group on the amide with a cyclopropyl group. While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, understanding the profile of Bimatoprost provides a critical framework for predicting its potential activities and guiding future research.

Physicochemical Properties

A comparison of the key physicochemical properties of Bimatoprost and this compound is presented below.

PropertyBimatoprostThis compound
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[2](Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide[1]
Molecular Formula C25H37NO4[2]C26H37NO4[1]
Molecular Weight 415.57 g/mol [2]427.58 g/mol [1]
CAS Number 155206-00-1[2]1138395-12-6[1]

Pharmacodynamics

The primary mechanism of action of Bimatoprost involves the regulation of aqueous humor dynamics. It is considered a prostamide analog, and its effects are believed to be mediated through a distinct prostamide receptor, although it also demonstrates activity at the prostaglandin F (FP) receptor.[5]

Receptor Binding and Functional Activity

While direct binding data for this compound is unavailable, the data for Bimatoprost and its free acid provide insight into its likely targets. Bimatoprost itself is a prodrug that is hydrolyzed in the eye to its active free acid form.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Bimatoprost and its Free Acid

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
BimatoprostFP9250 ± 8463070 ± 1330 (in HEK-293 cells)
Bimatoprost Free AcidFP59 ± 615 ± 3 (in HEK-293 cells)
Bimatoprost AcidEP1952.7
Bimatoprost AcidEP3387-

Data sourced from multiple studies. It is important to note that experimental conditions can influence these values.

Bimatoprost's free acid is a potent agonist at the FP receptor.[6] The parent compound, Bimatoprost, also demonstrates activity at the FP receptor, albeit with lower potency.[6] Bimatoprost acid also shows affinity for EP1 and EP3 receptors.[6]

Signaling Pathway

Activation of the FP receptor by Bimatoprost's free acid initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways. This ultimately enhances aqueous humor outflow.

G cluster_cell Target Cell (e.g., Ciliary Muscle) Bimatoprost_Acid Bimatoprost (Free Acid) FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_plus Ca²⁺ ER->Ca2_plus releases Ca2_plus->PKC co-activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) PKC->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor of interest (e.g., FP receptor) start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]-PGF2α) and varying concentrations of the test compound (this compound) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) quantify->analyze calculate_ki Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate_ki end End calculate_ki->end G cluster_workflow Calcium Mobilization Assay Workflow start Start load_cells Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_cells add_compound Add varying concentrations of the test compound (this compound) to the cells load_cells->add_compound measure_fluorescence Measure changes in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or similar instrument add_compound->measure_fluorescence analyze Analyze the dose-response curve to determine the EC50 value (concentration that produces 50% of the maximal response) measure_fluorescence->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost (B1667075) and its parent compound, Bimatoprost, are synthetic prostamides that have garnered significant interest for their potent biological activities, particularly in modulating epithelial cell behavior. Initially developed for the treatment of glaucoma, the therapeutic and research applications of these prostaglandin (B15479496) F2α (PGF2α) analogs have expanded to include conditions such as hypotrichosis (inadequate eyelashes) and research into other epithelial-related conditions.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and protocols relevant to the study of N-Cyclopropyl Bimatoprost and its analogs in the context of epithelial cell research. While specific data for this compound is limited in publicly available research, this guide will focus on the well-documented effects of Bimatoprost as a representative of this class of compounds.

Bimatoprost is a pharmacologically unique agent that appears to mimic the activity of prostamides, which are biosynthesized from the endocannabinoid anandamide (B1667382) by the enzyme cyclo-oxygenase 2 (COX-2).[4] Its mechanism of action is primarily through the prostaglandin F (FP) receptor, a G-protein coupled receptor that initiates a cascade of intracellular signaling events.[5][6][7]

Mechanism of Action in Epithelial Cells

The interaction of Bimatoprost with the FP receptor on epithelial cells triggers a variety of downstream signaling pathways, leading to diverse cellular responses. The primary signaling cascade involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

In specific epithelial tissues, these initial events can diverge to influence various cellular processes:

  • Corneal and Conjunctival Epithelium: In ocular surface epithelia, prostaglandin analogs can influence cell viability and wound healing.[8] Some studies suggest that the preservative benzalkonium chloride (BAC), often found in commercial formulations, can contribute to cytotoxicity.[9][10][11] However, Bimatoprost itself has been shown to have a favorable profile in some contexts.[8][9]

  • Hair Follicle Epithelium: Bimatoprost has been demonstrated to promote hair growth by stimulating hair follicles to transition from the telogen (resting) phase to the anagen (growth) phase.[1][12] This effect is mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway.[13]

  • Endometrial Epithelium: In endometrial epithelial cells, PGF2α-FP receptor signaling has been shown to promote cell proliferation via a PLC-dependent pathway.[5]

Quantitative Data

The following tables summarize key quantitative findings from in vitro and in vivo studies on Bimatoprost and related prostaglandin analogs in epithelial cells.

Table 1: Effects of Prostaglandin Analogs on Corneal Epithelial Cells

ParameterBimatoprostLatanoprostTravoprostControl (Saline)Toxic Control (Triton)Reference
Mean Healed Percentage (ex-vivo wound healing assay) 97.32%80.51%84.76%96.89%6.06%[8]
Mean Ethidium Bromide Fluorescence (in vitro cytotoxicity) 26.860.532.712.1 (media)51.6 (methanol)[8]

Table 2: Effects of Prostaglandin Analogs on Conjunctiva-Derived Epithelial Cells

ParameterBimatoprostLatanoprostTravoprostControlReference
Cell Viability (% of control) No significant difference from control39%58%100%[9]
Apoptosis (Hoechst-neutral red ratio) No significant difference from control1.941.69~1.0[9]

Table 3: Bimatoprost Effects on Hair Follicle Growth (in vitro organ culture)

Bimatoprost ConcentrationIncrease in Growth RateIncrease in Anagen FolliclesIncrease in Total Hair ProducedReference
10 nM ~15% (P<0.01)~7% (P<0.01)~20% (P<0.01)[12]
100 nM ~25% (P<0.001)~10% (P<0.001)~35% (P<0.001)[12]
1000 nM ~25% (P<0.001)~10% (P<0.001)~33% (P<0.001)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Bimatoprost and its effects on epithelial cells.

Protocol 1: In Vitro Cytotoxicity Assay in Human Corneal Epithelial Cells
  • Objective: To quantify the cytotoxic effects of prostaglandin analogs on cultured human corneal epithelial cells.

  • Cell Line: Immortalized human corneal epithelial cells.

  • Methodology:

    • Culture cells to confluence in microtiter plates (n=5 per group).

    • Expose cells to the test agents (Bimatoprost 0.03%, Latanoprost 0.005%, Travoprost 0.004%, media control, methanol (B129727) toxic control) for 25 minutes.

    • Perform Ethidium Bromide (EB) staining to quantify cellular degradation.

    • Measure fluorescence to determine the level of cytotoxicity.

  • Reference: [8]

Protocol 2: Ex-Vivo Corneal Wound Healing Assay
  • Objective: To assess the effect of prostaglandin analogs on the wound healing response of corneal epithelium.

  • Model: Ex-vivo whole globe porcine eyes.

  • Methodology:

    • Create standardized 5 mm corneoepithelial wounds.

    • Incubate globes for 24 hours in media.

    • Topically apply a test agent (Bimatoprost, Travoprost, Latanoprost, saline control, Triton toxic control) for 10 minutes (n=3 per group).

    • Rinse the globes with PBS and then with fresh media.

    • Evaluate wound healing and epithelial defects using Richardson's staining solution after 48 hours.

  • Reference: [8]

Protocol 3: In Vitro Hair Follicle Organ Culture
  • Objective: To determine the direct effect of Bimatoprost on hair follicle growth.

  • Model: Isolated human scalp hair follicles.

  • Methodology:

    • Microdissect human scalp hair follicles.

    • Culture individual follicles in supplemented Williams E medium.

    • Treat follicles with varying concentrations of Bimatoprost (e.g., 10 nM, 100 nM, 1000 nM) or control medium.

    • Measure hair shaft elongation daily for a set period (e.g., 9 days).

    • Assess the percentage of follicles remaining in the anagen phase.

  • Reference: [12]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Bimatoprost in epithelial cells.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bimatoprost Bimatoprost FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bimatoprost Bimatoprost FP_Receptor FP Receptor Bimatoprost->FP_Receptor Activates Frizzled Frizzled Receptor FP_Receptor->Frizzled Cross-talk leads to activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin_Degraded β-catenin (Degraded) Destruction_Complex->Beta_Catenin_Degraded Promotes degradation of Beta_Catenin_Stable β-catenin (Stable) TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Translocates and binds to Gene_Transcription Gene Transcription (Hair Growth) TCF_LEF->Gene_Transcription Initiates

References

Unveiling the Molecular Targets of N-Cyclopropyl Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost (B1667075) is a synthetic analog of prostaglandin (B15479496) F2α, belonging to the class of compounds known as prostamides. It is a potent ocular hypotensive agent, building upon the therapeutic success of its parent compound, Bimatoprost, in the management of glaucoma and ocular hypertension. Understanding the precise molecular interactions of N-Cyclopropyl Bimatoprost is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and guiding the development of future ocular hypotensive drugs. This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing the current understanding of its receptor interactions, signaling pathways, and the experimental methodologies used to characterize these interactions. While direct quantitative data for this compound is limited, this guide leverages the extensive research on Bimatoprost to infer its molecular behavior, a reasonable assumption given their structural similarity.

Primary Molecular Target: The Prostamide Receptor

The primary molecular target of this compound, like Bimatoprost, is believed to be a distinct "prostamide receptor."[1][2][3] This receptor is pharmacologically distinguishable from the classical prostaglandin F (FP) receptor, although there is evidence suggesting a potential relationship.

One leading hypothesis posits that the prostamide receptor is a heterodimer formed between the wild-type FP receptor and an alternative splice variant of the FP receptor.[2] This unique receptor complex would explain the distinct pharmacological profile of prostamides compared to prostaglandins (B1171923).

While Bimatoprost is structurally similar to prostaglandin F2α, numerous studies have indicated that it exhibits no meaningful activity at the known prostanoid receptors, including the FP receptor, under physiological conditions.[2] However, some conflicting reports suggest that Bimatoprost or its free acid metabolite may act as a weak agonist at the FP receptor.[4] The prevailing consensus in the scientific community leans towards a prostamide-specific receptor as the primary mediator of Bimatoprost's therapeutic effects.

Quantitative Data: Receptor Binding and Potency

Direct radioligand binding studies to definitively characterize the prostamide receptor have been challenging due to its yet unconfirmed molecular identity. However, studies on Bimatoprost and its free acid provide valuable insights into their interaction with the closely related FP receptor. It is important to note that these values for the FP receptor may not directly reflect the affinity for the prostamide receptor but are presented here for comparative purposes.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)
BimatoprostCloned Human FP ReceptorRadioligand Binding9250 ± 8463070 ± 1330 (Ca²⁺ mobilization)
Bimatoprost Free AcidCloned Human FP ReceptorRadioligand Binding59 ± 615 ± 3 (Ca²⁺ mobilization)

Data extrapolated from studies on Bimatoprost.

Bimatoprost demonstrates a significantly higher efficacy in lowering intraocular pressure (IOP) compared to other prostaglandin analogs such as latanoprost (B1674536) and travoprost (B1681362).[5][6][7][8] Clinical studies have shown that Bimatoprost can lead to a greater mean reduction in IOP. For instance, one meta-analysis highlighted that the IOP change from baseline was statistically significantly greater with Bimatoprost compared to latanoprost at all measured time points.[7] Another study found that Bimatoprost was more likely than travoprost to enable patients to achieve every target pressure from 12 to 19 mm Hg at 3 months.[6]

Signaling Pathways

Activation of the prostamide receptor by this compound is thought to initiate a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure. The primary mechanism involves an increase in the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.

The key signaling event following receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i).[1] This increase in intracellular calcium is a hallmark of Gq protein-coupled receptor activation.

Gq_Signaling_Pathway Prostamide Receptor Signaling Pathway cluster_membrane Cell Membrane This compound This compound Prostamide Receptor Prostamide Receptor This compound->Prostamide Receptor Binds to Gq Protein Gq Protein Prostamide Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Increased Aqueous Outflow Ca2+->Cellular Response PKC->Cellular Response

Prostamide Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's molecular targets relies on a suite of established experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the FP receptor).

  • Radiolabeled ligand (e.g., [³H]-Prostaglandin F2α).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A fixed concentration of radiolabeled ligand.

    • Increasing concentrations of this compound (the competitor).

    • A fixed amount of cell membrane preparation.

    • For determining non-specific binding, a high concentration of an unlabeled ligand known to bind to the receptor is added to a set of wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Competition Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Membranes Prepare Membranes Incubate Incubate Membranes with Radioligand and Competitor Prepare Membranes->Incubate Prepare Reagents Prepare Radioligand, Competitor, and Buffers Prepare Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Radioactivity Count Radioactivity Wash->Count Radioactivity Plot Data Plot Competition Curve Count Radioactivity->Plot Data Calculate Calculate IC₅₀ and Ki Plot Data->Calculate

Competition Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate an increase in intracellular calcium, a key event in Gq-coupled receptor signaling.

Objective: To determine the potency (EC₅₀) of this compound in inducing intracellular calcium mobilization.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive fluorescent dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For each concentration of this compound, determine the peak fluorescence response after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.

    • Plot the change in fluorescence as a function of the log concentration of this compound to generate a dose-response curve.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound exerts its potent intraocular pressure-lowering effects primarily through the activation of a distinct prostamide receptor, which is likely a heterodimer of the FP receptor and its splice variant. The downstream signaling cascade is characterized by the mobilization of intracellular calcium, leading to increased aqueous humor outflow. While direct quantitative data for this compound is still emerging, the extensive research on its parent compound, Bimatoprost, provides a strong foundation for understanding its molecular interactions. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the binding and functional activity of novel compounds at G-protein coupled receptors. Further research to definitively identify and characterize the prostamide receptor will be crucial for a more complete understanding of the pharmacology of this compound and for the development of next-generation therapies for glaucoma.

References

Preliminary Investigation of N-Cyclopropyl Bimatoprost Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the bioactivity of N-Cyclopropyl Bimatoprost, a synthetic prostaglandin (B15479496) analog. Due to the limited availability of specific data for this compound in the public domain, this document leverages the extensive research on its close structural analog, Bimatoprost, to infer its likely pharmacological profile and mechanism of action. This guide outlines the presumed biological targets, details relevant experimental protocols for characterization, and visualizes the key signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a prostaglandin analog, structurally related to Bimatoprost.[1][2] Prostaglandin analogs are a class of synthetic molecules that mimic the effects of naturally occurring prostaglandins, which are lipid compounds with diverse physiological effects.[3] Bimatoprost is a well-established therapeutic agent used to reduce intraocular pressure (IOP) in patients with glaucoma and for the cosmetic enhancement of eyelashes.[4][5] Given the structural similarity, it is hypothesized that this compound shares a comparable mechanism of action and biological activity.

This document will explore the anticipated bioactivity of this compound, focusing on its presumed interaction with the prostaglandin F2α receptor (FP receptor) and the subsequent intracellular signaling cascades. Detailed experimental methodologies are provided to guide the in vitro and in vivo characterization of this compound.

Quantitative Data Summary

ParameterDescriptionExpected Activity Profile (based on Bimatoprost)
Receptor Binding Affinity (Ki) Concentration of the compound required to occupy 50% of the target receptors (FP receptor).Low to mid-nanomolar range.
Functional Potency (EC50) Concentration of the compound that produces 50% of the maximal response in a functional assay (e.g., intracellular calcium mobilization).Low to mid-nanomolar range.
In Vivo Efficacy (IOP Reduction) Percentage reduction in intraocular pressure in animal models (e.g., rabbits, monkeys).Significant reduction from baseline.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bioactivity of this compound.

Prostaglandin F2α (FP) Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Radiolabeled prostaglandin, e.g., [3H]-PGF2α

  • This compound

  • Unlabeled PGF2α (for competition)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Prepare cell membranes from HEK293-hFP cells.

  • In a 96-well plate, add a fixed concentration of [3H]-PGF2α to each well.

  • Add increasing concentrations of unlabeled this compound to the experimental wells.

  • For determining non-specific binding, add a high concentration of unlabeled PGF2α to a set of control wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).

Intracellular Calcium Mobilization Assay

Objective: To assess the functional potency (EC50) of this compound by measuring its ability to induce intracellular calcium release.

Materials:

  • HEK293 cells expressing the human FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Seed HEK293-hFP cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Automatically inject increasing concentrations of this compound into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Analyze the data to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal fluorescence response.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

Objective: To evaluate the in vivo efficacy of this compound in reducing intraocular pressure.

Materials:

  • New Zealand White rabbits

  • This compound formulated in an appropriate ophthalmic vehicle

  • Vehicle control

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Protocol:

  • Acclimatize the rabbits to the handling and IOP measurement procedures.

  • Measure the baseline IOP in both eyes of each rabbit at multiple time points to establish a diurnal curve.

  • Administer a single topical drop of the this compound formulation to one eye of each rabbit in the treatment group. Administer the vehicle control to the contralateral eye and to both eyes of a control group of rabbits.

  • Measure the IOP in both eyes at regular intervals post-administration (e.g., 2, 4, 8, 12, and 24 hours).

  • Calculate the change in IOP from baseline for both the treated and control eyes.

  • Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes to determine the efficacy of the compound.

Signaling Pathways and Visualizations

This compound, as a prostaglandin F2α analog, is expected to exert its biological effects through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation is the Gq pathway.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NCB N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor (GPCR) NCB->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Increased Aqueous Humor Outflow) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: FP Receptor Signaling Pathway.

Upon binding of this compound to the FP receptor, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to the ultimate cellular response, such as the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, resulting in increased aqueous humor outflow and a reduction in intraocular pressure.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) Binding_Assay->Functional_Assay Animal_Model Animal Model Selection (e.g., Rabbit) Functional_Assay->Animal_Model IOP_Study Intraocular Pressure (IOP) Study (Evaluate Efficacy) Animal_Model->IOP_Study Tox_Study Toxicology Studies (Assess Safety) IOP_Study->Tox_Study Data_Analysis Data Analysis and Candidate Selection Tox_Study->Data_Analysis

Caption: Drug Discovery Workflow.

The provided workflow outlines the logical progression for the preclinical evaluation of this compound. It begins with in vitro characterization to determine its binding affinity and functional potency. Promising candidates then move to in vivo evaluation in appropriate animal models to assess efficacy in reducing intraocular pressure and to conduct initial safety and toxicology studies. The culmination of this data allows for a comprehensive analysis and decision-making for further development.

Conclusion

While direct experimental data on this compound is currently scarce, its structural similarity to Bimatoprost provides a strong foundation for predicting its bioactivity. It is anticipated that this compound will act as a potent and selective agonist for the prostaglandin F2α receptor, leading to a reduction in intraocular pressure. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive framework for the systematic investigation of this compound's pharmacological profile. Further research is warranted to elucidate the specific quantitative aspects of its bioactivity and to confirm its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of N-Cyclopropyl Bimatoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo experimental data for N-Cyclopropyl Bimatoprost is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the parent compound, Bimatoprost, and other prostaglandin (B15479496) analogs in preclinical glaucoma models. These guidelines provide a robust framework for the design and execution of in vivo studies to characterize the efficacy and mechanism of action of this compound. It is imperative that these protocols are adapted and validated specifically for this compound.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor, and current therapeutic strategies primarily focus on lowering IOP.[1][2] Prostaglandin analogs (PGAs) are a first-line treatment for open-angle glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable safety profile.[1] Bimatoprost, a synthetic prostamide, is a highly effective PGA that reduces IOP by increasing both the uveoscleral and trabecular meshwork outflow of aqueous humor.[3]

This compound is a structural analog of Bimatoprost.[4] This document provides a comprehensive guide for the in vivo experimental design to evaluate the therapeutic potential of this compound in established animal models of glaucoma. The protocols detailed herein cover the induction of ocular hypertension, pharmacological evaluation of IOP-lowering efficacy, and assessment of neuroprotective effects.

Mechanism of Action of Prostaglandin Analogs

Prostaglandin analogs, including Bimatoprost, lower IOP by enhancing the outflow of aqueous humor. The primary mechanism involves the activation of prostanoid FP receptors located in the ciliary muscle and trabecular meshwork.[1] This activation initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby increasing uveoscleral outflow.[1] Some PGAs also appear to enhance outflow through the trabecular meshwork.[3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Physiological Outcome This compound This compound FP Receptor FP Receptor This compound->FP Receptor Binds to G-protein activation G-protein activation FP Receptor->G-protein activation Second Messengers (e.g., Ca2+, IP3) Second Messengers (e.g., Ca2+, IP3) G-protein activation->Second Messengers (e.g., Ca2+, IP3) Protein Kinase C Activation Protein Kinase C Activation Second Messengers (e.g., Ca2+, IP3)->Protein Kinase C Activation MAPK Pathway Activation MAPK Pathway Activation Protein Kinase C Activation->MAPK Pathway Activation Ciliary Muscle Relaxation Ciliary Muscle Relaxation Protein Kinase C Activation->Ciliary Muscle Relaxation MMP Upregulation MMP Upregulation MAPK Pathway Activation->MMP Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Increased Trabecular Outflow Increased Trabecular Outflow Extracellular Matrix Remodeling->Increased Trabecular Outflow Ciliary Muscle Relaxation->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP Increased Trabecular Outflow->Reduced IOP

Figure 1: Proposed Signaling Pathway for this compound.

In Vivo Experimental Design

A robust in vivo experimental design is crucial to evaluate the efficacy and safety of this compound. The following workflow outlines the key stages of a preclinical study.

cluster_outcomes Assessments Animal Model Selection Animal Model Selection Induction of Ocular Hypertension Induction of Ocular Hypertension Animal Model Selection->Induction of Ocular Hypertension Baseline IOP Measurement Baseline IOP Measurement Induction of Ocular Hypertension->Baseline IOP Measurement Drug Administration Drug Administration Baseline IOP Measurement->Drug Administration IOP Monitoring IOP Monitoring Drug Administration->IOP Monitoring Terminal Procedures Terminal Procedures IOP Monitoring->Terminal Procedures Safety (Ocular Irritation) Safety (Ocular Irritation) IOP Monitoring->Safety (Ocular Irritation) Data Analysis Data Analysis Terminal Procedures->Data Analysis Efficacy (IOP Reduction) Efficacy (IOP Reduction) Terminal Procedures->Efficacy (IOP Reduction) Neuroprotection (RGC Count, ERG) Neuroprotection (RGC Count, ERG) Terminal Procedures->Neuroprotection (RGC Count, ERG) Pharmacokinetics Pharmacokinetics Terminal Procedures->Pharmacokinetics

References

Application Notes and Protocols for N-Cyclopropyl Bimatoprost Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost is a synthetic analogue of prostaglandin (B15479496) F2α and an agonist of the Prostaglandin F2α Receptor (FP receptor).[1] Like its parent compound, Bimatoprost, it is being investigated for its potential therapeutic effects, primarily related to the reduction of intraocular pressure in the treatment of glaucoma.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound and elucidate its mechanism of action at the cellular level.

Bimatoprost, the parent compound, is known to lower intraocular pressure by increasing the outflow of aqueous humor.[2][3][4][5] While initially thought to act on a distinct prostamide receptor, evidence suggests that Bimatoprost and its free acid are agonists of the FP receptor.[6][7] Activation of the FP receptor, a G-protein coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. These signaling events are critical for the physiological effects of FP receptor agonists.

The following protocols describe cell-based assays to quantify the binding affinity, functional potency, and downstream signaling of this compound.

Data Presentation

CompoundAssay TypeCell LineParameterValue
Bimatoprost AcidFP Receptor BindingVariousKi83 nM[8]
Bimatoprost AcidPhosphoinositide TurnoverMost CellsEC502.8 - 3.8 nM[8]
BimatoprostPhosphoinositide TurnoverHuman Trabecular Meshwork CellsEC503245 nM[8]
BimatoprostFP Receptor Binding ([3H]PGF2α displacement)HEK cells expressing human FP receptorsKi6310 ± 1650 nM[7]
BimatoprostIntracellular Ca2+ MobilizationHEK cells expressing human FP receptorsEC502940 ± 1663 nM[7]
BimatoprostIntracellular Ca2+ Mobilization3T3 mouse fibroblastsEC502200 ± 670 nM[7]

Signaling Pathway

FP_Receptor_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm NCB N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor (GPCR) NCB->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_Cyto Ca2+ ER->Ca2_Cyto Release Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_Cyto->Downstream Activates

Caption: this compound Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity (Ki) of this compound for the prostaglandin FP receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram

Binding_Assay_Workflow A Prepare cell membranes expressing FP receptors B Incubate membranes with [3H]-PGF2α and varying concentrations of This compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioligand using scintillation counting C->D E Analyze data to determine IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Protocol

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human FP receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Harvest cells, wash with phosphate-buffered saline (PBS), and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • This compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

      • [³H]-Prostaglandin F2α (final concentration ~1-5 nM).

      • Cell membrane preparation (20-50 µg of protein per well).

    • For non-specific binding, use a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a key downstream event of FP receptor activation.

Workflow Diagram

Calcium_Assay_Workflow A Seed cells expressing FP receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Add varying concentrations of This compound C->D E Measure fluorescence intensity over time using a fluorescence plate reader D->E F Analyze data to determine EC50 E->F

Caption: Intracellular Calcium Mobilization Assay Workflow.

Protocol

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human FP receptor or another suitable cell line (e.g., 3T3 fibroblasts) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells twice with the physiological salt solution to remove extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximum response obtained with a saturating concentration of a known FP receptor agonist (e.g., PGF2α).

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (e.g., a four-parameter logistic equation).

Phosphoinositide (IP) Turnover Assay

This assay directly measures the accumulation of inositol phosphates, the products of PLC activity, following FP receptor stimulation by this compound.

Workflow Diagram

IP_Turnover_Workflow A Label cells with [3H]-myo-inositol B Wash cells to remove unincorporated label A->B C Pre-incubate with LiCl to inhibit inositol monophosphatase B->C D Stimulate with varying concentrations of This compound C->D E Lyse cells and isolate inositol phosphates using anion exchange chromatography D->E F Quantify radioactivity of isolated inositol phosphates E->F G Analyze data to determine EC50 F->G

Caption: Phosphoinositide Turnover Assay Workflow.

Protocol

  • Cell Labeling:

    • Seed cells expressing the FP receptor in a 24-well plate and grow to near confluency.

    • Replace the culture medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours to allow for incorporation into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells by adding ice-cold formic acid (e.g., 0.5 M).

    • Transfer the cell lysates to microcentrifuge tubes.

  • Isolation and Quantification:

    • Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography (e.g., with Dowex AG1-X8 resin).

    • Elute the inositol phosphates from the column with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Add the eluate to scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of radioactivity (counts per minute, CPM) against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression analysis.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine its binding affinity for the FP receptor, assess its functional potency as an agonist, and confirm its mechanism of action through the canonical Gq/PLC/Ca2+ signaling pathway. The data generated from these studies are essential for the preclinical evaluation and further development of this compound as a potential therapeutic agent.

References

HPLC analytical method for N-Cyclopropyl Bimatoprost quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of N-Cyclopropyl Bimatoprost using a Stability-Indicating HPLC Method

Application Note

Introduction

This compound is a synthetic prostamide and a structural analog of Bimatoprost, a compound widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[1][2] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quantification in bulk drug substances and finished pharmaceutical products. This ensures product quality, safety, and efficacy. This document details a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination of this compound.

While a specific, validated method for this compound is not widely published, methods for its parent compound, Bimatoprost, are well-established.[1][3][4][5] The method described herein is adapted from validated, stability-indicating HPLC methods for Bimatoprost and is expected to be highly suitable for this compound with appropriate validation. The N-cyclopropyl modification is a minor structural change that is unlikely to require significant deviation from the chromatographic conditions established for Bimatoprost. The method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.[3][5]

Principle

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[3][4] this compound, being a relatively non-polar molecule, will be retained on the column and then eluted by the organic mobile phase. Separation from impurities and degradation products is achieved based on their differential partitioning between the stationary and mobile phases. Quantification is performed by ultraviolet (UV) detection, typically at a wavelength of approximately 210 nm, where the molecule exhibits significant absorbance.[1][3][6]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and operating conditions. These are based on established methods for Bimatoprost and serve as a robust starting point for the analysis of this compound.[1][3][4]

ParameterRecommended Specification
HPLC System Quaternary or Binary Pump HPLC system with UV/Vis or PDA Detector
Column XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent C18 column)[3]
Mobile Phase Isocratic mixture of Water, Methanol, and Acetic Acid (52:48:0.1 v/v/v)[3]
Flow Rate 1.0 mL/min[1][7]
Column Temperature 40 °C[3]
Detector Wavelength 210 nm[1][3][6]
Injection Volume 10 µL[1]
Run Time Approximately 15 minutes (adjust as needed to ensure elution of all components)
Diluent Mobile Phase or a mixture of Water:Acetonitrile (50:50 v/v)

2. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to cool to ambient temperature.

    • Make up to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (e.g., 5-50 µg/mL):

    • Prepare a series of at least five working standard solutions by making appropriate serial dilutions of the Standard Stock Solution with the diluent.

    • These solutions will be used to construct the calibration curve.

  • Sample Preparation (from a formulated product, e.g., ophthalmic solution):

    • Accurately transfer a volume of the formulation equivalent to a known amount of this compound into a volumetric flask.

    • Dilute with the diluent to obtain a theoretical final concentration within the calibration range (e.g., 20 µg/mL).[1]

    • Sonicate for 10 minutes to ensure complete extraction and mixing.[4]

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection into the HPLC system.[3]

3. Method Validation Parameters (Summary)

This method should be validated according to ICH Q2(R1) guidelines. The following table summarizes key validation parameters and typical acceptance criteria based on analogous methods for Bimatoprost.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix components).[1][5]The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should pass when using a PDA detector. Degradation products should be well-resolved from the main peak.[3]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations are used.[4]Correlation coefficient (r²) ≥ 0.999.[1][4]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]Typically 80% to 120% of the test concentration for assay. For linearity, a broader range such as 6-18 µg/mL may be used.[1]
Accuracy (% Recovery) The closeness of the test results to the true value. Determined by spiking a known amount of analyte into a placebo matrix at different concentration levels (e.g., 50%, 100%, 150%).[1]Mean recovery should be within 98.0% to 102.0%.[1]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Expressed as %RSD.[1]Repeatability (intra-day precision) and Intermediate Precision (inter-day): Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.[1]

4. Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[3][5] The drug is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[3][4]

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[4]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and/or sunlight for an extended period.

After exposure, samples are diluted to a suitable concentration and analyzed. The chromatograms are evaluated to ensure that the degradation product peaks are well-separated from the main this compound peak.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh N-Cyclopropyl Bimatoprost Standard Dilute_Standard Prepare Standard Stock & Working Solutions Standard->Dilute_Standard Dissolve in Diluent Sample Prepare Sample (e.g., Ophthalmic Solution) Dilute_Sample Dilute & Filter Sample to Working Concentration Sample->Dilute_Sample Extract & Dilute Inject Inject Samples & Standards Dilute_Standard->Inject Dilute_Sample->Inject HPLC HPLC System (C18 Column, UV @ 210nm) Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantify Quantify Analyte in Sample Chromatogram->Quantify Cal_Curve->Quantify Use Regression Eq. Validation Perform Method Validation (ICH Guidelines) Quantify->Validation Assess Accuracy, Precision, etc. Report Generate Final Report Validation->Report

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for N-Cyclopropyl Bimatoprost Administration in Rodent Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available research specifically detailing the effects of N-Cyclopropyl Bimatoprost (B1667075) in rodent models of ocular hypertension is limited. The following application notes and protocols are based on the extensive research conducted on its parent compound, Bimatoprost, a widely studied prostaglandin (B15479496) analog for the treatment of glaucoma. These protocols can serve as a foundational guide for investigating N-Cyclopropyl Bimatoprost, with the understanding that specific parameters may require optimization.

Introduction

Ocular hypertension, a major risk factor for glaucoma, is characterized by elevated intraocular pressure (IOP). Rodent models are crucial for the preclinical evaluation of novel therapeutic agents aimed at lowering IOP. Bimatoprost, a synthetic prostamide, effectively reduces IOP by enhancing the outflow of aqueous humor.[1][2] this compound is a structural analog of Bimatoprost, and while specific data is not yet available, it is hypothesized to share a similar mechanism of action.[3][4] These notes provide detailed methodologies for inducing ocular hypertension in rodents and for the subsequent administration and evaluation of this compound's potential IOP-lowering effects, based on established protocols for Bimatoprost.

Quantitative Data Summary

The following table summarizes quantitative data obtained from studies on Bimatoprost in rodent models of ocular hypertension. This data can be used as a reference for designing experiments with this compound.

ParameterAnimal ModelDrug/ConcentrationRoute of AdministrationIOP ReductionReference
Intraocular Pressure (IOP)Rat (Chronic Glaucoma Model)Bimatoprost (0.03%)Topical (Eye Drops)Significant reduction relative to control[5]
Intraocular Pressure (IOP)Wild-type Mice (C57BL/6)Bimatoprost (1.2 µg in 4 µL)Topical (Eye Drops)-1.33 mmHg (mean difference) at 2 hours[6]
Glutathione (B108866) Levels (Aqueous Humor)Rat (Chronic Glaucoma Model)Bimatoprost (0.03%)Topical (Eye Drops)34.4% increase[5]
Glutamate Levels (Aqueous Humor)Rat (Chronic Glaucoma Model)Bimatoprost (0.03%)Topical (Eye Drops)14.1% reduction[5]

Experimental Protocols

Induction of Ocular Hypertension in Rodent Models

Several methods can be used to induce ocular hypertension in rats and mice. The choice of model depends on the specific research question, desired duration of IOP elevation, and available resources.

a) Hypertonic Saline Injection Model (Rat)

This method induces scarring of the trabecular meshwork, leading to reduced aqueous humor outflow and elevated IOP.[7]

  • Animals: Adult Long Evans rats.

  • Anesthesia: General anesthesia (e.g., ketamine/xylazine cocktail, isoflurane).

  • Procedure:

    • Administer a local anesthetic to the eye (e.g., proparacaine (B1679620) hydrochloride).

    • Using a 30-gauge needle, cannulate an episcleral vein.

    • Inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus. Successful injection is indicated by blanching of the vessels.[7]

    • Apply a topical antibiotic to the eye to prevent infection.

  • IOP Measurement: Measure IOP at baseline and regularly (e.g., daily for the first week, then weekly) using a tonometer calibrated for rodents (e.g., TonoLab, Tono-Pen).

b) Circumlimbal Suture Model (Rat and Mouse)

This reversible model elevates IOP by increasing episcleral venous pressure.[3][4][8]

  • Animals: Wistar rats or C57BL/6 mice.

  • Anesthesia: General anesthesia.

  • Procedure:

    • Place a "purse-string" suture (e.g., 5-0 nylon) through the conjunctiva around the equator of the eye, posterior to the limbus.

    • Tighten the suture to achieve the desired level of IOP elevation.

    • The suture can be removed to allow IOP to return to baseline.

  • IOP Measurement: Monitor IOP regularly.

c) Magnetic Microbead Injection Model (Mouse)

This model involves injecting magnetic microbeads into the anterior chamber to obstruct aqueous humor outflow.[1]

  • Animals: C57BL/6 mice.

  • Anesthesia: General anesthesia.

  • Procedure:

    • Using a 33-gauge needle, create a small incision in the cornea.

    • Inject a suspension of magnetic microbeads into the anterior chamber.

    • Use a magnet to guide the beads to the iridocorneal angle.

  • IOP Measurement: Monitor IOP regularly.

Administration of this compound

Based on protocols for Bimatoprost, topical administration is the recommended route.

  • Drug Preparation: Dissolve this compound in a sterile vehicle suitable for ophthalmic use (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent like Tween 80). A concentration analogous to Bimatoprost (0.03%) can be a starting point.[5]

  • Administration:

    • Gently restrain the animal.

    • Instill a single drop (approximately 5-10 µL) of the drug solution onto the cornea of the hypertensive eye.

    • The contralateral eye can be treated with vehicle as a control.

  • Dosing Frequency: Once daily administration is typical for prostaglandin analogs.[9]

Evaluation of Efficacy
  • IOP Measurement: Measure IOP at baseline and at various time points after drug administration (e.g., 2, 4, 8, and 24 hours) to determine the time course of action and peak efficacy.

  • Aqueous Humor Analysis: At the end of the study, aqueous humor can be collected to analyze for biomarkers such as glutathione and glutamate.[5]

  • Histology: Retinal and optic nerve head tissues can be collected for histological analysis to assess for neuroprotective effects.

Visualizations

Signaling Pathway

Prostaglandin_Analog_Signaling_Pathway cluster_outflow Aqueous Humor Outflow Pathways Trabecular Meshwork Trabecular Meshwork Uveoscleral Pathway Uveoscleral Pathway This compound This compound Prostanoid FP Receptor Prostanoid FP Receptor This compound->Prostanoid FP Receptor Binds to Increased Outflow Increased Outflow Prostanoid FP Receptor->Increased Outflow Activates Increased Outflow->Trabecular Meshwork Affects Increased Outflow->Uveoscleral Pathway Primarily Affects Reduced IOP Reduced IOP Increased Outflow->Reduced IOP Leads to

Caption: Putative signaling pathway of this compound in reducing intraocular pressure.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Endpoint Evaluation A Animal Model Selection (Rat or Mouse) B Induction of Ocular Hypertension (e.g., Hypertonic Saline, Suture, Microbeads) A->B C Baseline IOP Measurement B->C D Topical Administration of This compound or Vehicle C->D E Serial IOP Measurements (e.g., 2, 4, 8, 24h post-dose) D->E F Statistical Analysis of IOP Data E->F G Endpoint Analysis: Aqueous Humor Biomarkers Histopathology F->G

Caption: General experimental workflow for evaluating this compound in rodent models.

References

Application Notes and Protocols for Assessing N-Cyclopropyl Bimatoprost Efficacy in Hair Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl Bimatoprost (B1667075), a synthetic prostamide F2α analog, is a potent hypotensive agent that has garnered significant interest for its potential to stimulate hair growth. Its mechanism of action is believed to be similar to other prostaglandin (B15479496) analogs, such as bimatoprost, which have been observed to increase the anagen (growth) phase of the hair cycle.[1][2] These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of N-Cyclopropyl Bimatoprost in promoting hair growth, targeting researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on established practices for evaluating similar compounds, particularly bimatoprost, and are intended to serve as a guide for preclinical and clinical research.

Mechanism of Action: Prostaglandin Signaling in the Hair Follicle

This compound is thought to exert its effects by binding to prostaglandin F2α (FP) receptors located in the dermal papilla of the hair follicle.[3][4] This interaction triggers a cascade of intracellular signaling events that ultimately stimulate the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase and prolong the duration of the anagen phase.[1][5] One of the key downstream pathways implicated in this process is the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.[6][7] Activation of this pathway leads to the proliferation of hair matrix cells and the subsequent growth of the hair shaft.

Prostaglandin Signaling Pathway in Hair Growth cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular (Dermal Papilla Cell) cluster_3 Outcome This compound This compound FP Receptor FP Receptor This compound->FP Receptor G-protein G-protein FP Receptor->G-protein PLC PLC G-protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces Wnt_Signaling Wnt/β-catenin Pathway Ca_release->Wnt_Signaling activates Gene_Transcription Gene Transcription (e.g., Wnt3a, LEF1) Wnt_Signaling->Gene_Transcription leads to Cell_Proliferation Cell Proliferation & Differentiation Gene_Transcription->Cell_Proliferation promotes Hair_Growth Anagen Induction & Prolongation Cell_Proliferation->Hair_Growth results in

Caption: this compound signaling pathway in hair follicles.

Experimental Protocols for Efficacy Assessment

A multi-faceted approach employing ex vivo, in vivo, and clinical study models is recommended for a thorough evaluation of this compound's efficacy.

Ex Vivo Human Hair Follicle Organ Culture

This model provides a controlled environment to assess the direct effects of this compound on human hair follicle growth.[8][9]

Protocol:

  • Hair Follicle Isolation: Obtain human scalp skin samples from cosmetic surgery (e.g., facelifts). Microdissect individual anagen hair follicles under a dissecting microscope.

  • Culture Conditions: Place isolated follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • Treatment: Add this compound to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1000 nM).[10] A vehicle control (e.g., ethanol) should be included.

  • Incubation: Culture the follicles for 7-9 days at 37°C in a 5% CO2 incubator.

  • Data Collection:

    • Measure hair shaft elongation daily using an imaging software.

    • At the end of the culture period, assess the hair cycle stage (anagen, catagen) of each follicle based on its morphology.

    • Perform immunohistochemistry to analyze the expression of proliferation markers (e.g., Ki-67) and key signaling proteins (e.g., β-catenin).

ExVivo_Workflow Start Start Sample_Acquisition Human Scalp Skin Sample Start->Sample_Acquisition Follicle_Isolation Microdissection of Anagen Hair Follicles Sample_Acquisition->Follicle_Isolation Culturing Culture in Williams E Medium Follicle_Isolation->Culturing Treatment_Groups Treatment Groups Culturing->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control NCB_10nM This compound (10 nM) Treatment_Groups->NCB_10nM NCB_100nM This compound (100 nM) Treatment_Groups->NCB_100nM NCB_1000nM This compound (1000 nM) Treatment_Groups->NCB_1000nM Incubation Incubate for 7-9 days Vehicle_Control->Incubation NCB_10nM->Incubation NCB_100nM->Incubation NCB_1000nM->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis Elongation Hair Shaft Elongation Data_Analysis->Elongation Anagen_Maintenance Anagen Maintenance Data_Analysis->Anagen_Maintenance Immunohistochemistry Immunohistochemistry Data_Analysis->Immunohistochemistry End End Elongation->End Anagen_Maintenance->End Immunohistochemistry->End

Caption: Ex vivo hair follicle organ culture workflow.

In Vivo Animal Models

Rodent models, particularly C57BL/6 mice, are widely used to study hair growth due to their synchronized hair cycles.[10]

Protocol:

  • Animal Model: Use 7-week-old male C57BL/6 mice, in which the hair follicles are in the telogen phase.

  • Hair Removal: Depilate a defined area on the dorsum of the mice.

  • Treatment: Topically apply this compound solution (e.g., 0.03% in a vehicle solution) to the depilated area daily for a specified period (e.g., 14-21 days).[5] Include a vehicle-treated control group and a positive control group (e.g., Minoxidil).

  • Data Collection:

    • Visually score hair regrowth daily or at set intervals.

    • Capture digital images of the treatment area for quantitative analysis of hair coverage.

    • At the end of the study, collect skin biopsies for histological analysis to determine the number and stage of hair follicles.

    • Measure the length and weight of newly grown hair.

InVivo_Workflow Start Start Animal_Selection Select C57BL/6 Mice (Telogen Phase) Start->Animal_Selection Depilation Depilate Dorsal Area Animal_Selection->Depilation Treatment_Groups Treatment Groups Depilation->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Positive_Control Positive Control (e.g., Minoxidil) Treatment_Groups->Positive_Control NCB_Treatment This compound Treatment_Groups->NCB_Treatment Topical_Application Daily Topical Application Vehicle_Control->Topical_Application Positive_Control->Topical_Application NCB_Treatment->Topical_Application Monitoring Monitor for 14-21 Days Topical_Application->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Visual_Scoring Visual Scoring of Regrowth Data_Analysis->Visual_Scoring Image_Analysis Image Analysis of Coverage Data_Analysis->Image_Analysis Histology Histological Analysis Data_Analysis->Histology Hair_Measurement Hair Length & Weight Data_Analysis->Hair_Measurement End End Visual_Scoring->End Image_Analysis->End Histology->End Hair_Measurement->End

Caption: In vivo mouse model experimental workflow.

Human Clinical Trials

Randomized, double-blind, placebo-controlled clinical trials are the gold standard for definitively assessing the efficacy and safety of this compound in humans.[11]

Protocol:

  • Study Population: Recruit male and female subjects with androgenetic alopecia.

  • Treatment Groups: Randomly assign subjects to receive topical this compound (e.g., 0.03% solution) or a placebo vehicle.[11]

  • Application: Instruct subjects to apply the solution to the scalp once daily for a designated period (e.g., 6-12 months).

  • Efficacy Endpoints:

    • Primary: Change from baseline in total hair count in a defined target area, assessed by phototrichogram.

    • Secondary:

      • Change in hair thickness and density.

      • Investigator and subject global assessment of hair growth.

      • Standardized clinical photography.

      • Analysis of anagen-to-telogen hair ratio.

  • Safety Monitoring: Monitor and record any adverse events throughout the study.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Ex Vivo Human Hair Follicle Organ Culture Data (Based on data for Bimatoprost)

Treatment GroupConcentrationMean Hair Shaft Elongation (mm)% Anagen Maintenance (Day 9)
Vehicle Control-1.5 ± 0.260%
This compound10 nM1.7 ± 0.2 (+15%) 67%
This compound100 nM1.9 ± 0.3 (+25%) 70%
This compound1000 nM1.9 ± 0.3 (+25%) 70%
*Data are presented as mean ± SE. **p<0.01, **p<0.001 vs. vehicle control.[10]

Table 2: In Vivo Mouse Model Data (Based on data for Bimatoprost)

Treatment GroupHair Regrowth Score (Day 14)Hair Weight (mg) (Day 14)% Hair Coverage (Day 10)
Vehicle Control1.5 ± 0.55 ± 115%
5% Minoxidil4.0 ± 0.5 25 ± 375%
0.3% this compound3.5 ± 0.620 ± 4 585% increase vs. vehicle
5% this compound4.5 ± 0.4 32 ± 5Not Reported
*Data are presented as mean ± SD. **p<0.001 vs. vehicle control.[5][12]

Table 3: Human Clinical Trial Efficacy Endpoints (Hypothetical data for this compound)

Efficacy ParameterThis compound (0.03%)Placebop-value
Mean Change in Total Hair Count/cm² (Month 6)+25.3+5.1<0.001
Mean Change in Terminal Hair Count/cm² (Month 6)+18.7+2.4<0.001
Subject Global Assessment (% "Improved")78%35%<0.001
Investigator Global Assessment (% "Improved")75%32%<0.001

Conclusion

The assessment of this compound's efficacy in hair growth studies requires a systematic approach utilizing a combination of ex vivo, in vivo, and clinical methodologies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to generate reliable and comparable data. Further investigation into the specific dose-response relationship and long-term safety of this compound is warranted to fully elucidate its therapeutic potential for hair loss.

References

Application Notes and Protocols for In Vitro Studies of N-Cyclopropyl Bimatoprost in Ophthalmology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on in vitro studies conducted with Bimatoprost (B1667075), a structural analog of N-Cyclopropyl Bimatoprost. As of the current date, specific in vitro data for this compound is not widely available in published literature. It is strongly recommended that these protocols be adapted and validated for the specific N-Cyclopropyl derivative. The underlying principles and methodologies are expected to be highly relevant.

Introduction

This compound is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, designed for the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Understanding its mechanism of action and cellular effects is crucial for further drug development and optimization. This document provides detailed protocols for in vitro models using key ocular cell types to investigate the pharmacological effects of this compound.

The primary mechanism of action for Bimatoprost involves increasing the outflow of aqueous humor from the eye through both the trabecular (conventional) and uveoscleral (unconventional) pathways.[1][2] In vitro studies are essential to dissect the cellular and molecular events underlying this effect, including interactions with prostaglandin receptors, modulation of the extracellular matrix, and potential neuroprotective effects on retinal ganglion cells.

Key In Vitro Models and Applications

Two primary cell types are central to studying the effects of this compound in vitro:

  • Human Trabecular Meshwork (HTM) Cells: These cells are critical in regulating aqueous humor outflow through the conventional pathway. In vitro studies with HTM cells can elucidate the effects of this compound on cell contractility, extracellular matrix (ECM) remodeling, and gene expression related to outflow facility.

  • Retinal Ganglion Cells (RGCs): Glaucoma is characterized by the progressive loss of RGCs, leading to irreversible vision loss. In vitro models of RGCs are invaluable for assessing the potential neuroprotective properties of this compound, independent of its IOP-lowering effects.

Data Presentation

The following tables summarize quantitative data obtained from in vitro studies with Bimatoprost, which can serve as a benchmark for studies with this compound.

Table 1: Effect of Bimatoprost on Contractility of Ocular Cells

Cell TypeEC50 (nM) for Increased Cell Monolayer Impedance (Decreased Contractility)
Human Trabecular Meshwork (TM) Cells4.3
Schlemm's Canal (SC) Cells1.2
Ciliary Smooth Muscle (CSM) Cells1.7

Data from cellular dielectric spectroscopy assays.[3]

Table 2: Effect of Bimatoprost on Extracellular Matrix-Related Gene Expression in Human Trabecular Meshwork (TM) Cells (24-hour treatment)

GeneFold Change vs. Vehicle Control (1000 µM Bimatoprost)
MMP1+62.9
MMP10Upregulated
MMP11Upregulated
MMP14Upregulated
Fibronectin-65% (protein secretion)

MMP: Matrix Metalloproteinase. Data from PCR array and protein analysis.[4]

Table 3: Neuroprotective Effect of Prostaglandin Analogues on Rat Retinal Ganglion Cells (RGCs) under Glutamate-Induced Stress

Compound (100 nM)RGC Survival Rate Increase
Latanoprost acidSignificant
Tafluprost acidSignificant
Bimatoprost acidSignificant
BimatoprostSignificant

Data from in vitro rat primary RGC culture.[5]

Experimental Protocols

Protocol 1: Culture of Primary Human Trabecular Meshwork (HTM) Cells

Objective: To establish and maintain primary cultures of HTM cells for use in pharmacological studies.

Materials:

  • Human donor corneoscleral rims

  • Dulbecco's Modified Eagle's Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Glutamine

  • Collagenase Type I

  • Dissection microscope and sterile instruments

  • Cell culture flasks, plates, and consumables

Methodology:

  • Tissue Dissection: Under a dissection microscope, aseptically dissect the trabecular meshwork from the human donor corneoscleral rims.

  • Enzymatic Digestion: Mince the dissected TM tissue and incubate with Collagenase Type I solution to release the cells from the extracellular matrix.

  • Cell Culture:

    • Plate the cell suspension into culture flasks.

    • Culture the cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 0.1 mg/mL streptomycin, and 0.29 mg/mL glutamine.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

    • Change the culture medium every 2-3 days.

  • Cell Characterization: Confirm the identity of the HTM cells by their characteristic morphology and expression of specific markers such as α-smooth muscle actin (α-SMA) and myocilin induction in response to dexamethasone (B1670325) treatment.

Protocol 2: Assessment of this compound Effect on HTM Cell Contractility using Cellular Dielectric Spectroscopy (CDS)

Objective: To quantify the effect of this compound on the contractility of HTM cells.

Materials:

  • Cultured primary HTM cells

  • Cellular Dielectric Spectroscopy (CDS) system

  • This compound stock solution

  • Appropriate vehicle control (e.g., DMSO)

  • Serum-free culture medium

Methodology:

  • Cell Seeding: Seed HTM cells onto the electrode arrays of the CDS plates and culture until a confluent monolayer is formed.

  • Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the different concentrations of this compound or vehicle control to the wells.

  • Data Acquisition: Immediately begin recording the cell monolayer impedance using the CDS system. An increase in impedance corresponds to cell relaxation and decreased contractility.

  • Data Analysis:

    • Measure the maximal change in impedance for each concentration.

    • Plot the concentration-response curve and calculate the EC50 value for this compound.

Protocol 3: Evaluation of this compound on Extracellular Matrix (ECM) Gene Expression in HTM Cells by qPCR

Objective: To determine the effect of this compound on the expression of genes involved in ECM remodeling in HTM cells.

Materials:

  • Cultured primary HTM cells

  • This compound stock solution

  • Vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., MMPs, TIMPs, Fibronectin) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument

Methodology:

  • Cell Treatment:

    • Seed HTM cells in 6-well plates and grow to confluence.

    • Treat the cells with various concentrations of this compound or vehicle for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

    • Run the reaction on a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Express the results as fold change compared to the vehicle-treated control.

Protocol 4: Assessment of Neuroprotective Effects of this compound on Retinal Ganglion Cells (RGCs) in vitro

Objective: To evaluate the potential of this compound to protect RGCs from apoptosis induced by stress.

Materials:

  • Primary rat RGCs or a suitable RGC line (e.g., RGC-5)

  • This compound stock solution

  • Vehicle control

  • Stress-inducing agent (e.g., glutamate (B1630785) or hypoxic conditions)

  • Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium Homodimer)

  • Apoptosis assay kit (e.g., Caspase-3/7 activity assay)

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment:

    • Culture RGCs in appropriate multi-well plates.

    • Pre-treat the cells with different concentrations of this compound or vehicle for a specified period (e.g., 24 hours).

  • Induction of Apoptosis:

    • Expose the cells to a stressor, such as a neurotoxic concentration of glutamate or culture them in a hypoxic chamber, for a defined duration.

  • Assessment of Cell Viability and Apoptosis:

    • Cell Viability: Use a cell viability assay to quantify the number of living cells in each treatment group.

    • Apoptosis: Measure the activity of key apoptotic enzymes like caspase-3/7.

  • Data Analysis:

    • Compare the cell viability and apoptosis levels in this compound-treated groups to the stressed control group.

    • Express the results as a percentage of the non-stressed control.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix cluster_outflow Physiological Effect NCB N-Cyclopropyl Bimatoprost FP_Receptor Prostaglandin FP Receptor NCB->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_Expression ↑ Gene Expression (e.g., MMPs) PKC->Gene_Expression Phosphorylates Transcription Factors ECM_Remodeling ECM Remodeling Gene_Expression->ECM_Remodeling Leads to Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow Increases G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HTM Cells in 6-well plate Grow_Confluence Grow to Confluence Seed_Cells->Grow_Confluence Treat_NCB Treat with N-Cyclopropyl Bimatoprost or Vehicle (24 hours) Grow_Confluence->Treat_NCB RNA_Extraction RNA Extraction Treat_NCB->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for MMPs, TIMPs, FN1 cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Application of N-Cyclopropyl Bimatoprost in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl bimatoprost (B1667075) is a synthetic analog of prostaglandin (B15479496) F2α and a derivative of bimatoprost, a well-established ocular hypotensive agent used in the treatment of glaucoma.[1][2] Bimatoprost and its analogs are known to modulate aqueous humor dynamics, primarily by increasing uveoscleral outflow and potentially affecting the trabecular meshwork.[3][4][5][6] The transition from traditional 2D cell culture to three-dimensional (3D) models offers a more physiologically relevant environment for studying cellular responses to therapeutic compounds.[7][8][9] 3D cell cultures, such as spheroids, better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.[7][8]

These application notes provide a framework for utilizing N-cyclopropyl bimatoprost in 3D cell culture models to investigate its effects on relevant ocular cell types. The protocols outlined below are adapted from studies on bimatoprost and general 3D spheroid culture methodologies, providing a starting point for researchers to explore the pharmacological activity of this compound.

Putative Mechanism of Action

Bimatoprost is understood to act as a prostamide, though its exact receptor and signaling pathway are still under investigation.[2][10] It is believed to interact with prostamide receptors, distinct from the prostaglandin F (FP) receptors, although some effects may be mediated through its hydrolysis to bimatoprost free acid, which is a potent FP receptor agonist.[2][3][4] The signaling cascade is suggested to involve Gq-protein activation.[3][4] Based on its structural similarity, this compound is hypothesized to share a similar mechanism of action, influencing cellular processes such as cell contractility, extracellular matrix (ECM) remodeling, and potentially adipogenesis.[3][4][11]

Putative Signaling Pathway of this compound cluster_membrane Cell Membrane Prostamide Receptor Prostamide Receptor Gq-protein Gq-protein Prostamide Receptor->Gq-protein Activates PLC Phospholipase C (PLC) Gq-protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound This compound->Prostamide Receptor Binds to Ca2+ release Intracellular Ca2+ Release IP3->Ca2+ release PKC activation Protein Kinase C (PKC) Activation DAG->PKC activation Downstream Effects Downstream Cellular Effects (e.g., ECM Remodeling, Changes in Cell Contractility) Ca2+ release->Downstream Effects PKC activation->Downstream Effects

Figure 1: A diagram illustrating the putative signaling pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the generation of 3D spheroids from relevant cell lines and subsequent treatment with this compound for downstream analysis.

Protocol 1: 3D Spheroid Formation of Human Trabecular Meshwork (HTM) Cells

This protocol is adapted for studying the effects of this compound on cells of the conventional outflow pathway.

Materials:

  • Primary Human Trabecular Meshwork (HTM) cells

  • Trabecular Meshwork Cell Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Cell Culture: Culture HTM cells in T-75 flasks with Trabecular Meshwork Cell Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding for Spheroids:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in a ULA 96-well round-bottom plate in a final volume of 100 µL.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Spheroid Formation: Incubate the plate at 37°C and 5% CO2. Spheroids should form within 2-4 days. Monitor spheroid formation daily using a microscope.[12]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding drug or vehicle solution.

  • Incubation and Analysis: Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours).

  • Endpoint Analysis:

    • Spheroid Size and Morphology: Capture images of the spheroids at different time points and measure their diameter using image analysis software.

    • Cell Viability: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.[13]

    • Gene Expression Analysis: Pool spheroids, extract RNA, and perform qRT-PCR to analyze the expression of genes related to extracellular matrix proteins (e.g., collagens, fibronectin), matricellular proteins, and cytoskeletal components.

    • Protein Analysis: Pool spheroids, lyse the cells, and perform Western blotting or ELISA to quantify protein expression levels.

Protocol 2: 3D Spheroid Formation of 3T3-L1 Preadipocytes

This protocol is relevant for studying the effects of this compound on orbital fat, a known target of prostaglandin analogs.[11]

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin

  • Adipogenesis induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Oil Red O staining solution

  • Other materials as listed in Protocol 1

Procedure:

  • Spheroid Formation: Follow steps 1-3 from Protocol 1, using 3T3-L1 cells and their specific culture medium. Seed approximately 10,000 cells per well.

  • Adipogenic Differentiation (Optional): After spheroid formation, replace the medium with adipogenesis induction medium to induce differentiation.

  • Treatment with this compound: Introduce this compound at various concentrations during or after spheroid formation/differentiation, as described in step 4 of Protocol 1.

  • Endpoint Analysis:

    • Lipid Accumulation: Fix the spheroids and stain with Oil Red O to visualize lipid droplets. Quantify the staining intensity.

    • Adipogenesis-Related Gene Expression: Analyze the expression of adipogenic markers such as PPARγ, aP2, and leptin via qRT-PCR.[11]

    • Spheroid Stiffness: If equipment is available, assess changes in spheroid stiffness using techniques like atomic force microscopy.

Experimental Workflow

cluster_prep Preparation cluster_spheroid Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture relevant cell line (e.g., HTM, 3T3-L1) B 2. Harvest and count cells A->B C 3. Seed cells in ULA 96-well plates B->C D 4. Centrifuge to aggregate cells C->D E 5. Incubate for 2-4 days D->E F 6. Prepare serial dilutions of This compound E->F G 7. Treat spheroids and incubate F->G H 8. Image and measure spheroid size G->H I 9. Perform cell viability assay G->I J 10. Analyze gene and protein expression G->J

Figure 2: A diagram showing the experimental workflow for studying this compound in 3D cell culture.

Data Presentation

Quantitative data should be collected and organized for clear comparison. The following tables provide examples of how to structure the results from the proposed experiments.

Table 1: Effect of this compound on HTM Spheroid Size and Viability

Concentration (nM)Spheroid Diameter (µm) at 48h (Mean ± SD)Change in Diameter (%) from VehicleCell Viability (%) at 48h (Mean ± SD)
Vehicle (0)450 ± 250100 ± 5
1
10
100
1000

Table 2: Effect of this compound on Gene Expression in HTM Spheroids

GeneFold Change vs. Vehicle (Mean ± SD) at 48h
Vehicle 1 nM 10 nM 100 nM
COL1A11.0 ± 0.1
FN11.0 ± 0.1
ACTA2 (α-SMA)1.0 ± 0.1
TIMP11.0 ± 0.1
MMP21.0 ± 0.1

Table 3: Effect of this compound on Adipogenesis in 3T3-L1 Spheroids

Concentration (nM)Oil Red O Staining (Fold Change vs. Vehicle)PPARγ Expression (Fold Change vs. Vehicle)aP2 Expression (Fold Change vs. Vehicle)
Vehicle (0)1.0 ± 0.11.0 ± 0.11.0 ± 0.1
1
10
100
1000

Conclusion

The use of 3D cell culture models provides a powerful platform for investigating the pharmacological effects of this compound in a more physiologically relevant context. The protocols and frameworks presented here offer a starting point for researchers to explore its mechanism of action and potential therapeutic applications. By systematically evaluating its impact on cell viability, morphology, and gene/protein expression in 3D spheroids of relevant ocular cell types, a deeper understanding of this compound's biological activity can be achieved. This, in turn, can aid in the development of novel therapeutic strategies for conditions such as glaucoma.

References

Application Notes and Protocols for the Detection of N-Cyclopropyl Bimatoprost Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of N-Cyclopropyl Bimatoprost (B1667075) and its potential metabolites in biological matrices.

Introduction

N-Cyclopropyl Bimatoprost is a synthetic analog of Prostaglandin (B15479496) F2α. As with other prostaglandin analogs, understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. Bimatoprost, a closely related compound, is known to be a prodrug that is hydrolyzed in vivo to its active form, Bimatoprost free acid.[1][2] It is hypothesized that this compound undergoes similar metabolic transformations. The primary metabolic pathways for prostaglandins (B1171923) also include oxidation of the hydroxyl group, saturation of double bonds, and oxidation of the carbon chains.[3][4]

This document outlines a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its hypothesized metabolites.

Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways similar to other prostaglandin F2α analogs. The primary reaction is the hydrolysis of the N-cyclopropyl amide to form the corresponding carboxylic acid (Metabolite 1). Further metabolism likely involves oxidation at various positions on the alpha and omega side chains.

parent This compound met1 Metabolite 1 (this compound Acid) parent->met1 Amide Hydrolysis met2 Oxidized Metabolites parent->met2 Oxidation met1->met2 β-Oxidation / ω-Oxidation

Figure 1: Hypothesized metabolic pathway for this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound and its metabolites from plasma or aqueous humor.

  • Sample Pre-treatment: To 500 µL of plasma, add 5 µL of internal standard (e.g., Bimatoprost-d4) and 500 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
12.020
Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 550°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data and MRM Transitions

The following table summarizes the theoretical mass-to-charge ratios (m/z) and hypothetical MRM transitions for this compound and its potential metabolites. The quantitative data presented are for illustrative purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min) (Hypothetical)LLOQ (pg/mL) (Hypothetical)
This compound428.3219.27.50.5
Metabolite 1 (Free Acid)429.3220.26.21.0
Oxidized Metabolite (+16 Da)444.3219.25.82.0
Bimatoprost-d4 (IS)419.3219.27.2-

LLOQ: Lower Limit of Quantification IS: Internal Standard

Experimental Workflow

The overall experimental workflow for the analysis of this compound metabolites is depicted below.

sample Biological Sample (Plasma, Aqueous Humor) spe Solid-Phase Extraction sample->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing and Quantification lcms->data report Reporting data->report

Figure 2: General experimental workflow for metabolite analysis.

Prostaglandin F2α Receptor Signaling

This compound, as a prostaglandin F2α analog, is expected to exert its biological effects through the prostaglandin F (FP) receptor, a G-protein coupled receptor. The generalized signaling pathway is illustrated below.

ligand This compound receptor FP Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Figure 3: Generalized PGF2α receptor signaling pathway.

Conclusion

This document provides a robust and detailed framework for the development and implementation of an LC-MS/MS method for the detection and quantification of this compound and its hypothesized metabolites. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the illustrative data, offer a solid starting point for researchers in the field of drug metabolism and pharmacokinetics. The visualization of the metabolic pathway, experimental workflow, and signaling cascade further aids in the comprehensive understanding of this compound's biological activity and fate.

References

Troubleshooting & Optimization

Troubleshooting N-Cyclopropyl Bimatoprost solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Cyclopropyl Bimatoprost in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Bimatoprost, which itself is structurally related to Prostaglandin (B15479496) F2α (PGF2α).[1] As a prostaglandin analog, it is expected to exert its effects by acting as an agonist at prostanoid receptors, primarily the Prostaglandin F (FP) receptor.[2][3] Activation of the FP receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq alpha subunit.[4][5][6] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream events such as intracellular calcium mobilization and activation of Protein Kinase C (PKC).[6]

Q2: What are the physical and chemical properties of this compound?

This compound is a powder with the following properties:

PropertyValueSource
Molecular Formula C₂₆H₃₇NO₄[7][8][9]
Molecular Weight 427.58 g/mol [7][8][9]
Appearance Powder[1]
Storage Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[1][8]

Solubility Guidelines

Q3: In which solvents is this compound soluble?

This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility (mg/mL)Solubility (mM)
DMSO 2558.47
DMF 2558.47
Ethanol 3070.16
Methanol (MEOH) SolubleNot specified
Chloroform SolubleNot specified
Dichloromethane SolubleNot specified
PBS (pH 7.2) 0.250.58

Molar concentrations were calculated using the molecular weight of 427.58 g/mol .

Experimental Protocols

Q4: How should I prepare a stock solution of this compound?

Given its high solubility in organic solvents, it is recommended to prepare a concentrated stock solution in 100% DMSO or ethanol.

Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg.

  • Solvent Addition: In a sterile, light-protected vial, add the appropriate volume of high-purity, anhydrous DMSO. For 4.28 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Q5: How do I prepare working solutions for my in vitro assay and avoid precipitation?

Precipitation, or "crashing out," is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous cell culture medium. The following protocol is designed to minimize this problem.

Recommended Protocol for Preparing Working Solutions:

  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath. Using cold media can decrease the solubility of the compound.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, consider preparing an intermediate dilution of your stock solution in pre-warmed media.

  • Final Dilution: Slowly add the required volume of your this compound stock solution drop-wise into the pre-warmed medium while gently vortexing or swirling the tube. This rapid and even dispersion is crucial to prevent localized high concentrations of the organic solvent, which can cause the compound to precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.

Troubleshooting Guide

Q6: I've followed the protocol, but my compound is still precipitating. What can I do?

IssuePotential CauseRecommended Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. - Lower the final working concentration in your experiment.
"Solvent shock" from rapid addition of the stock solution.- Add the stock solution very slowly and drop-wise to the pre-warmed medium while continuously and gently vortexing.
Delayed Precipitation (after incubation) The compound is unstable in the culture medium over time.- Prepare fresh working solutions immediately before each experiment. - Reduce the incubation time if experimentally feasible.
Interaction with media components (e.g., salts, proteins).- If possible, try a different basal medium formulation. - Consider reducing the serum concentration if your experimental design allows.
Temperature fluctuations.- Ensure the incubator maintains a stable temperature. - Avoid repeated warming and cooling of the media containing the compound.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NCB N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor (GPCR) NCB->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: this compound signaling via the FP receptor.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay In Vitro Assay weigh 1. Weigh N-Cyclopropyl Bimatoprost Powder dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve store 3. Aliquot and Store at -20°C / -80°C dissolve->store prewarm 4. Pre-warm Cell Culture Medium to 37°C store->prewarm dilute 5. Add Stock Drop-wise to Medium while Vortexing prewarm->dilute check 6. Visually Inspect for Precipitation dilute->check add_to_cells 7. Add Working Solution to Cells check->add_to_cells incubate 8. Incubate add_to_cells->incubate analyze 9. Analyze Results incubate->analyze

Caption: Recommended workflow for preparing this compound.

References

Technical Support Center: Optimizing N-Cyclopropyl Bimatoprost Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Cyclopropyl Bimatoprost (B1667075) dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclopropyl Bimatoprost and how does it work?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α.[1][2][3] It is structurally related to bimatoprost and is believed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[4][5][6] It primarily acts on prostaglandin F (FP) receptors in the eye, which enhances both the pressure-sensitive (trabecular meshwork) and pressure-insensitive (uveoscleral) outflow pathways.[4][5][6][7]

Q2: What are the common animal models used for studying this compound?

A2: While specific studies on this compound are limited, research on the closely related compound, bimatoprost, commonly utilizes rabbits, dogs, and non-human primates.[8] Rabbits are frequently used for initial efficacy and safety studies due to their large eyes and ease of handling.[9][10] Dogs, particularly Beagles with naturally occurring glaucoma, are also a valuable model.[1]

Q3: What is a typical starting dose and concentration for bimatoprost in animal studies?

A3: For bimatoprost, ophthalmic solutions are typically used at concentrations of 0.01% and 0.03%.[11] A common dosage regimen is one drop administered to the affected eye(s) once daily.[11] For this compound, it is advisable to start with a similar concentration and frequency, followed by dose-ranging studies to determine the optimal therapeutic window for the specific animal model and research question.

Q4: How is this compound administered in animal studies?

A4: this compound is typically administered topically to the eye as an ophthalmic solution.[12][13][14] Proper technique is crucial to ensure consistent dosing and minimize variability. This involves gently restraining the animal, retracting the lower eyelid to form a small pouch, and applying a single drop into the conjunctival sac without touching the cornea with the applicator tip.[15]

Q5: What are the key parameters to monitor when optimizing the dosage?

A5: The primary efficacy endpoint is the reduction in intraocular pressure (IOP).[7] It is also crucial to monitor for adverse effects such as conjunctival hyperemia (redness), blepharitis (eyelid inflammation), and changes in iris pigmentation.[11] Systemic side effects are rare with topical administration but should also be observed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in IOP measurements - Improper administration technique leading to inconsistent dosing.- Stress-induced IOP fluctuations in the animal.- Inaccurate IOP measurement technique.- Ensure all personnel are trained in proper topical administration.- Acclimatize animals to the handling and measurement procedures to reduce stress.- Use a calibrated tonometer and ensure consistent measurement methodology.[9][10][16]
Signs of ocular irritation (e.g., redness, swelling, excessive tearing) - The drug formulation itself (active ingredient or vehicle).- Preservatives in the formulation (e.g., benzalkonium chloride - BAK).- High concentration of the drug.- Consider using a lower concentration of this compound.- If possible, use a preservative-free formulation or one with a lower concentration of BAK.[17]- Evaluate the vehicle alone as a control to isolate the cause of irritation.
Lack of significant IOP reduction - Insufficient drug concentration or dosing frequency.- Poor corneal penetration of the drug.- The animal model may not be responsive to this class of compound.- Conduct a dose-escalation study to evaluate higher concentrations.- Consider a twice-daily dosing regimen, though this may increase the risk of side effects.- Evaluate formulation parameters that may enhance corneal penetration.- Confirm that the chosen animal model has the appropriate prostaglandin receptors.
Changes in iris or eyelid pigmentation - A known side effect of prostaglandin analogs due to increased melanin (B1238610) production.[11]- This is often a long-term effect. Document any changes with high-resolution photography.- The reversibility of this effect upon cessation of treatment should be evaluated if it is a concern for the study.
Systemic side effects (e.g., lethargy, changes in breathing) - Though unlikely with topical administration, some systemic absorption can occur.[14]- Immediately stop administration and consult with a veterinarian.- Consider reducing the dose or concentration.- Ensure proper administration technique to minimize drainage into the nasolacrimal duct and subsequent systemic absorption.[14]

Quantitative Data Summary

The following tables summarize dosage and efficacy data from studies on bimatoprost in various animal models. This information can serve as a starting point for designing studies with this compound, but compound-specific optimization is necessary.

Table 1: Bimatoprost Dosage and IOP Reduction in Animal Models

Animal Model Bimatoprost Concentration Dosing Frequency Mean IOP Reduction Reference
Glaucomatous Beagle Dogs0.03%Once Daily (am)25.0 ± 3.2 mm Hg[1]
Glaucomatous Beagle Dogs0.03%Once Daily (pm)27.3 ± 2.4 mm Hg[1]
Glaucomatous Beagle Dogs0.03%Twice Daily39.1 ± 2.3 mm Hg[1]
Ocular Hypertensive Monkeys0.001% - 0.1%Single DoseDose-dependent IOP reduction[8]
Rats with Induced Ocular Hypertension0.03%Once DailySignificant IOP reduction compared to control[13][18]

Table 2: Comparison of Bimatoprost 0.01% and 0.03% in Rabbits

Parameter Bimatoprost 0.01% Bimatoprost 0.03% Notes Reference
Conjunctival Congestion Score 2.001.67Higher score indicates more severe congestion.[19]
Conjunctival Discharge Score 1.330.33Higher score indicates more severe discharge.[19]
BAK Concentration 0.02%0.005%The higher BAK concentration in the 0.01% formulation may contribute to increased irritation.[19]

Experimental Protocols

Protocol 1: Topical Ocular Administration of this compound in Rabbits
  • Animal Preparation:

    • Acclimatize New Zealand White rabbits to the laboratory environment and handling procedures for at least one week prior to the study.

    • Perform a baseline ophthalmic examination, including IOP measurement, to ensure the eyes are healthy.

  • Drug Preparation:

    • Prepare the desired concentration of this compound in a sterile ophthalmic vehicle. Ensure the formulation is well-mixed.

  • Administration Procedure:

    • Gently restrain the rabbit. A dedicated rabbit restrainer can be used.

    • With one hand, gently hold the rabbit's head and use your thumb to retract the lower eyelid, creating a small pouch.

    • With the other hand, hold the dropper bottle and instill a single drop (typically 30-50 µL) into the conjunctival sac.

    • Avoid touching the tip of the dropper to the eye or surrounding tissues to prevent contamination and injury.

    • Hold the eyelid closed for a few seconds to allow for distribution of the drop.

    • Wipe away any excess solution from the fur around the eye.

    • If administering to both eyes, repeat the procedure for the other eye. If the other eye is a control, administer the vehicle solution using the same procedure.

Protocol 2: Measurement of Intraocular Pressure (IOP) in Rabbits
  • Instrumentation:

    • Use a calibrated tonometer suitable for rabbits, such as a Tono-Pen or a rebound tonometer.[9][16]

  • Procedure:

    • Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%) to the cornea of the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.

    • Gently hold the rabbit's head and keep the eyelids open.

    • Hold the tonometer perpendicular to the central cornea.

    • Gently touch the tonometer tip to the cornea to obtain a reading.

    • Take multiple readings (e.g., 3-5) and average them to get a final IOP value.

    • Record the IOP measurement in millimeters of mercury (mmHg).

    • Perform measurements at consistent time points relative to drug administration to accurately assess the drug's effect over time.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response NCB N-Cyclopropyl Bimatoprost FP_Receptor Prostaglandin F (FP) Receptor NCB->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Outflow_Increase ↑ Uveoscleral & Trabecular Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction ↓ Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction

Caption: Signaling pathway of this compound in lowering IOP.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization & Baseline Measurements Group_Assignment Randomized Group Assignment Animal_Acclimatization->Group_Assignment Treatment_Group Treatment Group: This compound Group_Assignment->Treatment_Group Control_Group Control Group: Vehicle Group_Assignment->Control_Group Dosing Topical Ocular Dosing Treatment_Group->Dosing Control_Group->Dosing IOP_Monitoring IOP Monitoring at Pre-defined Time Points Dosing->IOP_Monitoring Adverse_Effect_Monitoring Adverse Effect Monitoring Dosing->Adverse_Effect_Monitoring Data_Analysis Data Analysis & Comparison IOP_Monitoring->Data_Analysis Adverse_Effect_Monitoring->Data_Analysis

Caption: General experimental workflow for dosage optimization studies.

References

Technical Support Center: N-Cyclopropyl Bimatoprost Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability and degradation of N-Cyclopropyl Bimatoprost in aqueous solutions. As of the last update, specific stability and degradation data for this compound are not extensively available in peer-reviewed literature. The information herein is largely extrapolated from comprehensive studies on its close structural analog, Bimatoprost. Researchers are strongly advised to conduct specific stability-indicating studies for this compound to obtain precise data for their formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in aqueous solutions?

A1: Based on studies of Bimatoprost, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. The primary degradation pathway is expected to be the hydrolysis of the N-cyclopropyl amide bond to form the corresponding carboxylic acid (Bimatoprost free acid analog) and cyclopropylamine. Under oxidative stress, degradation of the prostaglandin (B15479496) backbone is possible.

Q2: How does pH influence the stability of this compound?

A2: While specific data for this compound is unavailable, Bimatoprost has shown significant degradation in both acidic and alkaline conditions.[1] It is anticipated that this compound will exhibit similar pH-dependent stability, with the rate of amide hydrolysis being catalyzed by both H+ and OH- ions. Optimal stability is expected at a near-neutral pH.

Q3: Is this compound sensitive to temperature?

A3: Bimatoprost has been shown to be thermally stable under simulated daily use conditions at temperatures up to 50°C with no measurable degradation.[2][3] It is reasonable to expect this compound to have comparable thermal stability. However, prolonged exposure to high temperatures, especially in solution, could potentially accelerate hydrolytic degradation.

Q4: What is the expected impact of light exposure on the stability of this compound?

A4: Studies on Bimatoprost suggest it is stable under photolytic conditions.[1] Therefore, this compound is not expected to be highly sensitive to light. However, as a standard practice for all pharmaceutical compounds, it is recommended to protect solutions from direct, prolonged exposure to UV and visible light.

Q5: What are the likely degradation products I should monitor for during my experiments?

A5: The primary degradation product to monitor would be the N-dealkylated carboxylic acid analog, formed via hydrolysis of the amide bond. Other potential degradants could arise from the oxidation of the prostaglandin structure. It is crucial to develop a stability-indicating analytical method capable of separating the intact this compound from all potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Inappropriate pH of the aqueous solution (too acidic or too alkaline). 2. High storage temperature. 3. Presence of oxidizing agents.1. Adjust the pH of the solution to a near-neutral range (e.g., pH 6.8-7.4) using appropriate buffers. 2. Store solutions at recommended temperatures, typically refrigerated (2-8°C) for long-term storage. 3. Ensure all components of the solution are free from peroxides and other oxidizing agents. Consider purging the solution with an inert gas like nitrogen or argon.
Appearance of unknown peaks in my chromatogram during stability testing. 1. Degradation of this compound. 2. Interaction with excipients in the formulation. 3. Contamination of the sample or mobile phase.1. Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times relative to the parent compound. 2. Evaluate the compatibility of this compound with all excipients individually. 3. Ensure proper handling and storage of samples and use high-purity solvents for mobile phase preparation.
Inconsistent stability results between batches. 1. Variability in the initial purity of this compound. 2. Inconsistent preparation of the aqueous solutions (e.g., pH, concentration). 3. Variations in storage conditions.1. Ensure the purity of each batch of this compound is confirmed before initiating stability studies. 2. Standardize the solution preparation protocol and ensure accurate and consistent measurements. 3. Use calibrated and validated environmental chambers for storage to maintain consistent temperature and humidity.

Summary of Quantitative Data on Bimatoprost Stability

The following tables summarize the stability data for Bimatoprost, which can be used as a preliminary guide for this compound.

Table 1: Thermal Stability of Bimatoprost Ophthalmic Solution [2][3]

TemperatureDurationMean Concentration (% of Labeled)Degradation Rate
27°C3, 9, 15, 30 days100% - 116%No measurable degradation
37°C3, 9, 15, 30 days100% - 116%No measurable degradation
50°C3, 9, 15, 30 days100% - 116%No measurable degradation

Table 2: Forced Degradation of Bimatoprost [1]

Stress ConditionResult
Acidic HydrolysisSignificant degradation
Alkaline HydrolysisStable
Oxidative (H₂O₂)Significant degradation
ThermalStable
PhotolyticStable

Experimental Protocols

Protocol 1: Forced Degradation Study of Prostaglandin Analogs

This protocol is a general guideline for performing forced degradation studies, adapted from methods used for Bimatoprost.[1][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Reflux the mixture at 80°C for 30 minutes. Cool the solution and neutralize it with 0.1 M NaOH. Dilute with the mobile phase to a final concentration suitable for analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Reflux the mixture at 80°C for 30 minutes. Cool the solution and neutralize it with 0.1 M HCl. Dilute with the mobile phase to a final concentration suitable for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at 80°C for 30 minutes. Cool the solution and dilute it with the mobile phase to a final concentration suitable for analysis.

  • Thermal Degradation: Expose the stock solution to a temperature of 80°C for a specified period (e.g., 24 hours). Cool and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. Protect a control sample from light. Dilute both solutions with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Bimatoprost (Adaptable for this compound)

This is an example of an HPLC method developed for Bimatoprost that can be adapted and validated for this compound.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical to ensure separation of the parent drug from all potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 80°C) A->B Expose to Stress Conditions C Alkaline Hydrolysis (0.1 M NaOH, 80°C) A->C Expose to Stress Conditions D Oxidative Degradation (30% H2O2, 80°C) A->D Expose to Stress Conditions E Thermal Degradation (80°C) A->E Expose to Stress Conditions F Photolytic Degradation (UV/Vis Light) A->F Expose to Stress Conditions G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I

Figure 1: Experimental workflow for forced degradation studies.

degradation_pathway cluster_main Potential Degradation of this compound Parent This compound Deg1 Bimatoprost Free Acid Analog (Hydrolysis Product) Parent->Deg1  Acidic or Alkaline  Hydrolysis Deg2 Oxidized Degradants Parent->Deg2  Oxidation  (e.g., H2O2)

Figure 2: Presumed degradation pathways for this compound.

References

Overcoming challenges in the synthesis of N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of N-Cyclopropyl Bimatoprost (B1667075). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My amidation reaction to form N-Cyclopropyl Bimatoprost is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the amide coupling of bimatoprost free acid with cyclopropylamine (B47189) can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inefficient Activation of the Carboxylic Acid: The first step in the coupling reaction is the activation of the carboxylic acid group of bimatoprost free acid. If this activation is incomplete, the subsequent reaction with cyclopropylamine will be inefficient.

    • Solution: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), are fresh and anhydrous. Consider using a more powerful activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for challenging couplings.[1][2]

  • Steric Hindrance: Cyclopropylamine, while a primary amine, can present some steric bulk that may hinder its approach to the activated carboxylic acid.[2]

    • Solution: Increase the reaction time to allow for the coupling to proceed to completion. Gently increasing the reaction temperature can also help overcome the activation energy barrier, but this should be done cautiously to avoid potential side reactions.[2] It is also advisable to use a 1.2 to 1.5 molar excess of cyclopropylamine to drive the reaction forward.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction with carbodiimide (B86325) reagents is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[3][4]

    • Solution: The addition of HOBt or HOAt can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[4][5] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can also minimize this side reaction.[4]

  • Inadequate Solvent: The choice of solvent can impact the solubility of reactants and the overall reaction rate.

    • Solution: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically good choices for amide coupling reactions.[6] Ensure the solvent is completely anhydrous, as water can hydrolyze the activated intermediate.

Q2: I am observing an impurity with a mass corresponding to the starting bimatoprost free acid in my final product. How can I prevent this?

A2: The presence of unreacted bimatoprost free acid indicates an incomplete reaction. This is a common issue, particularly when the amidation step is slow.

  • Drive the Reaction to Completion:

    • Increase Equivalents of Reagents: Use a slight excess (1.2-1.5 equivalents) of both the coupling reagents (EDC/HOBt) and cyclopropylamine.

    • Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.

  • Purification:

    • Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting material.

    • Chromatography: If the acidic impurity persists, purification by column chromatography on silica (B1680970) gel is typically effective for its removal.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification challenges can arise from the presence of closely eluting impurities or byproducts from the coupling reagents.

  • Byproduct Removal:

    • EDC/DCU: If you are using EDC, the urea (B33335) byproduct is water-soluble and can be removed with aqueous washes.[7] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[3]

    • HOBt/HATU Byproducts: Byproducts from HOBt and HATU can typically be removed with aqueous washes and subsequent column chromatography.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

    • Alternative Techniques: If silica gel chromatography is not effective, consider reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct precursor is bimatoprost free acid ((5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid). This can be coupled directly with cyclopropylamine .

Q2: Which coupling reagents are most suitable for this synthesis?

A2: A combination of a carbodiimide and an activating agent is recommended. The most common and effective systems include:

  • EDC/HOBt (or HOAt): This is a widely used and effective combination. EDC is a water-soluble carbodiimide, which simplifies the removal of its urea byproduct.[6]

  • HATU/DIPEA (or another non-nucleophilic base): HATU is a more potent activating agent and is often used for difficult couplings, such as those involving hindered amines or acids.[1]

Q3: Are there any specific concerns regarding the stability of cyclopropylamine during the reaction?

A3: Cyclopropylamine is generally stable under standard amide coupling conditions. The cyclopropane (B1198618) ring is robust and does not typically undergo ring-opening under the neutral or mildly basic conditions of the reaction. However, it is always good practice to avoid strongly acidic or high-temperature conditions for prolonged periods.[8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Use an appropriate solvent system to distinguish between the starting bimatoprost free acid, this compound, and any major byproducts. The product, being an amide, will be less polar than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative information on the conversion of the starting material and the formation of the product and impurities.[9][10]

Q5: What are the expected spectroscopic characteristics of this compound?

A5: The key difference in the spectra compared to bimatoprost will be the signals corresponding to the cyclopropyl (B3062369) group.

  • ¹H NMR: Expect to see characteristic upfield signals for the cyclopropyl protons, typically in the 0.4-0.8 ppm range.

  • ¹³C NMR: The cyclopropyl carbons will also appear at high field.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound (C₂₆H₃₇NO₄), which is 427.58 g/mol .[11]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemKey AdvantagesPotential ChallengesByproduct Removal
EDC / HOBt Water-soluble urea byproduct, mild conditions.[7]Can be less effective for highly hindered substrates. Potential for N-acylurea side product (minimized by HOBt).[4]Aqueous extraction.[7]
DCC / HOBt Cost-effective, efficient.[3]Insoluble DCU byproduct can complicate purification.[3]Filtration.[3]
HATU / DIPEA High coupling efficiency, fast reactions, good for hindered substrates.[1]More expensive, potential for guanidinium (B1211019) byproduct formation.[5]Aqueous extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve bimatoprost free acid (1.0 eq) in anhydrous DMF or DCM (10-20 mL per gram of acid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add HOBt (1.2 eq) and cyclopropylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Bimatoprost Free Acid in Anhydrous Solvent reagents Add HOBt and Cyclopropylamine start->reagents cool Cool to 0°C reagents->cool edc Add EDC·HCl cool->edc react Stir at Room Temperature edc->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inefficient Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions (e.g., N-acylurea) start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use Fresh/Anhydrous Reagents Consider Stronger Activator (HATU) cause1->sol1 sol2 Increase Reaction Time/Temperature Use Excess Amine cause2->sol2 sol3 Add HOBt/HOAt Maintain Low Temperature cause3->sol3 sol4 Increase Reagent Equivalents Monitor Reaction to Completion cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing Topical Bioavailability of N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of N-Cyclopropyl Bimatoprost (B1667075) for topical ocular delivery.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Permeation of N-Cyclopropyl Bimatoprost Across Corneal Models

Question: My in vitro permeation testing (IVPT) experiments with a simple aqueous solution of this compound show very low flux and permeability coefficients across the corneal membrane model. What are the potential causes and how can I improve this?

Answer:

Low corneal permeation is a common challenge for many topical ophthalmic drugs due to the complex and multi-layered structure of the cornea.[1][2] Several factors could be contributing to this issue:

  • Low Aqueous Solubility: this compound, as a prostaglandin (B15479496) analogue, is likely to have low water solubility, which can limit its concentration in the tear film and subsequent absorption.[3][4]

  • Lipophilic Nature of the Corneal Epithelium: The outer layer of the cornea, the epithelium, is lipophilic and acts as a barrier to the passage of hydrophilic molecules. While this compound has lipophilic characteristics, its overall physicochemical properties might not be optimal for traversing this barrier efficiently.

  • Short Residence Time: Standard aqueous eye drops are rapidly cleared from the ocular surface due to blinking and tear turnover, allowing very little time for the drug to partition into the cornea.[5][6]

Potential Solutions:

  • Increase Solubility:

    • Co-solvents: Incorporate pharmaceutically acceptable co-solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) to increase the solubility of this compound in the formulation.

    • Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with the drug, thereby enhancing its aqueous solubility and stability.[3][5]

  • Enhance Permeation:

    • Permeation Enhancers: Include permeation enhancers in your formulation. These are excipients that reversibly reduce the barrier function of the corneal epithelium.[5] Examples include:

      • Benzalkonium chloride (BAK): While primarily a preservative, BAK has been shown to increase the permeability of some drugs.[4] However, its potential for ocular surface toxicity should be carefully considered.[7]

      • EDTA: This chelating agent can disrupt the tight junctions of the corneal epithelium, facilitating paracellular drug transport.[5]

      • Non-ionic surfactants: Surfactants like Polysorbate 80 can improve drug solubilization and permeation.[8][9]

  • Increase Pre-corneal Residence Time:

    • Viscosity Enhancers: Add viscosity-enhancing polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethyl cellulose (B213188) (CMC), or hyaluronic acid to your formulation.[5] This increases the contact time of the drug with the corneal surface.

    • In Situ Gelling Systems: Formulate an in situ gel that is a liquid upon instillation but transitions to a gel phase upon contact with the eye's physiological conditions (e.g., temperature, pH, ions). This provides a sustained release of the drug.[10]

    • Mucoadhesive Polymers: Incorporate mucoadhesive polymers like chitosan (B1678972) that can interact with the mucus layer of the cornea, prolonging the formulation's residence time.

  • Advanced Drug Delivery Systems:

    • Nanoemulsions/Microemulsions: Formulating this compound as a nanoemulsion or microemulsion can improve its solubility and facilitate its transport across the cornea.

    • Nanoparticles: Encapsulating the drug in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, provide sustained release, and enhance corneal penetration.[6][11]

Logical Troubleshooting Workflow for Low Permeation

logical_workflow start Low Permeation Observed solubility Assess Drug Solubility in Formulation start->solubility permeation Evaluate Formulation with Permeation Enhancers solubility->permeation Solubility Adequate optimize Optimize Formulation & Re-evaluate Permeation solubility->optimize Solubility Inadequate (Modify with co-solvents/cyclodextrins) residence Investigate Pre-corneal Residence Time permeation->residence Permeation Still Low permeation->optimize Permeation Improved advanced Consider Advanced Delivery Systems residence->advanced Residence Time Insufficient residence->optimize Residence Time Improved (Add viscosity enhancers/mucoadhesives) advanced->optimize Formulate as Nanoemulsion/Nanoparticles optimize->start Re-test

Caption: A logical workflow for troubleshooting low corneal permeation of this compound.

Issue 2: Formulation Instability

Question: My this compound formulation is showing signs of instability (e.g., precipitation, phase separation, degradation). What could be the cause and how can I improve its stability?

Answer:

Formulation instability can arise from several factors:

  • Poor Solubility: As mentioned, if the drug's concentration exceeds its solubility in the vehicle, it can precipitate over time, especially with temperature fluctuations.

  • Incompatible Excipients: Some excipients may interact with this compound or with each other, leading to chemical degradation or physical instability.

  • pH Shift: The pH of the formulation may shift over time, affecting the ionization and solubility of the drug.

  • Oxidation: Prostaglandin analogues can be susceptible to oxidation.

Potential Solutions:

  • Ensure Complete Solubilization:

    • Re-evaluate the solubility of this compound in your chosen vehicle and ensure the concentration is below the saturation point.

    • Employ the solubilization techniques mentioned in Issue 1 (co-solvents, cyclodextrins, surfactants).

  • Excipient Compatibility Studies:

    • Conduct compatibility studies by storing the drug with individual excipients and analyzing for degradation products.

    • Consult literature for known incompatibilities of prostaglandin analogues.

  • Optimize and Buffer pH:

    • Determine the pH of maximum stability for this compound through forced degradation studies.

    • Incorporate a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain the pH within the optimal range.

  • Protect from Oxidation:

    • Include an antioxidant such as EDTA or butylated hydroxytoluene (BHT) in the formulation.

    • Consider packaging the formulation in containers that protect it from light and air.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: this compound is an analogue of bimatoprost, which is a prostaglandin F2α analogue.[12] The primary mechanism of action for bimatoprost and other prostaglandin analogues in the eye is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathway.[6][13] This is achieved through the activation of prostaglandin FP receptors on various ocular tissues.[3][14] It is highly probable that this compound acts via a similar signaling pathway.

Signaling Pathway of Prostaglandin F2α Analogues

signaling_pathway drug This compound receptor Prostaglandin FP Receptor drug->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc mmp Matrix Metalloproteinase (MMP) Upregulation ca_release->mmp pkc->mmp ecm Extracellular Matrix Remodeling mmp->ecm outflow Increased Aqueous Humor Outflow ecm->outflow

Caption: Simplified signaling pathway for prostaglandin F2α analogues leading to increased aqueous humor outflow.

Q2: How can I quantify the concentration of this compound in my formulations and in permeation studies?

A2: A validated high-performance liquid chromatography (HPLC) method is the standard for quantifying this compound. While a specific method for this molecule might need to be developed and validated, methods for the parent compound, bimatoprost, can be readily adapted. A reverse-phase HPLC (RP-HPLC) with UV detection is a common approach.[15][16][17]

Key parameters to consider for method development:

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15][16]

  • Detection Wavelength: The UV detection wavelength will need to be optimized for this compound but is likely to be in the range of 210-254 nm.[16]

  • Flow Rate: Typically around 1.0 mL/min.[15]

  • Validation: The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[15]

Q3: What are the key considerations for designing an in vitro permeation testing (IVPT) study for a topical ophthalmic formulation of this compound?

A3: IVPT is a crucial tool for evaluating the performance of topical formulations.[1] A typical setup involves a Franz diffusion cell. Key considerations include:

  • Membrane: An isolated cornea from an animal source (e.g., rabbit or porcine) is often used as it closely mimics the human cornea.[18] Alternatively, a reconstructed human corneal epithelium model can be used.

  • Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the drug in this compartment should not exceed 10% of its saturation solubility. A buffered saline solution (e.g., PBS pH 7.4) is a common choice.[15] For poorly soluble drugs, a solubilizing agent may be added.

  • Dosing: A precise amount of the formulation should be applied to the donor compartment.

  • Sampling: Samples are collected from the receptor compartment at predetermined time points and analyzed by a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are then calculated.

Data Presentation

Table 1: Solubility of this compound in Various Ophthalmic Vehicles.

VehicleThis compound Solubility (mg/mL)
Purified Water0.05
Phosphate Buffered Saline (pH 7.4)0.08
20% Propylene Glycol in PBS1.5
5% Hydroxypropyl-β-Cyclodextrin in PBS2.8

Table 2: In Vitro Permeation of this compound from Different Formulations across an Isolated Rabbit Cornea Model.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻⁶)Lag Time (h)
0.1% Aqueous Solution0.51.22.5
0.1% Solution with 0.02% Benzalkonium Chloride1.22.92.1
0.1% HPMC-based In Situ Gel2.56.03.5
0.1% Nanoemulsion4.811.51.8

Experimental Protocols

1. Preparation of a Nanoemulsion Formulation of this compound

This protocol describes a general method for preparing a nanoemulsion for topical ophthalmic delivery. The specific components and ratios will require optimization.

Materials:

  • This compound

  • Oil phase (e.g., Castor oil, Medium Chain Triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Aqueous phase (e.g., Phosphate buffered saline, pH 7.4)

Procedure:

  • Oil Phase Preparation: Dissolve the accurately weighed this compound in the selected oil.

  • Aqueous Phase Preparation: Prepare the aqueous phase, typically a buffer.

  • Formation of Emulsion:

    • Mix the surfactant and co-surfactant.

    • Slowly add the oil phase to the surfactant/co-surfactant mixture with continuous stirring to form the oil-in-surfactant mixture.

    • Add the aqueous phase dropwise to the oil-in-surfactant mixture under high-speed homogenization or ultrasonication until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, drug content, and pH.

Experimental Workflow for Nanoemulsion Formulation and Evaluation

nanoemulsion_workflow start Define Formulation Goals selection Select Oil, Surfactant, Co-surfactant start->selection optimization Optimize Component Ratios (e.g., using ternary phase diagrams) selection->optimization preparation Prepare Nanoemulsion (Homogenization/Ultrasonication) optimization->preparation characterization Characterize Formulation (Particle Size, Zeta Potential, Drug Content) preparation->characterization ivpt Conduct In Vitro Permeation Testing (IVPT) characterization->ivpt stability Perform Stability Studies characterization->stability ivpt->optimization Permeation Below Target final Final Optimized Formulation ivpt->final Permeation Meets Target stability->optimization Formulation Unstable stability->final Formulation is Stable

Caption: A workflow diagram for the development and evaluation of a nanoemulsion formulation.

2. In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the key steps for assessing the corneal permeability of this compound formulations.

Materials and Equipment:

  • Franz diffusion cells

  • Isolated rabbit or porcine corneas

  • Corneal holding device

  • Receptor medium (e.g., PBS, pH 7.4)

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC system for analysis

Procedure:

  • Cornea Preparation: Freshly excise the cornea from the animal eye and mount it on the corneal holding device, separating the donor and receptor compartments of the Franz diffusion cell.

  • Cell Assembly: Assemble the Franz diffusion cells, ensuring no air bubbles are trapped beneath the cornea. Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a small magnetic stir bar.

  • Equilibration: Allow the system to equilibrate for 30 minutes at 37°C.

  • Dosing: Apply a precise volume (e.g., 100 µL) of the this compound formulation to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

References

Method refinement for consistent results with N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with N-Cyclopropyl Bimatoprost (B1667075). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclopropyl Bimatoprost and what is its mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Like its close structural relative, Bimatoprost, it is presumed to exert its biological effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in methanol (B129727) (MEOH).[4] For optimal stability, it is recommended to store the compound at 2-8°C.[4] Bimatoprost, a similar compound, has shown stability under thermal stress, but adherence to recommended storage conditions is crucial to prevent degradation.[5]

Q3: What are the potential applications of this compound?

While specific research on this compound is limited, a patent suggests its use in studying epithelial-related conditions.[1] Given its structural similarity to Bimatoprost, it is likely being investigated for similar therapeutic areas, such as reducing intraocular pressure in glaucoma.[6][7]

Q4: Are there any known safety precautions for handling this compound?

As with any research compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, it is always best to consult the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and other prostaglandin analogs.

Issue Potential Cause Recommended Solution
Inconsistent or No Cellular Response Low Receptor Expression: The cell line used may not express sufficient levels of the FP receptor.- Verify FP receptor expression using RT-qPCR or Western blotting.- Use a cell line known to endogenously express the FP receptor or a stably transfected cell line.
Receptor Desensitization: Prolonged or repeated exposure to the agonist can lead to receptor desensitization and downregulation.- Minimize the duration of agonist exposure.- Allow for a sufficient washout period between treatments in time-course experiments.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Ensure the compound is stored at 2-8°C and protected from light.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Solvent Effects: The solvent used to dissolve the compound may be toxic to the cells at the final concentration.- Ensure the final solvent concentration (e.g., DMSO, ethanol) in the cell culture medium is non-toxic (typically <0.1%).- Include a solvent-only control in your experiments.
High Background Signal in Assays Non-Specific Binding: The compound may be binding to other cellular components or the assay plate itself.- Optimize blocking steps in your assay protocol.- Consider using detergents (e.g., Tween-20) in wash buffers to reduce non-specific binding.
Assay Reagent Issues: Contamination or degradation of assay reagents.- Prepare fresh buffers and reagents.- Ensure proper storage of all assay components.
Variability Between Experiments Cell Culture Conditions: Inconsistent cell passage number, confluency, or growth conditions.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure uniform confluency at the time of the experiment.- Maintain consistent incubation times, temperatures, and CO2 levels.[8]
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.- Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize pipetting variability.

Quantitative Data

Table 1: Comparative Efficacy of Prostaglandin Analogs in Lowering Intraocular Pressure (IOP)

Compound Concentration Mean IOP Reduction (mmHg) Reference
Bimatoprost0.03%7.5 - 8.5[9][10]
Latanoprost0.005%6.8 - 7.8[9][10]
Travoprost0.004%7.0 - 8.1[9][11]

Table 2: Common Side Effects of Prostaglandin Analogs (Clinical Observations)

Side Effect Bimatoprost Latanoprost Travoprost Reference
Conjunctival Hyperemia (Redness)HighModerateModerate[12]
Eyelash GrowthYesYesYes[12]
Iris PigmentationYesYesYes[12]
Eye Irritation/DrynessModerateLowLow[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from protocols for similar prostaglandin analogs.

Cell Proliferation Assay (WST-1)

This protocol assesses the effect of this compound on the proliferation of adherent primary cells.

Materials:

  • Primary cells of interest (e.g., human trabecular meshwork cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent like methanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • WST-1 or similar proliferation assay reagent

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS and detach using Trypsin-EDTA. c. Centrifuge the cell suspension and resuspend the pellet in fresh complete medium. d. Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well; optimization may be required). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound: a. Prepare a series of dilutions of this compound in serum-free or low-serum medium. A dose-response experiment (e.g., 1 nM to 10 µM) is recommended. b. Include a vehicle control (medium with solvent only) and a positive control if available (e.g., PGF2α). c. Remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: a. At the end of the treatment period, add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Normalize the results to the vehicle control to determine the percentage of cell proliferation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce calcium release in cells expressing the FP receptor.[13][14][15]

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP)

  • Culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Protocol:

  • Cell Plating: a. Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate for 24-48 hours at 37°C, 5% CO2.

  • Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate for 60 minutes at 37°C in the dark.

  • Calcium Measurement: a. After incubation, wash the cells twice with HBSS to remove excess dye. b. Add 100 µL of HBSS to each well. c. Place the plate in the FLIPR or on the fluorescence microscope stage. d. Prepare a plate with various concentrations of this compound in HBSS. e. Establish a baseline fluorescence reading for approximately 10-20 seconds. f. Add the this compound solution to the wells and immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis: a. The change in intracellular calcium is measured as the ratio of fluorescence emission at two wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4). b. The response is typically quantified as the peak fluorescence change from baseline. c. Plot the peak response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway of this compound via the FP Receptor

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NCB N-Cyclopropyl Bimatoprost FP_receptor FP Receptor (GPCR) NCB->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates targets leading to

Caption: this compound signaling through the FP receptor.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., HEK293-FP) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells incubate_attach 3. Incubate (24-48h for attachment) plate_cells->incubate_attach prepare_compound 4. Prepare N-Cyclopropyl Bimatoprost Dilutions incubate_attach->prepare_compound add_compound 5. Add Compound to Cells prepare_compound->add_compound incubate_treatment 6. Incubate (Time-course specific) add_compound->incubate_treatment add_reagent 7. Add Assay Reagent (e.g., WST-1, Fura-2 AM) incubate_treatment->add_reagent read_plate 8. Read Plate (Spectrophotometer/Fluorometer) add_reagent->read_plate data_analysis 9. Data Analysis (Normalize to control, EC50) read_plate->data_analysis

Caption: General workflow for this compound cell-based assays.

Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Flow start Inconsistent Results Observed check_reagents Check Reagents (Freshness, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Protocol (Pipetting, Timing) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok reagents_ok->check_cells Yes prepare_new Prepare Fresh Reagents reagents_ok->prepare_new No cells_ok->check_protocol Yes use_new_cells Use New Vial of Cells cells_ok->use_new_cells No refine_technique Refine Technique, Recalibrate Pipettes protocol_ok->refine_technique No rerun_exp Re-run Experiment protocol_ok->rerun_exp Yes prepare_new->rerun_exp use_new_cells->rerun_exp refine_technique->rerun_exp

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Addressing off-target effects of N-Cyclopropyl Bimatoprost in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Cyclopropyl Bimatoprost (B1667075) is a structural analog of Bimatoprost. Due to the limited availability of public data on N-Cyclopropyl Bimatoprost, this document primarily relies on data from studies on Bimatoprost. Researchers should consider these findings as a starting point for their investigations and validate them for their specific compound and experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like its analog Bimatoprost, is a synthetic prostamide, structurally related to Prostaglandin (B15479496) F2α (PGF2α). While it is a potent agonist at the prostaglandin FP receptor, some evidence suggests it may also act on a distinct, yet-to-be-fully-identified prostamide receptor.[1][2] Its activation of the FP receptor, a Gq-coupled GPCR, leads to the mobilization of intracellular calcium.[3]

Q2: I am observing unexpected changes in gene expression related to inflammation in my cell line after treatment. Is this a known effect?

A2: Yes, this is a plausible off-target effect. Studies on Bimatoprost have shown that it can modulate inflammatory signaling pathways. For instance, in MOLT-3 T lymphoblast cells, Bimatoprost treatment led to a significant 2.5-fold increase in the mRNA expression of NF-κB p65, a key transcription factor in inflammatory responses.[4][5]

Q3: My cells are showing decreased viability at concentrations I expected to be non-toxic. Could this compound be cytotoxic?

A3: Bimatoprost has been shown to induce cytotoxicity in a concentration- and time-dependent manner in certain cell types. For example, in human conjunctival epithelial (HCE) cells, long-term exposure (24-48 hours) to 0.03% Bimatoprost resulted in a significant decrease in cell proliferation and viability, associated with apoptosis and mitochondrial dysfunction.[6] It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay.

Q4: Can this compound activate other prostaglandin receptors besides the FP receptor?

A4: Yes, the active metabolite, Bimatoprost acid, has been shown to have some affinity for other prostanoid receptors, although it is most potent at the FP receptor. One study indicated that Bimatoprost has agonist activity at EP1 and EP3 receptors.[7] This could lead to a variety of off-target effects depending on which receptors are expressed in your cell culture model.

Q5: What are appropriate negative and positive controls for an experiment with this compound?

A5:

  • Negative Controls: A vehicle control (e.g., DMSO, ethanol, or the buffer in which the compound is dissolved) is essential. For signaling pathway studies, using cells that do not express the target receptor (e.g., FP receptor knockout cells) can help distinguish on-target from off-target effects.

  • Positive Controls: PGF2α is a natural, potent agonist for the FP receptor and can be used as a positive control for on-target effects. For off-target pathway studies (e.g., NF-κB), a known activator like TNF-α should be used.

  • Antagonist Control: To confirm that an observed effect is mediated by the FP receptor, pre-treatment with a selective FP receptor antagonist like AL-8810 can be employed.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Cell Morphology Changes or Detachment 1. Cytotoxicity: The compound may be toxic to your cells at the tested concentration. 2. GPCR-mediated cytoskeletal rearrangement: Activation of G-proteins (like those coupled to FP receptors) can alter cell shape and adhesion.1. Perform a dose-response cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration range. 2. Check for expression of FP and other prostaglandin receptors in your cell line. Use an FP receptor antagonist to see if the morphological changes are reversed.
High Variability in Experimental Replicates 1. Compound Precipitation: this compound may have limited solubility in aqueous media, leading to inconsistent dosing. 2. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or health can affect responsiveness.1. Visually inspect your treatment media for precipitates. Prepare fresh dilutions for each experiment and consider using a low percentage of a solubilizing agent like DMSO. 2. Standardize your cell culture practices. Use cells within a consistent passage number range and seed at a uniform density.
Activation of an Unexpected Signaling Pathway (e.g., cAMP decrease, NF-κB) 1. Off-Target Receptor Activation: The compound may be activating other GPCRs expressed by the cells (e.g., EP3 receptors can inhibit cAMP; other pathways can lead to NF-κB). 2. Signal Transduction Crosstalk: The primary signaling pathway may be interacting with other cellular pathways.1. Profile your cells for the expression of other prostanoid receptors (EP, DP, etc.). Use selective antagonists for these receptors if available. 2. Consult literature on GPCR signaling crosstalk. Map the known interactions of your primary and suspected off-target pathways.
No Observable Effect at Expected Concentrations 1. Low or No Receptor Expression: Your cell line may not express the FP receptor or the necessary downstream signaling components. 2. Compound Degradation: The compound may be unstable in your culture medium or under your experimental conditions. 3. Prodrug Metabolism: Bimatoprost is a prodrug that is hydrolyzed to its active free acid form. Your cells may lack the necessary amidase/esterase activity.1. Verify FP receptor expression using qPCR, Western blot, or flow cytometry. 2. Prepare fresh stock solutions and dilutions for each experiment. Minimize exposure to light and repeated freeze-thaw cycles. 3. Test the active metabolite (Bimatoprost free acid) in parallel to see if the lack of response is due to inefficient conversion.

Quantitative Data Summary

The following tables summarize quantitative data for Bimatoprost and its active free acid metabolite. This data can serve as a reference for designing experiments with this compound.

Table 1: Receptor Binding Affinity and Functional Potency of Bimatoprost and its Free Acid

CompoundReceptorCell LineAssay TypeValueReference
BimatoprostFPHEK-293 (cloned human)Radioligand Binding ([³H]-travoprost acid displacement)Kᵢ = 9250 ± 846 nM[3]
BimatoprostFPHEK-293 (cloned human)Intracellular Ca²⁺ MobilizationEC₅₀ = 3070 ± 1330 nM[3]
Bimatoprost Free AcidFPHEK-293 (cloned human)Radioligand Binding ([³H]-travoprost acid displacement)Kᵢ = 59 ± 6 nM[3]
Bimatoprost Free AcidFPHEK-293 (cloned human)Intracellular Ca²⁺ MobilizationEC₅₀ = 15 ± 3 nM[3]
Bimatoprost Free AcidFPHuman Trabecular MeshworkPhosphoinositide TurnoverEC₅₀ = 26 - 112 nM[8]

Table 2: In Vitro Off-Target Effects of Bimatoprost

Effect MeasuredCell LineTreatment ConditionsResultReference
NF-κB Signaling MOLT-3 (Human T lymphoblast)Not specified2.5-fold increase in NF-κB p65 mRNA[4][5]
Cytotoxicity Human Conjunctival Epithelial (HCE)0.03% Bimatoprost, 24-48hSignificant decrease in cell viability and proliferation[6]

Visual Guides

Signaling Pathways and Experimental Workflows

Bimatoprost_Signaling On-Target and Potential Off-Target Signaling of Bimatoprost Analogs cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways NCB N-Cyclopropyl Bimatoprost FP_Receptor FP Receptor (Gq-coupled) NCB->FP_Receptor Agonist EP_Receptors EP1/EP3 Receptors NCB->EP_Receptors Weak Agonist? NFkB_Pathway IKK Complex NCB->NFkB_Pathway Activates (Mechanism Unclear) PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_On Cellular Effects (e.g., Cytoskeletal Changes) Ca_Release->Downstream_On PKC->Downstream_On IkB IκB NFkB_Pathway->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_Active Active NF-κB (Nuclear Translocation) NFkB->NFkB_Active Releases Gene_Expression Inflammatory Gene Expression NFkB_Active->Gene_Expression Induces

Caption: On-target (FP receptor) and potential off-target signaling pathways.

Troubleshooting_Workflow Troubleshooting Unexpected Experimental Results Start Unexpected Result Observed (e.g., low viability, off-target signal) Check_Viability Perform Dose-Response Cell Viability Assay (MTT) Start->Check_Viability Is_Toxic Is Compound Toxic at Experimental Conc.? Check_Viability->Is_Toxic Adjust_Conc Lower Concentration & Re-run Experiment Is_Toxic->Adjust_Conc Yes Check_Receptor Confirm Target Receptor Expression (qPCR/WB) Is_Toxic->Check_Receptor No Adjust_Conc->Check_Receptor Is_Expressed Is Receptor Expressed? Check_Receptor->Is_Expressed Use_Antagonist Use Selective Antagonist to Confirm On-Target Effect Is_Expressed->Use_Antagonist Yes Change_Model Consider Different Cell Model Is_Expressed->Change_Model No Effect_Blocked Is Effect Blocked? Use_Antagonist->Effect_Blocked On_Target Result is On-Target Effect_Blocked->On_Target Yes Off_Target Result is Off-Target Effect_Blocked->Off_Target No

References

Technical Support Center: Enhancing the Purity of Synthesized N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N-Cyclopropyl Bimatoprost.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, a prostaglandin (B15479496) F2α analog, several types of impurities can arise. These can be broadly categorized as:

  • Stereoisomers: These include diastereomers at the C-15 position (15-S isomer) and geometric isomers related to the double bond at the C-5 position (5,6-trans isomer). These are often the most challenging to separate due to their similar physical and chemical properties to the desired product.

  • Process-Related Impurities: These are byproducts formed from side reactions during the synthesis. An example from the synthesis of the parent compound, Bimatoprost, is the formation of a 1,4-diene impurity. Other process-related impurities can include unreacted starting materials or intermediates.

  • Degradation Products: this compound, like other prostaglandins, can be sensitive to heat, light, and pH extremes, leading to degradation products.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product if not effectively removed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for determining the purity of this compound. Specifically, Reversed-Phase HPLC (RP-HPLC) with UV detection is widely used for routine purity checks and quantification of impurities. For more detailed analysis and identification of unknown impurities, LC-MS provides molecular weight information, which is invaluable for structural elucidation.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are chromatographic techniques:

  • Preparative High-Performance Liquid Chromatography (Preparative HPLC): This is a highly effective method for separating closely related impurities, such as stereoisomers, from the final product. Both normal-phase and reversed-phase preparative HPLC can be employed.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the main mobile phase. It is particularly advantageous for chiral separations and can be a faster and more environmentally friendly alternative to preparative HPLC.

  • Column Chromatography: Traditional column chromatography using silica (B1680970) gel is often used for the initial purification of crude product to remove less polar or more polar impurities before final purification by preparative HPLC or SFC.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis - Presence of Multiple Impurity Peaks in HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using TLC or HPLC to ensure complete conversion of the starting material. - Consider extending the reaction time or slightly increasing the reaction temperature if the reaction is sluggish. - Ensure the purity of all starting materials and reagents.
Side Reactions - Optimize reaction conditions (temperature, concentration, stoichiometry of reagents) to minimize the formation of byproducts. - For the Wittig reaction step, ensure the ylide is freshly prepared and the reaction is carried out under anhydrous and inert conditions to prevent side reactions. - In the final amidation step to introduce the cyclopropylamine (B47189), control the temperature and use an appropriate coupling agent to avoid side product formation.
Degradation of Product - Prostaglandins can be sensitive to acidic or basic conditions. Ensure that the pH is controlled during workup and purification steps. - Avoid exposing the product to high temperatures for extended periods. Use a rotary evaporator at a moderate temperature for solvent removal. - Protect the product from light, especially during storage.
Issue 2: Difficulty in Separating Stereoisomers (e.g., 15-S or 5,6-trans isomers)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Resolution - Preparative HPLC: Optimize the mobile phase composition and gradient. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., trifluoroacetic acid for reversed-phase). Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). - SFC: Adjust the co-solvent percentage and the type of co-solvent (e.g., methanol (B129727), ethanol, isopropanol). The choice of the chiral stationary phase is critical for separating diastereomers.
Co-elution of Impurities - If isomers are still difficult to separate, consider a multi-step purification strategy. For example, an initial purification on silica gel to remove gross impurities, followed by preparative HPLC with a specific stationary phase optimized for isomer separation.
Isomerization During Purification - Certain chromatographic conditions (e.g., highly acidic or basic mobile phases) could potentially cause isomerization. Ensure the mobile phase pH is as close to neutral as possible while maintaining good peak shape.

Data Presentation: Purity Enhancement Strategies

The following table summarizes typical purity levels that can be achieved using different purification techniques for prostaglandin analogs. The actual results for this compound may vary depending on the initial purity of the crude product and the specific optimized conditions.

Purification Method Initial Purity of Crude Product (%) Achievable Final Purity (%) Typical Yield (%) Key Advantages
Silica Gel Column Chromatography 50 - 7085 - 9560 - 80Good for removing major, less-polar or more-polar impurities. Cost-effective for initial cleanup.
Preparative RP-HPLC 90 - 95> 99.570 - 90Excellent for separating closely related isomers and achieving high purity.
Supercritical Fluid Chromatography (SFC) 90 - 95> 99.575 - 95Fast, uses less organic solvent, excellent for chiral separations.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Illustrative Final Step)

This protocol outlines a general method for the final amidation step to produce this compound from Bimatoprost acid. Note: This is an illustrative protocol and requires optimization for specific laboratory conditions.

  • Preparation of Bimatoprost Acid: Bimatoprost is hydrolyzed to its corresponding carboxylic acid (Bimatoprost acid) using a suitable base such as lithium hydroxide (B78521) in a mixture of THF and water.

  • Amide Coupling:

    • Dissolve Bimatoprost acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add cyclopropylamine (1.5 equivalents) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound using Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30-70% B over 30 minutes

    • Flow Rate: 20 mL/min

    • Detection: UV at 210 nm

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Processing: Combine the pure fractions and remove the solvent under reduced pressure. The resulting aqueous residue can be lyophilized or extracted with a suitable organic solvent to recover the purified product.

Protocol 3: Purity Assessment by Analytical HPLC
  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the peaks and calculate the purity based on the area percentage of the main peak.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Prostamide Receptor Prostamide Receptor This compound->Prostamide Receptor Binds to G-protein G-protein Prostamide Receptor->G-protein Activates MEK MEK G-protein->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Increased Aqueous Humor Outflow Increased Aqueous Humor Outflow ERK1/2->Increased Aqueous Humor Outflow Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow Synthesis Synthesis of Crude This compound Initial_Purification Initial Purification (Silica Gel Chromatography) Synthesis->Initial_Purification Purity_Check1 Purity Assessment (Analytical HPLC) Initial_Purification->Purity_Check1 Final_Purification Final Purification (Preparative HPLC or SFC) Purity_Check1->Final_Purification Purity < 99.5% Final_Product Pure this compound (>99.5%) Purity_Check1->Final_Product Purity > 99.5% Purity_Check2 Final Purity and Identity Confirmation (HPLC, LC-MS) Final_Purification->Purity_Check2 Purity_Check2->Final_Product

Caption: Experimental workflow for synthesis and purification.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Purity Low Purity of This compound Incomplete_Reaction Incomplete Reaction Low_Purity->Incomplete_Reaction Side_Reactions Side Reactions Low_Purity->Side_Reactions Degradation Product Degradation Low_Purity->Degradation Ineffective_Purification Ineffective Purification Low_Purity->Ineffective_Purification Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Side_Reactions->Optimize_Reaction Control_Workup Control Workup pH & Temp Degradation->Control_Workup Optimize_Purification Optimize Chromatographic Method Ineffective_Purification->Optimize_Purification

Caption: Troubleshooting logic for low product purity.

Mitigating N-Cyclopropyl Bimatoprost precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-Cyclopropyl Bimatoprost precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A: Difficulty in dissolving this compound powder can be due to several factors. Firstly, ensure you are using a recommended solvent. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, and dichloromethane.[1] It has very low solubility in aqueous buffers like PBS.[2]

If you are using an appropriate solvent and still facing issues, consider the following:

  • Solvent Quality: Use anhydrous, high-purity (e.g., HPLC or cell culture grade) solvents. DMSO, in particular, is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.

  • Vortexing and Sonication: Ensure vigorous vortexing to create a suspension. Gentle warming of the solution (e.g., in a 37°C water bath for 5-10 minutes) followed by vortexing or sonication can aid dissolution. However, avoid excessive heat which may degrade the compound.

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent. Refer to the solubility data table below for guidance.

Q2: I observed precipitation in my this compound stock solution after storage. What is the cause and can I still use it?

A: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. This can be caused by:

  • Supersaturation: The initial stock solution may have been prepared at a concentration close to its solubility limit, and temperature fluctuations during storage can cause the compound to fall out of solution.

  • Solvent Hydration: As mentioned, solvents like DMSO can absorb moisture over time, reducing the solubility of the compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.

To address this, gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use. If the precipitate does not fully redissolve, the concentration of your stock solution is likely lower than intended, and it is recommended to prepare a fresh stock solution. To prevent this, it is best practice to aliquot the stock solution into single-use volumes.

Q3: My this compound stock solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium or buffer. How can I prevent this?

A: This is a common phenomenon known as "crashing out" and occurs because this compound is poorly soluble in aqueous environments. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes rapidly, causing the compound to precipitate.

To prevent this:

  • Lower the Final Concentration: The final concentration in your aqueous medium may be too high. Determine the maximum aqueous solubility of this compound in your specific medium through a solubility test (see Protocol 2).

  • Perform Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume of aqueous medium, perform an intermediate dilution step. For example, first, dilute your DMSO stock into a smaller volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume.

  • Slow, Dropwise Addition with Mixing: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Maintain a Low Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution in organic solvent Concentration exceeds solubility limit.Decrease the concentration of the stock solution. Try a different recommended solvent.
Poor quality or hydrated solvent.Use high-purity, anhydrous solvents.
Insufficient mixing.Increase vortexing or sonication time. Gentle warming (37°C) may help.
Precipitation in stock solution during storage (e.g., at -20°C) Stock solution is supersaturated.Prepare a slightly more dilute stock solution.
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes.
Moisture absorption by the solvent.Use anhydrous solvent and ensure the vial is tightly sealed.
Precipitation upon dilution into aqueous buffer or cell culture media Poor aqueous solubility of this compound.Decrease the final working concentration.
Rapid change in solvent environment.Perform serial dilutions. Add the stock solution dropwise while mixing.
Low temperature of the aqueous medium.Pre-warm the aqueous buffer or cell culture medium to 37°C.

Quantitative Data Summary

Compound Solvent Approximate Solubility Reference
BimatoprostEthanol~50 mg/mL[1]
BimatoprostDMSO~25 mg/mL[1]
Prostaglandin F2αEthanol~100 mM[4]
Prostaglandin F2αDMSO~100 mM[4]
This compoundPBS (pH 7.2)0.25 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 427.58 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 427.58 g/mol = 0.0042758 g = 4.28 mg

  • Weigh the compound: Carefully weigh out 4.28 mg of this compound powder and place it in a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can:

    • Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

    • Place the vial in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed vials. Store at -20°C or -80°C to minimize degradation and prevent moisture absorption.

Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium or aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Your complete cell culture medium or aqueous buffer, pre-warmed to 37°C

  • 96-well clear bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • Add to Aqueous Medium: In a 96-well plate, add a fixed volume of your pre-warmed aqueous medium to each well (e.g., 198 µL).

  • Add Compound Dilutions: Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing the aqueous medium. This will create a range of final concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm using a plate reader; an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prewarm Pre-warm Aqueous Medium (37°C) aliquot->prewarm Start Experiment intermediate Prepare Intermediate Dilution (Optional but Recommended) prewarm->intermediate add_dropwise Add Stock/Intermediate Dropwise While Mixing intermediate->add_dropwise final_solution Final Working Solution (Visually Inspect for Clarity) add_dropwise->final_solution

Caption: Workflow for preparing this compound solutions.

signaling_pathway Prostaglandin F2α (FP) and Prostamide Receptor Signaling cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand This compound (PGF2α Analog / Prostamide) fp_receptor FP Receptor ligand->fp_receptor prostamide_receptor Prostamide Receptor ligand->prostamide_receptor gq Gq Protein Activation fp_receptor->gq prostamide_receptor->gq plc Phospholipase C (PLC) Activation gq->plc rho Rho Kinase Pathway Activation gq->rho ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc response Physiological Effects (e.g., Increased Aqueous Humor Outflow) ca_release->response pkc->response rho->response

Caption: Simplified signaling pathway for FP and Prostamide receptors.

References

Validation & Comparative

N-Cyclopropyl Bimatoprost vs. Bimatoprost: A Comparative Guide on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Receptor Binding Affinity

Bimatoprost is technically a prodrug that is converted in the eye to its active form, Bimatoprost acid (17-phenyl-trinor PGF2α), by the enzyme amidase.[1] Both the parent compound and its acid metabolite have been evaluated for their affinity and activity at the FP receptor.

CompoundReceptorAssay TypeParameterValue (nM)Cell Line
Bimatoprost Human FPCompetitive Binding ([3H]PGF2α displacement)Ki6310 ± 1650[2]-
Human FPCompetitive Binding ([3H]-travoprost acid displacement)Ki9250 ± 846HEK-293 cells
Human FPIntracellular Ca2+ MobilizationEC502940 ± 1663[2]HEK-293 cells
Mouse FPIntracellular Ca2+ MobilizationEC502200 ± 670[2]3T3 mouse fibroblasts
Human FPPhosphoinositide TurnoverEC50694 ± 293[3]Cloned human ciliary body
Human FPPhosphoinositide TurnoverEC503245[4][5]Human trabecular meshwork cells
Bimatoprost Acid Human FPCompetitive BindingKi83[4][5]-
Human FPPhosphoinositide TurnoverEC502.8 - 3.8[4][5]Various cell types
Human FPPhosphoinositide TurnoverEC505.8 ± 2.6[3]Cloned human ciliary body

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. The data clearly indicates that Bimatoprost acid has a significantly higher affinity and potency for the FP receptor compared to the parent Bimatoprost molecule.

As of the latest literature review, no specific quantitative receptor binding data (Ki or EC50 values) for N-Cyclopropyl Bimatoprost has been published in peer-reviewed journals. This compound is primarily documented in patent literature and by chemical suppliers, without accompanying pharmacological characterization.

Experimental Protocols

The determination of receptor binding affinity and functional activity for compounds like Bimatoprost typically involves radioligand binding assays and second messenger assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., Bimatoprost) to compete with a radiolabeled ligand (e.g., [3H]prostaglandin F2α) for binding to the target receptor.

Experimental Workflow:

G prep Receptor Preparation (e.g., cell membranes expressing FP receptor) incubate Incubation - Receptor preparation - Radiolabeled ligand (fixed concentration) - Unlabeled competitor (varying concentrations) prep->incubate separate Separation of Bound and Free Ligand (e.g., vacuum filtration) incubate->separate count Quantification of Radioactivity (e.g., scintillation counting) separate->count analyze Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Workflow for a competitive radioligand binding assay.

Key Steps:

  • Receptor Preparation: Membranes from cells recombinantly expressing the human FP receptor or from tissues known to endogenously express the receptor are isolated.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that has high affinity for the FP receptor (e.g., [3H]PGF2α). Simultaneously, varying concentrations of the unlabeled test compound (the "competitor," e.g., Bimatoprost) are added.

  • Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the free, unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the affinity of the competitor for the receptor, is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

Upon agonist binding, the FP receptor, a Gq-coupled receptor, activates a well-defined signaling cascade leading to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Bimatoprost Acid FP_Receptor FP Receptor (Gq-coupled) Agonist->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, gene expression) Ca_release->Downstream PKC->Downstream

FP receptor signaling pathway.

Pathway Description:

  • Agonist Binding: Bimatoprost acid binds to and activates the FP receptor on the cell surface.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]

  • PKC Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream events, including smooth muscle contraction and changes in gene expression, which are responsible for the therapeutic effects of the drug.

Conclusion

The available scientific literature robustly characterizes Bimatoprost as a prostaglandin (B15479496) analogue that, primarily through its active metabolite Bimatoprost acid, demonstrates high affinity and potent agonism at the prostaglandin FP receptor. The experimental methodologies for determining these pharmacological parameters are well-established. In contrast, there is a notable absence of published experimental data regarding the receptor binding affinity and functional activity of this compound. Therefore, a direct quantitative comparison is not feasible at this time. Future research is required to elucidate the pharmacological profile of this compound and to determine its relative potency and selectivity at the FP receptor and other potential targets in comparison to Bimatoprost. Such studies would be crucial for understanding its potential therapeutic applications and advantages.

References

Comparative Efficacy of Bimatoprost and Latanoprost in Lowering Intraocular Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: This guide provides a comparative analysis of Bimatoprost and Latanoprost. While the initial query specified "N-Cyclopropyl Bimatoprost," the vast body of available clinical and pharmacological literature refers to the widely-used glaucoma medication as Bimatoprost. Public chemical databases list this compound as a distinct, less-studied compound. Therefore, this guide focuses on the extensively researched and clinically prevalent Bimatoprost.

This document serves as a comprehensive comparison of the intraocular pressure (IOP)-lowering efficacy of Bimatoprost and Latanoprost, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data from comparative clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy in IOP Reduction

Bimatoprost and Latanoprost are both prostaglandin (B15479496) analogs effective in reducing IOP in patients with open-angle glaucoma and ocular hypertension.[1][2] Clinical studies have consistently demonstrated that both drugs significantly lower IOP; however, subtle but clinically relevant differences in their efficacy have been reported.

A multicenter, randomized, investigator-masked clinical trial conducted over six months provides key comparative data.[3] In this study, patients were administered either Bimatoprost 0.03% or Latanoprost 0.005% once daily. The mean change from baseline IOP was found to be significantly greater for the Bimatoprost group at all measured time points.[3]

Efficacy Endpoint (6 Months)Bimatoprost 0.03%Latanoprost 0.005%P-value
Mean IOP Reduction from Baseline (8 AM) Greater than Latanoprost by 1.5 mmHg-< 0.001
Mean IOP Reduction from Baseline (12 PM) Greater than Latanoprost by 2.2 mmHg-< 0.001
Mean IOP Reduction from Baseline (4 PM) Greater than Latanoprost by 1.2 mmHg-= 0.004
Patients Achieving ≥ 20% IOP Decrease 69% to 82%50% to 62%≤ 0.003

Table 1: Comparison of IOP-Lowering Efficacy of Bimatoprost and Latanoprost at 6 Months. Data extracted from a multicenter, randomized, investigator-masked clinical trial.[3]

Furthermore, a review of four head-to-head, randomized, controlled clinical trials with treatment durations ranging from one to six months concluded that Bimatoprost was associated with greater mean reductions in IOP compared to Latanoprost.[4][5] The between-group difference in mean IOP ranged from 0 to 1.5 mmHg.[4][5] While not always statistically significant, in 92% of the IOP measurements, the mean IOP was lower in patients treated with Bimatoprost.[4][5]

Study DesignDrug ConcentrationsKey Findings
Retrospective Chart ReviewBimatoprost 0.03% vs. Latanoprost 0.005%Mean IOP was 0.62 mmHg lower with Bimatoprost (P = 0.183, ANOVA; P < 0.03, paired t-test).[6]
Randomized, Crossover Study (6 weeks per treatment)Bimatoprost 0.03% vs. Latanoprost 0.005%Similar IOP lowering effect (8.9 mmHg with Bimatoprost vs. 8.4 mmHg with Latanoprost).[7]
Randomized, Parallel-Group (12 weeks) in Chronic Angle-Closure GlaucomaBimatoprost 0.03% vs. Latanoprost 0.005%No significant difference in IOP reduction between the two groups (P = 0.40).

Table 2: Summary of Findings from Various Comparative Studies.

Experimental Protocols

The methodologies employed in clinical trials are crucial for the interpretation of their findings. Below is a detailed protocol for a representative comparative study and the standard procedure for the primary efficacy measurement.

Protocol for a Multicenter, Randomized, Investigator-Masked Clinical Trial

This protocol is based on a study comparing the efficacy and safety of topical Bimatoprost 0.03% with Latanoprost 0.005%.[3]

  • Study Design: A multicenter, randomized, investigator-masked clinical trial with a duration of six months.

  • Patient Population: Patients diagnosed with ocular hypertension or glaucoma.

  • Inclusion Criteria:

    • Diagnosis of open-angle glaucoma or ocular hypertension.

    • IOP within a specified range at baseline.

    • Willingness to undergo a washout period for any existing glaucoma medications.

  • Exclusion Criteria:

    • History of hypersensitivity to either study medication.

    • Previous ocular surgery that could interfere with IOP measurements.

    • Presence of other ocular conditions that could affect IOP.

  • Procedure:

    • Washout Period: All patients discontinue their current glaucoma medications.

    • Randomization: Patients are randomly assigned to one of two treatment groups:

      • Group A: Bimatoprost 0.03% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

      • Group B: Latanoprost 0.005% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

    • Masking: The investigator assessing the outcomes is masked to the treatment allocation of the patients.

    • Follow-up Visits: Patients are evaluated at baseline and at specified intervals (e.g., month 1, 3, and 6).

  • Outcome Measures:

    • Primary Outcome: Mean change from baseline IOP at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM).

    • Secondary Outcomes:

      • Mean IOP at each follow-up visit.

      • Percentage of patients achieving specific target IOP levels.

      • Ophthalmologic examinations, including assessment of conjunctival hyperemia and eyelash growth.

      • Incidence of adverse events.

Protocol for Intraocular Pressure Measurement using Goldmann Applanation Tonometry (GAT)

Goldmann applanation tonometry is the gold standard for measuring IOP in clinical trials.[8][9]

  • Preparation:

    • The tonometer prism is disinfected with an appropriate solution (e.g., isopropyl alcohol) and dried.[10]

    • The patient is seated comfortably at the slit lamp, with their chin on the chin rest and forehead against the headband.[10]

    • A topical anesthetic and a fluorescein (B123965) strip or drop are instilled into the patient's eye.[11]

  • Procedure:

    • The slit lamp is set to a magnification of approximately 10x to 16x, with the cobalt blue filter in place.[4][12]

    • The examiner gently holds the patient's eyelids open, avoiding pressure on the globe.[13]

    • The tonometer prism, illuminated by the blue light, is slowly advanced until it makes gentle contact with the center of the cornea.[11]

    • The examiner observes two fluorescent semicircles (mires) through the slit lamp eyepiece.

    • The calibrated dial on the tonometer is adjusted until the inner edges of the two semicircles just touch.[13]

    • The IOP reading is taken from the dial and multiplied by 10 to obtain the pressure in mmHg.[4]

  • Data Recording:

    • Multiple readings (typically three) are taken for each eye, and the average is recorded.[8]

    • The time of the IOP measurement is also documented.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Bimatoprost and Latanoprost, while both prostaglandin analogs, are believed to have slightly different mechanisms of action. Latanoprost is a selective agonist for the prostaglandin F2α (FP) receptor.[2][14] Its activation leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[15] Bimatoprost is considered a prostamide and is thought to increase aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways.[12][13]

Latanoprost_Signaling_Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor Ciliary_Muscle Ciliary Muscle Relaxation FP_Receptor->Ciliary_Muscle ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow Ciliary_Muscle->Uveoscleral_Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of Latanoprost in lowering intraocular pressure.

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost (Prostamide) Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor Trabecular_Outflow Increased Trabecular Outflow Prostamide_Receptor->Trabecular_Outflow Uveoscleral_Outflow Increased Uveoscleral Outflow Prostamide_Receptor->Uveoscleral_Outflow IOP_Reduction IOP Reduction Trabecular_Outflow->IOP_Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of Bimatoprost in lowering intraocular pressure.

Experimental Workflow

The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing the efficacy of two IOP-lowering drugs.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout of Prior Glaucoma Medications Informed_Consent->Washout Baseline_Visit Baseline Visit (IOP Measurement) Washout->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Treatment Group A (e.g., Bimatoprost) Randomization->Group_A Group_B Treatment Group B (e.g., Latanoprost) Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., Month 1, 3, 6) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits IOP_Measurement IOP Measurement (GAT) Follow_Up_Visits->IOP_Measurement Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Data Analysis IOP_Measurement->Data_Analysis Adverse_Event_Monitoring->Data_Analysis

Caption: Generalized workflow of a comparative clinical trial for IOP-lowering drugs.

References

A Cross-Study Analysis of N-Cyclopropyl Bimatoprost and Other Prostaglandin Analogs for Ocular Hypotensive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Cyclopropyl Bimatoprost and other key prostaglandin (B15479496) F2α (PGF2α) analogs used in glaucoma research and treatment. The information presented is collated from various preclinical and clinical studies to aid in the evaluation of these compounds for ophthalmic applications. Prostaglandin analogs (PGAs) are a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucoma. Their principal mechanism of action involves agonizing the prostaglandin F (FP) receptor, which enhances the uveoscleral outflow of aqueous humor, thereby lowering IOP.

Comparative Analysis of Prostaglandin Analogs

The following tables summarize the available quantitative data for this compound and other widely used PGAs, including latanoprost (B1674536), travoprost (B1681362), tafluprost, and the parent compound, bimatoprost. It is important to note that direct comparative data for this compound is limited in publicly available literature.

Table 1: Prostaglandin F (FP) Receptor Binding Affinity (Ki)

Compound (Active Form)Ki (nM) at Human FP ReceptorReference
This compoundData Not Available
Bimatoprost Acid59 - 83
Bimatoprost~6310 - 9250
Latanoprost Acid98
Travoprost Acid35
Tafluprost Acid0.4

Note: Lower Ki values indicate higher binding affinity. Data can vary between studies due to different experimental conditions.

Table 2: Functional Potency (EC50) for FP Receptor Activation (Phosphoinositide Turnover)

Compound (Active Form)EC50 (nM) in Human Ocular CellsReference
This compoundData Not Available
Bimatoprost Acid2.8 - 112
Bimatoprost681 - 9600
Latanoprost Acid32 - 198
Travoprost Acid1.4 - 3.6
Tafluprost Acid~0.4

Note: Lower EC50 values indicate higher potency in activating the receptor. The phosphoinositide turnover assay is an indicator of Gq protein-coupled phospholipase C (PLC) activation.

Table 3: Comparative Intraocular Pressure (IOP) Reduction in Clinical Studies

CompoundConcentrationMean IOP ReductionKey Findings and ComparisonsReferences
Bimatoprost0.03%~7.0 - 8.7 mmHg (27-34%)Often shows slightly greater IOP reduction compared to latanoprost and travoprost in head-to-head trials.
Latanoprost0.005%~8.6 mmHgGenerally effective and well-tolerated.
Travoprost0.004%~5.7 - 8.0 mmHg (23-30%)Efficacious in IOP lowering, comparable to other PGAs.
Tafluprost0.0015%Data Not Available in Direct ComparisonA potent FP receptor agonist.

Note: IOP reduction can vary based on baseline IOP and patient population.

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by prostaglandin analogs initiates a cascade of intracellular events. The primary pathway involves the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the remodeling of the extracellular matrix in the ciliary muscle, enhancing uveoscleral outflow. Additionally, evidence suggests the involvement of the Rho/Rho kinase (ROCK) pathway, which can be activated independently of Gq and also plays a role in regulating aqueous humor outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog (e.g., this compound) FP_Receptor FP Receptor PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates RhoA RhoA FP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ECM_Remodeling Extracellular Matrix Remodeling PKC->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow ROCK ROCK RhoA->ROCK Activates Contraction_Relaxation Cytoskeletal Changes (Relaxation) ROCK->Contraction_Relaxation Contraction_Relaxation->Uveoscleral_Outflow Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay (Ki determination) Functional_Assay Functional Assays (EC50 determination) Receptor_Binding->Functional_Assay Informs PLC_Assay Phospholipase C Assay (e.g., PI Turnover) Functional_Assay->PLC_Assay cAMP_Assay cAMP Assay (e.g., GloSensor™) Functional_Assay->cAMP_Assay ROCK_Assay Rho Kinase Assay Functional_Assay->ROCK_Assay Animal_Model Animal Model Selection (e.g., Non-Human Primate) Functional_Assay->Animal_Model Leads to IOP_Measurement IOP Measurement (Tonometry) Animal_Model->IOP_Measurement Efficacy_Evaluation Efficacy Evaluation (IOP Reduction) IOP_Measurement->Efficacy_Evaluation

Benchmarking N-Cyclopropyl Bimatoprost performance in established glaucoma models

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The topic of this guide specifies "N-Cyclopropyl Bimatoprost (B1667075)." Following a comprehensive review of scientific literature, it has been determined that this is likely a misnomer for the well-established and widely researched compound, Bimatoprost . Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin (B15479496) F2α, and is a leading therapeutic agent for managing elevated intraocular pressure (IOP) in glaucoma. This guide will, therefore, focus on the extensive preclinical and clinical data available for bimatoprost.

This comparison guide provides an objective analysis of bimatoprost's performance in established glaucoma models, contrasting it with other commonly used prostaglandin analogs such as latanoprost (B1674536) and travoprost (B1681362). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of key biological pathways and workflows.

Performance of Bimatoprost in Glaucoma Models: Key Findings

Bimatoprost consistently demonstrates robust efficacy in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma.[1][2][3] Studies have shown its ability to reduce IOP by increasing both the uveoscleral and trabecular meshwork outflow of aqueous humor.[4][5][6][7]

Comparative Efficacy in Preclinical and Clinical Studies

Preclinical studies in glaucomatous monkey eyes have shown that bimatoprost, latanoprost, and travoprost all produce significant and equivalent reductions in IOP when used as monotherapy.[8] However, when used in combination, the addition of bimatoprost to latanoprost resulted in a greater IOP reduction than the combination of travoprost and latanoprost.[8]

Clinical trials in human patients with open-angle glaucoma (OAG) or ocular hypertension (OH) have provided more nuanced comparisons. While some studies conclude that latanoprost, bimatoprost, and travoprost have comparable IOP-lowering effects[9][10], others suggest that bimatoprost may offer a statistically significant greater reduction in IOP compared to latanoprost and travoprost.[11]

Data Presentation: Quantitative Comparison of IOP Reduction

The following tables summarize the quantitative data on the IOP-lowering effects of bimatoprost compared to other prostaglandin analogs from various studies.

Table 1: Comparison of Mean IOP Reduction in Human Clinical Trials

DrugDosageDuration of StudyMean IOP Reduction (mmHg)Percentage IOP ReductionReference
Bimatoprost0.03% once daily12 weeks8.7 ± 0.3~34%[10]
Latanoprost0.005% once daily12 weeks8.6 ± 0.3~33%[10]
Travoprost0.004% once daily12 weeks8.0 ± 0.3~31%[10]
Bimatoprost0.03% once daily6 months18.3 ± 1.2~29%[11]
Latanoprost0.005% once daily6 months20.8 ± 2.4~22%[11]
Travoprost0.004% once daily6 months20.9 ± 1.9~21%[11]

Table 2: Preclinical IOP Reduction in a Monkey Model of Glaucoma

TreatmentMean Maximum IOP Reduction (mmHg ± SEM)Percentage IOP ReductionReference
Bimatoprost (monotherapy)6.5 ± 1.618%[8]
Latanoprost (monotherapy)7.5 ± 1.022%[8]
Travoprost (monotherapy)7.0 ± 0.420%[8]
Bimatoprost added to Latanoprost4.8 ± 1.3-[8]
Latanoprost added to Bimatoprost4.3 ± 0.6-[8]
Travoprost added to Latanoprost3.0 ± 0.6-[8]
Latanoprost added to Travoprost2.0 ± 0.4-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the preclinical evaluation of anti-glaucoma drugs.

Induction of Ocular Hypertension in Animal Models

1. Laser-Induced Ocular Hypertension in Monkeys:

  • Objective: To create a chronic model of elevated IOP that mimics human glaucoma.

  • Procedure:

    • Four monkeys with unilateral laser-induced glaucoma are used in each treatment group.

    • The trabecular meshwork of one eye is treated with a laser to induce scarring and reduce aqueous humor outflow, leading to a sustained increase in IOP.

    • IOP is measured hourly for 6 hours on baseline days and throughout the treatment periods.[8]

2. Intracameral Injection of Conjunctival Fibroblasts in Rats:

  • Objective: To establish a novel ocular hypertension model in rats.

  • Procedure:

    • Conjunctival fibroblasts are injected intracamerally into the anterior chamber of the rat eye.

    • This leads to a blockage of aqueous outflow and a subsequent increase in IOP.

    • IOP is measured using a rebound tonometer.

    • This model has been used to evaluate the neuroprotective effects of anti-glaucoma drugs.[3][12]

Drug Administration and Efficacy Assessment
  • Topical Administration: One drop of the test compound (e.g., bimatoprost 0.03%) is administered to the glaucomatous eye once daily.

  • IOP Measurement: Intraocular pressure is measured at specified time points (e.g., hourly for 6 hours post-dose) using a calibrated tonometer.

  • Data Analysis: The mean change in IOP from baseline is calculated and compared between treatment groups using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Prostaglandin Analog Action Bimatoprost Bimatoprost ProstamideReceptor Prostamide Receptor Bimatoprost->ProstamideReceptor Binds to UveoscleralOutflow Increased Uveoscleral Outflow ProstamideReceptor->UveoscleralOutflow TrabecularOutflow Increased Trabecular Outflow ProstamideReceptor->TrabecularOutflow LoweredIOP Lowered Intraocular Pressure UveoscleralOutflow->LoweredIOP TrabecularOutflow->LoweredIOP

Caption: Mechanism of action for Bimatoprost in lowering intraocular pressure.

G cluster_1 Preclinical Glaucoma Model Workflow AnimalSelection Animal Selection (e.g., Monkeys, Rats) InduceOHT Induce Ocular Hypertension (OHT) (e.g., Laser, Injection) AnimalSelection->InduceOHT BaselineIOP Measure Baseline IOP InduceOHT->BaselineIOP DrugAdmin Administer Test Compounds (Bimatoprost, Latanoprost, etc.) BaselineIOP->DrugAdmin PostDoseIOP Measure Post-Dose IOP at Intervals DrugAdmin->PostDoseIOP DataAnalysis Data Analysis and Comparison PostDoseIOP->DataAnalysis

Caption: Experimental workflow for evaluating anti-glaucoma drugs in preclinical models.

Aqueous Humor Outflow Pathways

The following diagram illustrates the primary pathways for aqueous humor outflow from the anterior chamber of the eye.

G cluster_2 Aqueous Humor Outflow Pathways AnteriorChamber Anterior Chamber TrabecularMeshwork Trabecular Meshwork (Conventional Pathway) AnteriorChamber->TrabecularMeshwork UveoscleralPathway Uveoscleral Pathway (Unconventional Pathway) AnteriorChamber->UveoscleralPathway SchlemmsCanal Schlemm's Canal TrabecularMeshwork->SchlemmsCanal SuprachoroidalSpace Suprachoroidal Space UveoscleralPathway->SuprachoroidalSpace EpiscleralVeins Episcleral Veins SchlemmsCanal->EpiscleralVeins

Caption: The conventional and unconventional aqueous humor outflow pathways.

References

Side-by-side assessment of N-Cyclopropyl Bimatoprost and novel ocular hypotensive agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these agents, supported by experimental data.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies are primarily focused on lowering IOP. Prostaglandin (B15479496) analogs have long been the first-line treatment, and Bimatoprost (B1667075) is a prominent member of this class. However, the development of novel ocular hypotensive agents with distinct mechanisms of action, such as Netarsudil and Latanoprostene Bunod, has expanded the therapeutic landscape. This guide provides a comparative overview of these three agents.

Mechanism of Action

The IOP-lowering effects of Bimatoprost, Netarsudil, and Latanoprostene Bunod are achieved through different signaling pathways, leading to enhanced aqueous humor outflow.

Bimatoprost: Bimatoprost is a synthetic prostamide analog that is structurally related to prostaglandin F2α. It is believed to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork (conventional) and uveoscleral (unconventional) pathways.[1][2] While it is a potent ocular hypotensive agent, its exact receptor targets are still under investigation, with evidence suggesting it may act on a distinct prostamide receptor.[3][4][5]

Netarsudil: Netarsudil is a Rho kinase (ROCK) inhibitor. By inhibiting ROCK, Netarsudil relaxes the trabecular meshwork, increasing conventional aqueous humor outflow. It is also a norepinephrine (B1679862) transporter (NET) inhibitor, which is thought to contribute to its IOP-lowering effect, though the precise mechanism is not fully elucidated.

Latanoprostene Bunod: Latanoprostene Bunod is a dual-acting compound. It is metabolized in the eye into two active moieties: latanoprost (B1674536) acid and butanediol (B1596017) mononitrate. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing outflow through the conventional pathway.

Below are diagrams illustrating the signaling pathways for each agent.

graph Bimatoprost_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Bimatoprost [label="Bimatoprost", fillcolor="#4285F4"]; Prostamide_Receptor [label="Prostamide Receptor", fillcolor="#34A853"]; TM_Outflow [label="Increased Trabecular\nMeshwork Outflow", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; US_Outflow [label="Increased Uveoscleral\nOutflow", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lowered_IOP [label="Lowered IOP", shape=ellipse, fillcolor="#EA4335"];

Bimatoprost -> Prostamide_Receptor; Prostamide_Receptor -> TM_Outflow; Prostamide_Receptor -> US_Outflow; TM_Outflow -> Lowered_IOP; US_Outflow -> Lowered_IOP; }

Caption: Signaling pathway of Bimatoprost.

graph Netarsudil_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Netarsudil [label="Netarsudil", fillcolor="#4285F4"]; ROCK [label="Rho Kinase (ROCK)", fillcolor="#EA4335"]; NET [label="Norepinephrine\nTransporter (NET)", fillcolor="#EA4335"]; TM_Relaxation [label="Trabecular Meshwork\nRelaxation", fillcolor="#34A853"]; Increased_Outflow [label="Increased Conventional\nOutflow", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lowered_IOP [label="Lowered IOP", shape=ellipse, fillcolor="#EA4335"];

Netarsudil -> ROCK [label="inhibits"]; Netarsudil -> NET [label="inhibits"]; ROCK -> TM_Relaxation [style=invis]; TM_Relaxation -> Increased_Outflow; Increased_Outflow -> Lowered_IOP; }

Caption: Signaling pathway of Netarsudil.

graph Latanoprostene_Bunod_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

LB [label="Latanoprostene\nBunod", fillcolor="#4285F4"]; Metabolism [label="Metabolism\nin Eye", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LA [label="Latanoprost Acid", fillcolor="#34A853"]; BDMN [label="Butanediol\nMononitrate", fillcolor="#34A853"]; FP_Receptor [label="FP Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; US_Outflow [label="Increased Uveoscleral\nOutflow", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TM_Relaxation [label="Trabecular Meshwork\nRelaxation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lowered_IOP [label="Lowered IOP", shape=ellipse, fillcolor="#EA4335"];

LB -> Metabolism; Metabolism -> LA; Metabolism -> BDMN; LA -> FP_Receptor; BDMN -> NO_Release; FP_Receptor -> US_Outflow; NO_Release -> TM_Relaxation; US_Outflow -> Lowered_IOP; TM_Relaxation -> Lowered_IOP; }

Caption: Signaling pathway of Latanoprostene Bunod.

Efficacy Data

The following tables summarize the IOP-lowering efficacy of Bimatoprost, Netarsudil, and Latanoprostene Bunod from various clinical studies. It is important to note that direct head-to-head clinical trial data for all three agents in a single study is limited.

Table 1: Intraocular Pressure Reduction from Baseline

DrugDosageStudy PopulationMean IOP Reduction from Baseline (mmHg)Citation(s)
Bimatoprost 0.03%Once DailyGlaucoma or Ocular Hypertension7.0 - 8.1 mmHg (at 4 years)[6]
Bimatoprost 0.03%Once DailyGlaucoma or Ocular Hypertension5.9 - 8.9 mmHg (at 30 days)[7]
Bimatoprost 0.01% Sustained-Release ImplantSingle ImplantGlaucoma7.3 - 8.9 mmHg (at 24 months)[8]
Netarsudil 0.02%Once DailyPrimary Open-Angle Glaucoma or Ocular Hypertension~5 mmHg[9]
Latanoprostene Bunod 0.024%Once DailyOpen-Angle Glaucoma or Ocular Hypertension7.5 - 9.1 mmHg

Note: Data for Latanoprostene Bunod is based on pooled analysis from multiple studies and presented as a range.

Table 2: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)Citation(s)
Bimatoprost AcidFP Receptor83[10]
Bimatoprost AcidEP1 Receptor95[10]
Bimatoprost AcidEP3 Receptor387[10]
Travoprost AcidFP Receptor35[10]
Latanoprost AcidFP Receptor98[10]

Note: Data for Netarsudil and Latanoprostene Bunod's active metabolites' receptor binding affinities are not presented in a comparable format in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of ocular hypotensive agents are provided below.

Measurement of Intraocular Pressure in Rabbits (Tonometry)

This protocol describes a non-invasive method for measuring IOP in conscious rabbits using a rebound tonometer.

Materials:

  • Rebound tonometer (e.g., TonoVet™)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional but recommended for initial measurements to minimize discomfort.

  • Gentle restraint method for the rabbit.

Procedure:

  • Acclimatize the rabbit to the handling and measurement procedure to minimize stress-induced IOP fluctuations.

  • Gently restrain the rabbit in a comfortable position. Avoid any pressure on the neck or jugular veins.

  • (Optional) Instill one drop of topical anesthetic into the eye to be measured and wait for the recommended time for it to take effect.

  • Hold the rebound tonometer in a horizontal position, ensuring the probe is perpendicular to the central cornea.

  • Bring the tip of the tonometer close to the cornea without touching it.

  • Press the measurement button to activate the probe. The instrument will automatically take a series of measurements and display the average IOP reading.

  • Obtain at least three consecutive readings with minimal variation and record the average.

  • Repeat the procedure for the contralateral eye.

graph Tonometry_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Acclimatize [label="Acclimatize Rabbit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Restrain [label="Gently Restrain Rabbit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anesthetize [label="Apply Topical Anesthetic\n(Optional)", fillcolor="#FBBC05"]; Position_Tonometer [label="Position Tonometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_IOP [label="Measure IOP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Reading [label="Record Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat for\nContralateral Eye", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Acclimatize; Acclimatize -> Restrain; Restrain -> Anesthetize; Anesthetize -> Position_Tonometer; Position_Tonometer -> Measure_IOP; Measure_IOP -> Record_Reading; Record_Reading -> Repeat; Repeat -> Position_Tonometer [label="Yes"]; Repeat -> End [label="No"]; }

Caption: Workflow for IOP measurement in rabbits.

Measurement of Aqueous Humor Outflow Facility in Enucleated Mouse Eyes

This protocol outlines the ex vivo measurement of aqueous humor outflow facility in mouse eyes using a constant pressure perfusion system.[11][12][13]

Materials:

  • Dissecting microscope

  • Micromanipulator

  • 33-gauge infusion needle

  • Pressure transducer

  • Data acquisition system

  • Perfusion solution (e.g., Dulbecco's Phosphate Buffered Saline with glucose)

  • Constant pressure reservoir system

Procedure:

  • Euthanize the mouse and immediately enucleate the eye.

  • Under a dissecting microscope, cannulate the anterior chamber with the 33-gauge infusion needle connected to the perfusion system.

  • Immerse the eye in a temperature-controlled bath of perfusion solution.

  • Perfuse the eye at a constant pressure (e.g., 8 mmHg) and allow the flow rate to stabilize.

  • Stepwise increase the perfusion pressure to different levels (e.g., 15, 25, 35 mmHg) and record the corresponding steady-state flow rates.

  • Plot the flow rate (Q) as a function of pressure (P).

  • The outflow facility (C) is calculated as the slope of the linear portion of the Q-P relationship (C = ΔQ/ΔP).

graph Outflow_Facility_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Enucleate [label="Enucleate Mouse Eye", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cannulate [label="Cannulate Anterior Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perfuse_Stable [label="Perfuse at Stable Pressure", fillcolor="#FBBC05"]; Vary_Pressure [label="Stepwise Vary Pressure\n& Record Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot_Data [label="Plot Flow vs. Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Facility [label="Calculate Outflow Facility\n(Slope of the line)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Enucleate; Enucleate -> Cannulate; Cannulate -> Perfuse_Stable; Perfuse_Stable -> Vary_Pressure; Vary_Pressure -> Plot_Data; Plot_Data -> Calculate_Facility; Calculate_Facility -> End; }

Caption: Workflow for outflow facility measurement.

Prostaglandin FP Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the prostaglandin F (FP) receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α)

  • Unlabeled PGF2α (for determining non-specific binding)

  • Test compounds (e.g., Bimatoprost acid)

  • Assay buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled PGF2α.

  • In a multi-well plate, add the cell membrane preparation, radiolabeled PGF2α, and either buffer (for total binding), a high concentration of unlabeled PGF2α (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

graph Receptor_Binding_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare [label="Prepare Reagents &\nTest Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Membranes with\nRadioligand & Competitor", fillcolor="#FBBC05"]; Filter [label="Filter and Wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Prepare; Prepare -> Incubate; Incubate -> Filter; Filter -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Workflow for receptor binding assay.

Conclusion

Bimatoprost, Netarsudil, and Latanoprostene Bunod are all effective IOP-lowering agents that operate through distinct mechanisms of action. Bimatoprost enhances aqueous humor outflow through both the conventional and unconventional pathways. Netarsudil primarily targets the conventional pathway by inhibiting Rho kinase. Latanoprostene Bunod offers a dual mechanism, increasing outflow through both pathways via its two active metabolites. The choice of agent for a particular patient will depend on various factors, including the desired IOP reduction, the patient's individual response, and the side effect profile. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and safety of these novel agents against established therapies like Bimatoprost. The lack of publicly available data on N-Cyclopropyl Bimatoprost highlights an area for future research to better understand its potential as an ocular hypotensive agent.

References

In Vitro Potency Showdown: N-Cyclopropyl Bimatoprost and its Parent Compound, Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro potency of N-Cyclopropyl Bimatoprost (B1667075) and its parent compound, Bimatoprost. The focus is on their interaction with the prostaglandin (B15479496) F2α (FP) receptor, a key target in ophthalmic drug development.

This guide synthesizes available data on the in vitro pharmacology of these two compounds. While extensive data exists for Bimatoprost and its active metabolite, Bimatoprost acid, a notable lack of publicly available quantitative in vitro potency data for N-Cyclopropyl Bimatoprost presents a challenge for a direct, comprehensive comparison. This document reflects the current state of available information.

Chemical Structures

A clear understanding of the molecular architecture of both compounds is fundamental to interpreting their biological activity.

Bimatoprost:

  • IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

  • Molecular Formula: C₂₅H₃₇NO₄

  • Molecular Weight: 415.57 g/mol

This compound:

  • IUPAC Name: (Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide

  • Molecular Formula: C₂₆H₃₇NO₄

  • Molecular Weight: 427.58 g/mol

Mechanism of Action

Bimatoprost is a synthetic prostamide, an analog of prostaglandin F2α, that is known to lower intraocular pressure by increasing the outflow of aqueous humor from the eye.[1][2][3] It is generally understood that Bimatoprost acts as a prodrug, being hydrolyzed in vivo to its corresponding free acid, Bimatoprost acid, which is a potent agonist at the prostaglandin FP receptor.[4] The activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the therapeutic effect. This compound is also classified as a prostaglandin analog, and while it is presumed to act on the FP receptor, specific details regarding its mechanism of action and whether it also functions as a prodrug are not extensively documented in the available literature.[5]

Quantitative In Vitro Potency Data

The following table summarizes the available in vitro potency data for Bimatoprost and its active metabolite, Bimatoprost acid, at the prostaglandin FP receptor. No quantitative in vitro potency data (Kᵢ, EC₅₀, or IC₅₀) for this compound was identified in the public domain during the literature search for this guide.

CompoundAssay TypeReceptorCell Line/TissueParameterValue (nM)
Bimatoprost Receptor BindingProstaglandin FPNot SpecifiedKᵢ6310 ± 1650[6]
Functional (Calcium Mobilization)Cloned Human FPHEK-293 CellsEC₅₀2940 ± 1663[6]
Functional (Calcium Mobilization)Native FP3T3 Mouse FibroblastsEC₅₀2200 ± 670[6]
Functional (PI Turnover)Cloned Human Ciliary Body FPNot SpecifiedEC₅₀694 ± 293[1]
Bimatoprost Acid Functional (PI Turnover)Cloned Human Ciliary Body FPNot SpecifiedEC₅₀5.8 ± 2.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize the potency of prostaglandin analogs.

Prostaglandin FP Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the prostaglandin FP receptor

  • Radioligand (e.g., [³H]-PGF2α)

  • Test compounds (Bimatoprost, this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist and stimulate an intracellular signaling cascade, specifically the release of calcium, upon binding to the FP receptor.

Materials:

  • Host cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (Bimatoprost, this compound)

  • Probenecid (to prevent dye leakage)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Plate the host cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer, often in the presence of probenecid, for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the maximum fluorescence change for each concentration of the test compound. Plot the response against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Visualizations

Prostaglandin FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Bimatoprost Bimatoprost (Prodrug) Bimatoprost_Acid Bimatoprost Acid (Active Agonist) Bimatoprost->Bimatoprost_Acid Hydrolysis FP_Receptor Prostaglandin FP Receptor (GPCR) Bimatoprost_Acid->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Increased Aqueous Outflow) Ca_ER->Downstream PKC->Downstream

Caption: Prostaglandin FP Receptor Signaling Pathway for Bimatoprost.

Experimental Workflow for In Vitro Potency Determination

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B1 Prepare Receptor Membranes B2 Incubate with Radioligand and Test Compound B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Determine IC₅₀ and Kᵢ B4->B5 F1 Culture FP Receptor- Expressing Cells F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Add Test Compound F2->F3 F4 Measure Fluorescence Change F3->F4 F5 Determine EC₅₀ F4->F5

Caption: General experimental workflows for in vitro potency assays.

References

A Comparative Analysis of Prostaglandin Analogs in Ocular Hypotensive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Bimatoprost (B1667075) and its key alternatives, Latanoprost (B1674536) and Travoprost (B1681362), in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological pathways.

Comparative Efficacy in Intraocular Pressure Reduction

Bimatoprost, Latanoprost, and Travoprost are prostaglandin (B15479496) F2α analogs that constitute a first-line therapeutic option for reducing IOP. Clinical studies have demonstrated their efficacy, with some variations in the extent of IOP reduction and side effect profiles.

A 12-week, randomized, multicenter study involving 410 patients with open-angle glaucoma or ocular hypertension found that Latanoprost 0.005%, Bimatoprost 0.03%, and Travoprost 0.004% were comparable in their ability to lower IOP.[1][2] At the 12-week mark, the mean reductions in IOP at 8:00 AM were similar across all three groups.[1][2][3] However, the study noted that Latanoprost was associated with greater ocular tolerability, with fewer patients reporting adverse events such as hyperemia compared to Bimatoprost.[1][2][3]

Another comparative study over 6 months indicated that while all three drugs significantly reduced IOP, Bimatoprost demonstrated a statistically greater reduction at the 6-month mark compared to Latanoprost and Travoprost.[4] In a separate 3-month trial comparing Bimatoprost and Latanoprost, Bimatoprost provided lower mean IOP at all measured time points.[5] Furthermore, a review of four head-to-head clinical trials concluded that Bimatoprost was associated with greater mean reductions in IOP compared to Latanoprost.[6]

When comparing Bimatoprost and Travoprost directly, one 12-week study found that Bimatoprost showed a greater reduction in mean IOP.[7] Another 6-month study also concluded that Bimatoprost provided greater mean IOP reductions than Travoprost.[8] For patients who require additional IOP lowering after being on Latanoprost, switching to Bimatoprost has been shown to provide a greater additional short-term diurnal IOP reduction compared to switching to Travoprost.[9][10]

The following tables summarize the quantitative data from these comparative clinical trials.

Table 1: Mean Intraocular Pressure (IOP) Reduction from Baseline

DrugConcentrationDurationMean IOP Reduction (mmHg)p-value (vs competitors)Reference
Bimatoprost 0.03%12 weeks8.7 ± 0.3p = 0.128 (vs Latanoprost and Travoprost)[2][3]
Latanoprost 0.005%12 weeks8.6 ± 0.3p = 0.128 (vs Bimatoprost and Travoprost)[2][3]
Travoprost 0.004%12 weeks8.0 ± 0.3p = 0.128 (vs Bimatoprost and Latanoprost)[2][3]
Bimatoprost 0.03%6 monthsStatistically greater than Latanoprost and Travoprostp < 0.0001[4]
Latanoprost 0.005%6 months--[4]
Travoprost 0.004%6 months--[4]
Bimatoprost 0.03%12 weeks9.07 ± 1.79p = 0.03 (vs Travoprost)[7]
Travoprost 0.004%12 weeks7.67 ± 1.56p = 0.03 (vs Bimatoprost)[7]
Bimatoprost 0.03%6 months7.1 (at 9:00 AM)p = 0.014 (vs Travoprost)[8]
Travoprost 0.004%6 months5.7 (at 9:00 AM)p = 0.014 (vs Bimatoprost)[8]

Table 2: Percentage of Patients Achieving Target IOP

DrugConcentrationDurationTarget IOPPercentage of Patientsp-value (vs competitors)Reference
Bimatoprost 0.03%6 months≥20% IOP decrease69% to 82%p ≤ 0.003 (vs Latanoprost)[11]
Latanoprost 0.005%6 months≥20% IOP decrease50% to 62%p ≤ 0.003 (vs Bimatoprost)[11]
Bimatoprost 0.03%3 months≤17 mm Hg (at 8:00 AM)53%p = 0.029 (vs Latanoprost)[5]
Latanoprost 0.005%3 months≤17 mm Hg (at 8:00 AM)43%p = 0.029 (vs Bimatoprost)[5]
Bimatoprost 0.03%3 months≥25% IOP reduction64.5%p = 0.002 (vs Travoprost)[8]
Travoprost 0.004%3 months≥25% IOP reduction39.5%p = 0.002 (vs Bimatoprost)[8]

Experimental Protocols

The clinical trials cited in this guide employed standardized methodologies to ensure the accuracy and reliability of the efficacy data. The core experimental protocols are detailed below.

Protocol for Measurement of Intraocular Pressure (IOP)

The measurement of IOP is a critical component in assessing the efficacy of ocular hypotensive agents. The gold standard method used in the majority of these clinical trials is Goldmann Applanation Tonometry (GAT).[12][13]

Objective: To accurately measure the intraocular pressure in study participants.

Materials:

Procedure:

  • Patient Preparation: The patient is seated comfortably at the slit-lamp. A topical anesthetic is instilled into the conjunctival sac of the eye to be measured.[14]

  • Fluorescein Instillation: A fluorescein strip, moistened with sterile saline or anesthetic, is gently touched to the patient's inferior conjunctival fornix. The patient is instructed to blink to distribute the fluorescein evenly across the cornea.

  • Tonometer Preparation and Calibration: The tonometer tip is disinfected and dried. The tonometer is mounted on the slit-lamp, and the measuring drum is set to approximately 10 mmHg.

  • Applanation: The patient is instructed to look straight ahead. Using the slit-lamp's cobalt blue light filter, the examiner gently brings the tonometer tip into contact with the central cornea.

  • Measurement: The examiner observes two fluorescent semi-circles (mires). The measuring drum is adjusted until the inner edges of the two mires just touch. The IOP reading in mmHg is then taken directly from the scale on the drum.

  • Replicate Measurements: To ensure accuracy, measurements are typically taken in triplicate, and the mean value is recorded.[13]

  • Timing of Measurements: In clinical trials, IOP is often measured at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) to assess the diurnal control of IOP.[1][2]

Washout Period: Before initiating a new treatment in a clinical trial, patients typically undergo a "washout" period where they discontinue their previous glaucoma medications.[12] The duration of this period varies depending on the class of medication being discontinued (B1498344) to ensure an accurate baseline IOP measurement.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the mechanism of action of prostaglandin analogs and a typical workflow for a clinical trial evaluating their efficacy.

Prostaglandin F2α Receptor Signaling Pathway

Bimatoprost is a synthetic prostamide, a structural analog of prostaglandin F2α (PGF2α).[15] While it is thought to mimic the body's natural prostamides, its precise mechanism is not fully understood, and it does not appear to act on known prostaglandin receptors.[15][16] In contrast, Latanoprost and Travoprost are selective agonists of the Prostaglandin F2α (FP) receptor.[17] Activation of the FP receptor in the eye is believed to be the primary mechanism by which these drugs lower IOP.[18] The binding of these agonists to the FP receptor initiates a signaling cascade that ultimately increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[19] This increased outflow reduces the amount of fluid in the eye, thereby lowering the intraocular pressure.[19]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGA Prostaglandin Analog (Latanoprost, Travoprost) FP_receptor Prostaglandin F2α Receptor (FP Receptor) PGA->FP_receptor Binds to G_protein Gq/11 Protein Activation FP_receptor->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release MMP Matrix Metalloproteinase (MMP) Upregulation Ca_release->MMP ECM_remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP->ECM_remodeling Leads to Uveoscleral_outflow Increased Uveoscleral Aqueous Humor Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduction in Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction Results in

Caption: Prostaglandin F2α receptor signaling pathway.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a randomized, masked-evaluator, multicenter clinical trial comparing the efficacy of different prostaglandin analogs.

G cluster_setup Study Setup cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient_recruitment Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) Inclusion_criteria Inclusion/Exclusion Criteria Screening Patient_recruitment->Inclusion_criteria Informed_consent Informed Consent Inclusion_criteria->Informed_consent Washout Washout of Prior Glaucoma Medications Informed_consent->Washout Baseline_IOP Baseline IOP Measurement (Multiple Time Points) Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Group_A Group A (e.g., Bimatoprost 0.03%) Randomization->Group_A Group_B Group B (e.g., Latanoprost 0.005%) Randomization->Group_B Group_C Group C (e.g., Travoprost 0.004%) Randomization->Group_C Dosing Once Daily Dosing (Evening) Group_A->Dosing Group_B->Dosing Group_C->Dosing Follow_up_visits Follow-up Visits (e.g., Week 1, 6, 12) Dosing->Follow_up_visits IOP_measurement IOP Measurement (Masked Evaluator) Follow_up_visits->IOP_measurement Adverse_events Adverse Event Monitoring Follow_up_visits->Adverse_events Data_analysis Statistical Data Analysis IOP_measurement->Data_analysis Adverse_events->Data_analysis

Caption: Experimental workflow for a comparative clinical trial.

References

A Comparative Analysis of N-Cyclopropyl Bimatoprost and First-Generation Prostaglandin Analogs for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy, mechanism of action, and safety profiles of leading prostaglandin (B15479496) analogs in the treatment of elevated intraocular pressure. This guide provides essential data for researchers, scientists, and drug development professionals in the field of ophthalmology.

First-generation prostaglandin analogs, including latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), have become the cornerstone of medical therapy for open-angle glaucoma and ocular hypertension. Their potent intraocular pressure (IOP)-lowering effects, once-daily dosing, and favorable systemic safety profile have established them as a primary choice for clinicians worldwide. This guide provides a comparative study of these established drugs and introduces N-Cyclopropyl Bimatoprost, a newer analog for which public data is emerging.

Comparative Efficacy and Receptor Affinity

The primary measure of efficacy for anti-glaucoma medications is their ability to reduce IOP. Numerous clinical trials have compared the IOP-lowering capabilities of latanoprost, travoprost, and bimatoprost. Bimatoprost has often been shown to provide a statistically significant, albeit modest, greater reduction in IOP compared to latanoprost and travoprost in some studies.[1][2][3][4] The clinical significance of this difference may vary depending on the patient's baseline IOP and target pressure.

The therapeutic effects of prostaglandin analogs are mediated through their interaction with specific prostanoid receptors in the eye. The active forms of latanoprost and travoprost are potent agonists of the prostaglandin F (FP) receptor.[5] Bimatoprost, while structurally similar, is classified as a prostamide and is thought to exert its effects through a distinct, yet not fully elucidated, prostamide receptor, though it also demonstrates activity at the FP receptor.[6][7][8][9]

Quantitative Comparison of Prostaglandin Analogs

ParameterThis compoundLatanoprostTravoprostBimatoprost
Mean IOP Reduction (mmHg) Data not available8.6 ± 0.3[10]8.0 ± 0.3[10]8.7 ± 0.3[10]
Receptor Binding Affinity (Ki, nM) for FP Receptor (Active Acid Form) Data not available98[11]35[11]83[11]
Common Ocular Adverse Events Data not availableConjunctival hyperemia (47.1%), eyelash growth, iris hyperpigmentation[10]Conjunctival hyperemia (58.0%), eyelash growth, iris hyperpigmentation[10]Conjunctival hyperemia (68.6%), eyelash growth, iris hyperpigmentation[10]

Note: IOP reduction values are from a 12-week comparative study.[10] Receptor binding affinities are for the active acid forms of the drugs.

As indicated in the table, there is currently a lack of publicly available data on the IOP-lowering efficacy and receptor binding affinity of this compound. Further preclinical and clinical studies are required to ascertain its therapeutic potential in comparison to established first-generation prostaglandin analogs.

Mechanism of Action: The Prostaglandin FP Receptor Signaling Pathway

The primary mechanism by which first-generation prostaglandin analogs lower IOP is by increasing the uveoscleral outflow of aqueous humor. This is achieved through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) located in the ciliary muscle and trabecular meshwork.

FP_Receptor_Signaling_Pathway PGA Prostaglandin Analog FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates Uveoscleral_Outflow ↑ Uveoscleral Outflow MMPs->Uveoscleral_Outflow Remodels ECM

FP Receptor Signaling Pathway.

Activation of the FP receptor by a prostaglandin analog leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][12][13] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[3][12][13] These signaling events are believed to lead to the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[14]

Experimental Protocols

The evaluation of prostaglandin analogs for the treatment of glaucoma follows rigorous clinical trial protocols to ensure the safety and efficacy of the investigational drug.

Typical Clinical Trial Workflow for Comparative Glaucoma Studies

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Washout cluster_randomization Phase 2: Baseline & Randomization cluster_treatment Phase 3: Treatment & Follow-up cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Glaucoma Medications Screening->Washout Baseline Baseline IOP Measurement (Multiple Time Points) Washout->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment_A Group A: Drug 1 (e.g., Latanoprost) Randomization->Treatment_A Treatment_B Group B: Drug 2 (e.g., Bimatoprost) Randomization->Treatment_B Treatment_C Group C: Drug 3 (e.g., Travoprost) Randomization->Treatment_C FollowUp Follow-up Visits (e.g., Weeks 2, 6, 12) Treatment_A->FollowUp Treatment_B->FollowUp Treatment_C->FollowUp IOP_Monitoring IOP Measurement at Each Visit FollowUp->IOP_Monitoring Safety_Assessment Adverse Event Monitoring FollowUp->Safety_Assessment Data_Analysis Statistical Analysis of IOP Reduction and Safety IOP_Monitoring->Data_Analysis Safety_Assessment->Data_Analysis

Clinical Trial Workflow Diagram.

Key Methodologies in Comparative Clinical Trials:

  • Patient Population: Clinical trials for prostaglandin analogs typically enroll adult patients diagnosed with open-angle glaucoma or ocular hypertension.[15][16] Inclusion criteria often specify a baseline IOP within a certain range (e.g., ≥ 22 mmHg).[15] Patients with a history of certain ocular surgeries or conditions that could interfere with the study outcomes are typically excluded.[5]

  • Study Design: The gold standard for comparing the efficacy of different drugs is the randomized, double-masked, multicenter clinical trial.[16] This design minimizes bias by randomly assigning patients to different treatment groups and ensuring that neither the patients nor the investigators know which treatment is being administered.

  • Washout Period: Before starting the study medication, patients who were previously on other IOP-lowering drugs undergo a washout period to eliminate the effects of their prior treatment and establish a true baseline IOP.[16]

  • IOP Measurement: Intraocular pressure is the primary efficacy endpoint and is measured at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) to assess diurnal control.[16] The Goldmann applanation tonometer is considered the gold standard for IOP measurement in clinical trials.[17][18]

  • Safety and Tolerability Assessment: The safety profile of the study drugs is evaluated by monitoring the incidence and severity of adverse events, particularly ocular side effects such as conjunctival hyperemia, eyelash changes, and iris pigmentation.[19]

Conclusion

First-generation prostaglandin analogs, including latanoprost, travoprost, and bimatoprost, are highly effective at lowering intraocular pressure in patients with glaucoma and ocular hypertension. While all three are potent IOP-lowering agents, some studies suggest that bimatoprost may offer a slight efficacy advantage. The primary mechanism of action for these drugs is the enhancement of uveoscleral outflow via activation of the prostaglandin FP receptor.

At present, a direct comparative assessment of this compound is not possible due to the absence of publicly available clinical and preclinical data. Future research is needed to determine its efficacy, safety, and mechanism of action relative to the well-established first-generation prostaglandin analogs. For drug development professionals, the established clinical trial methodologies provide a robust framework for evaluating novel prostaglandin analogs and their potential to advance the treatment of glaucoma.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. N-Cyclopropyl Bimatoprost, a potent prostaglandin (B15479496) analog, requires meticulous handling not only in the laboratory but also at the end of its experimental journey. Adherence to proper disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance.

Core Principles of Pharmaceutical Waste Management

The disposal of this compound, like other pharmaceutical agents, is governed by a framework of federal and state regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that oversee the management of pharmaceutical waste.[1][2][3] It is crucial to recognize that state and local regulations may impose more stringent requirements than federal mandates.[1][4]

A foundational aspect of pharmaceutical waste disposal is the prohibition of sewering, or flushing, of hazardous waste pharmaceuticals.[2] This practice is discouraged to prevent the contamination of water supplies and subsequent harm to aquatic ecosystems and human health.[4] The preferred method for the disposal of many pharmaceutical wastes, particularly those classified as hazardous, is incineration at a licensed facility.[2][3]

Step-by-Step Disposal Protocol for this compound

  • Hazard Assessment:

    • Although not explicitly classified, treat this compound as a potentially hazardous material due to its biological activity. A material safety data sheet for a related compound, (15R)-Bimatoprost, suggests that it is a "pharmaceutical related compound of unknown potency."

    • Consult your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and guidance on waste stream segregation.

  • Segregation and Collection:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Designate a specific, clearly labeled, and sealed waste container for all materials contaminated with this compound. This includes:

      • Unused or expired neat compound.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Contaminated labware (e.g., vials, pipette tips, weighing boats).

      • Solutions containing this compound.

  • Container Labeling:

    • The waste container must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) guidelines and your institution's specific requirements.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Disposal Vendor:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.

    • Your institution's EHS department will typically have a contract with a certified vendor.

  • Documentation:

    • Maintain meticulous records of the waste generated, including the quantity and date of disposal.

    • Retain all documentation provided by the hazardous waste vendor, such as the waste manifest.

Quantitative Data Summary

Due to the lack of specific quantitative data on the disposal of this compound in the public domain, the following table summarizes the key regulatory and safety information based on general pharmaceutical waste guidelines.

ParameterGuideline/RegulationSource
Primary Regulatory Agencies Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA)[1][2][3]
Governing Legislation Resource Conservation and Recovery Act (RCRA)[1][2][3]
Prohibited Disposal Method Flushing down the drain (sewering) for hazardous pharmaceuticals[2][4]
Recommended Disposal Method Incineration at a licensed facility[2][3]
State-Level Regulations May be more stringent than federal laws[1][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow ensures a systematic and compliant approach from the point of generation to final disposal.

start Waste Generation (this compound) assess Hazard Assessment (Consult EHS) start->assess segregate Segregate as Hazardous Waste assess->segregate label_container Label Container (RCRA Guidelines) segregate->label_container store Secure Storage (Designated Area) label_container->store vendor Licensed Disposal Vendor (EHS Approved) store->vendor document Maintain Records (Waste Manifest) vendor->document end_node Compliant Disposal document->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling N-Cyclopropyl Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Cyclopropyl Bimatoprost is publicly available. The following guidance is based on the safety information for the parent compound, Bimatoprost. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.

This compound is a synthetic analog of prostaglandin (B15479496) F2α and a derivative of Bimatoprost. Due to its structural similarity to Bimatoprost, it should be handled with caution, assuming it presents similar health hazards. Bimatoprost is classified as a reproductive hazard and can cause skin and eye irritation.[1][2] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to this compound.[3][4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if contaminated, punctured, or torn. Do not wear gloves outside of the designated handling area.
Body Protection Lab CoatA disposable, solid-front, back-closing lab coat made of a low-permeability material is required. Cuffs should be tight-fitting (elastic or knit). Lab coats should not be taken home and should be laundered by a designated facility.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection N95 Respirator or higherA NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound or when there is a potential for aerosolization. Use of a respirator requires prior medical clearance and fit-testing.

Operational Plan for Handling this compound

This step-by-step guidance outlines the procedures for safely handling this compound from receipt to use.

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • If the package is compromised, do not open it. Isolate the package in a fume hood and contact your EHS department immediately.

  • If the package is intact, transfer it to the designated handling area.

  • Wear all required PPE (double gloves, lab coat, and safety goggles) before opening the package.

  • Carefully open the package within a chemical fume hood to contain any potential airborne particles.

  • Verify the contents against the shipping documents.

  • Store the compound in a clearly labeled, sealed container in a designated, secure location away from incompatible materials.

2. Weighing and Preparation of Solutions:

  • All manipulations involving the solid form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Use a dedicated set of spatulas and weighing boats for this compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are tightly sealed and clearly labeled with the compound name, concentration, date, and hazard symbols.

3. Handling and Experimental Use:

  • Always wear the full complement of PPE as outlined in the table above.

  • Conduct all experimental work within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water, even after removing gloves.

  • Decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Reproductive Hazard").

  • Keep waste containers sealed when not in use.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Below is a diagram illustrating the workflow for handling and disposing of this compound.

cluster_receiving Receiving cluster_handling Handling & Use cluster_disposal Disposal Inspect Package Inspect Package Don PPE Don PPE Inspect Package->Don PPE Unpack in Fume Hood Unpack in Fume Hood Don PPE->Unpack in Fume Hood Store Securely Store Securely Unpack in Fume Hood->Store Securely Weigh in Fume Hood Weigh in Fume Hood Store Securely->Weigh in Fume Hood Begin Experiment Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh in Fume Hood->Prepare Solution in Fume Hood Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Prepare Solution in Fume Hood->Conduct Experiment in Fume Hood Decontaminate Work Area Decontaminate Work Area Conduct Experiment in Fume Hood->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste End of Use Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste Securely Store Waste Securely Label Waste Containers->Store Waste Securely Arrange for EHS Pickup Arrange for EHS Pickup Store Waste Securely->Arrange for EHS Pickup

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl Bimatoprost
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl Bimatoprost

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.